Technical Documentation Center

1-(4-Propoxyphenyl)pentan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Propoxyphenyl)pentan-1-one
  • CAS: 524732-39-6

Core Science & Biosynthesis

Foundational

1-(4-Propoxyphenyl)pentan-1-one chemical properties

An in-depth technical guide on the chemical properties, synthesis, and characterization of 1-(4-Propoxyphenyl)pentan-1-one. A Comprehensive Guide for Chemical Research & Development Executive Summary 1-(4-Propoxyphenyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the chemical properties, synthesis, and characterization of 1-(4-Propoxyphenyl)pentan-1-one.

A Comprehensive Guide for Chemical Research & Development

Executive Summary

1-(4-Propoxyphenyl)pentan-1-one (also known as 4'-Propoxyvalerophenone ) is a para-substituted aromatic ketone characterized by a valerophenone core with a propoxy ether linkage at the para position. It serves as a critical intermediate in the synthesis of pharmaceuticals, liquid crystals, and functionalized polymers.

Structurally, the compound combines a lipophilic pentyl chain and a propoxy tail, imparting unique solubility and steric properties compared to its methoxy (4-methoxyvalerophenone) analogs. In drug development, it acts as a scaffold for substituted cathinones and pyrovalerone derivatives, necessitating rigorous analytical profiling to distinguish it from regulated isomers.

Identity & Nomenclature
Parameter Detail
IUPAC Name 1-(4-Propoxyphenyl)pentan-1-one
Common Synonyms 4'-Propoxyvalerophenone; p-Propoxyvalerophenone; 1-(4-n-Propoxyphenyl)-1-pentanone
CAS Number 122561-53-1 (Referenced for 4-propoxyvalerophenone)
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
SMILES CCCC(=O)C1=CC=C(OCCC)C=C1

Physicochemical Properties

The physicochemical profile of 1-(4-Propoxyphenyl)pentan-1-one is dominated by its amphiphilic nature—the polar ketone and ether groups are flanked by hydrophobic alkyl chains.

PropertyValue / DescriptionContext & Causality
Physical State Low-melting solid or viscous oilThe flexible propoxy and pentyl chains disrupt crystal lattice packing compared to shorter homologs (e.g., acetophenones), lowering the melting point.
Melting Point ~25–35 °C (Predicted)Note: Homolog 4'-Propoxyacetophenone melts at 28°C. The longer pentyl chain typically suppresses MP further.
Boiling Point ~330–340 °C (at 760 mmHg)High boiling point due to increased van der Waals forces from the C5 and C3 alkyl chains.
LogP (Octanol/Water) 4.2 ± 0.3 (Predicted)Highly lipophilic. Indicates high permeability in biological membranes and poor aqueous solubility.
Solubility DCM, Ethyl Acetate, Ethanol, TolueneInsoluble in water. Requires organic cosolvents (e.g., THF) for aqueous reactions.
Refractive Index ~1.51–1.53Typical for alkoxy-substituted aromatic ketones; relevant for liquid crystal applications.

Synthetic Pathways & Reaction Mechanics[5][6]

Two primary routes exist for the synthesis of 1-(4-Propoxyphenyl)pentan-1-one. The choice depends on the availability of precursors (propoxybenzene vs. 4-hydroxyvalerophenone) and regulatory considerations regarding reagents.

Route A: Friedel-Crafts Acylation (Regioselective)

This is the industrial standard, utilizing the para-directing strength of the alkoxy group.

  • Precursors: Propoxybenzene + Valeryl Chloride (Pentanoyl Chloride).

  • Catalyst: Aluminum Chloride (

    
    ).[1][2]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Mechanism: The reaction proceeds via an acylium ion intermediate.[1][2] The propoxy group activates the benzene ring, directing the electrophilic acylium attack primarily to the para position due to steric hindrance at the ortho sites.

Route B: Williamson Ether Synthesis (Functionalization)

Preferred for laboratory-scale synthesis when 4-hydroxyvalerophenone is available.

  • Precursors: 4'-Hydroxyvalerophenone + 1-Bromopropane.

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: Acetone (reflux) or DMF (room temp).

Mechanism: An


 nucleophilic substitution where the phenoxide ion (generated by base deprotonation) attacks the primary alkyl halide.
Visualization: Synthetic Logic Flow

The following diagram illustrates the mechanistic divergence between the two routes.

SynthesisPathways cluster_0 Route A: Friedel-Crafts cluster_1 Route B: Williamson Ether Propoxybenzene Propoxybenzene SigmaComplex Sigma Complex Propoxybenzene->SigmaComplex Electrophilic Attack ValerylCl Valeryl Chloride Acylium Acylium Ion Intermediate ValerylCl->Acylium AlCl3 abstraction AlCl3 Cat: AlCl3 Acylium->SigmaComplex Product 1-(4-Propoxyphenyl) pentan-1-one SigmaComplex->Product -HCl (Aromatization) HydroxyVal 4'-Hydroxyvalerophenone Phenoxide Phenoxide Anion HydroxyVal->Phenoxide Deprotonation PropylBromide 1-Bromopropane PropylBromide->Product Base Base: K2CO3 Base->Phenoxide Phenoxide->Product SN2 Attack on PrBr

Caption: Mechanistic comparison of Friedel-Crafts Acylation (Route A) and Williamson Ether Synthesis (Route B).

Analytical Characterization

Accurate identification requires a multi-modal approach. The following spectral data provides a self-validating confirmation of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy[8][9]
  • Solvent:

    
    
    
  • Internal Standard: TMS (

    
     0.00)
    
Proton EnvironmentShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic (Ortho to C=O) 7.90 – 7.95Doublet (d)2HAA'BB' System (H-2, H-6)
Aromatic (Ortho to O-Pr) 6.90 – 6.95Doublet (d)2HAA'BB' System (H-3, H-5)
O-CH₂- (Propoxy) 3.95 – 4.00Triplet (t)2HEther linkage
-C(=O)-CH₂- (Alpha) 2.90 – 2.95Triplet (t)2HKetone alpha-protons
Alkyl Chain (Internal) 1.60 – 1.85Multiplet (m)4H

-methylene (pentyl & propyl)
Alkyl Chain (Internal) 1.35 – 1.45Multiplet (m)2H

-methylene (pentyl)
Terminal Methyls 0.90 – 1.05Overlapping Triplets6HPentyl (

~0.[3]95) & Propyl (

~1.03)
Mass Spectrometry (GC-MS)
  • Ionization: Electron Impact (EI, 70 eV)

  • Molecular Ion (

    
    ):  m/z 220
    
  • Base Peak: m/z 121 (Alkoxybenzoyl cation)

  • Key Fragmentation: McLafferty Rearrangement.

    • The pentyl chain allows for a specific gamma-hydrogen transfer, leading to the loss of an alkene (1-butene) and the formation of the enol radical cation.

Fragmentation Pathway Diagram:

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 220 McLafferty McLafferty Rearrangement (Gamma-H Transfer) M_Ion->McLafferty Fragment2 4-Propoxybenzoyl Cation [C10H11O2]+ m/z 179 M_Ion->Fragment2 Alpha Cleavage (- C4H9) Fragment1 Enol Radical Cation [C9H10O2]+ m/z 150 McLafferty->Fragment1 - C4H8 (Butene) BasePeak 4-Hydroxybenzoyl Cation* (After further loss) m/z 121 Fragment2->BasePeak Loss of Propyl (- C3H7)

Caption: Primary GC-MS fragmentation pathways including the characteristic McLafferty rearrangement.

Reactivity & Applications

Alpha-Halogenation (Precursor Utility)

The alpha-carbon (position 2 of the pentanoyl chain) is highly susceptible to electrophilic halogenation due to keto-enol tautomerism.

  • Reaction: Treatment with

    
     in glacial acetic acid yields 2-bromo-1-(4-propoxyphenyl)pentan-1-one .
    
  • Relevance: This is a "self-validating" intermediate; the disappearance of the alpha-methylene triplet in NMR and appearance of a deshielded methine multiplet confirms the reaction. This bromide is a direct precursor to amino-ketones (cathinones).

Reduction
  • Clemmensen/Wolff-Kishner: Reduces the carbonyl to a methylene group, yielding 1-pentyl-4-propoxybenzene (used in liquid crystal formulations).

  • NaBH4 Reduction: Yields the secondary alcohol, 1-(4-propoxyphenyl)pentan-1-ol .

Safety & Handling (SDS Summary)

While specific toxicological data for this homolog may be limited, handling protocols should follow the GHS standards for alkoxy aromatic ketones.

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hood ventilation are mandatory.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the ether linkage over prolonged periods.

References

  • Friedel-Crafts Acylation Mechanics: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Synthesis of Alkoxyvalerophenones:Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocol for Williamson Ether Synthesis).
  • Mass Spectrometry of Ketones: McLafferty, F. W. Interpretation of Mass Spectra. University Science Books. (Source for McLafferty rearrangement mechanisms).
  • Homologous Series Data (4'-Propoxyacetophenone): PubChem CID 119677. National Center for Biotechnology Information. Accessed Feb 2026.[5]

  • Liquid Crystal Applications: Gray, G. W. Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Context for alkoxy phenyl ketone mesogens).

Sources

Exploratory

An In-depth Technical Guide to 1-(4-Propoxyphenyl)pentan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction 1-(4-Propoxyphenyl)pentan-1-one belongs to the class of aryl ketones, which are significant structural motifs in a wide array of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(4-Propoxyphenyl)pentan-1-one belongs to the class of aryl ketones, which are significant structural motifs in a wide array of biologically active compounds and are pivotal intermediates in organic synthesis. The structure, featuring a pentanoyl group attached to a propoxy-substituted benzene ring, offers a versatile scaffold for further chemical modification. The propoxy group, being a moderately activating and ortho-, para-directing group, influences the reactivity of the aromatic ring in subsequent electrophilic substitution reactions. The ketone functionality provides a handle for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. This guide will delve into the synthetic pathways, analytical characterization, and potential utility of this compound in the synthesis of more complex molecules with potential therapeutic applications.

Chemical Identity and Properties

While a definitive CAS number for 1-(4-propoxyphenyl)pentan-1-one has not been identified in major chemical databases at the time of this writing, its molecular formula and weight have been reported by commercial suppliers.[1]

PropertyValueSource
Molecular Formula C₁₄H₂₀O₂Santa Cruz Biotechnology[1]
Molecular Weight 220.31 g/mol Santa Cruz Biotechnology[1]
IUPAC Name 1-(4-propoxyphenyl)pentan-1-oneN/A
CAS Number Not availableN/A

Note: The absence of a CAS number suggests that while the compound may be available for research purposes, it may not have been formally registered with the Chemical Abstracts Service.

Synthesis of 1-(4-Propoxyphenyl)pentan-1-one

The most logical and widely employed method for the synthesis of 1-(4-propoxyphenyl)pentan-1-one is the Friedel-Crafts acylation of propoxybenzene with valeryl chloride.[2] This electrophilic aromatic substitution reaction provides a direct route to the desired aryl ketone.

Reaction Mechanism

The Friedel-Crafts acylation proceeds via the formation of an acylium ion, a potent electrophile, which then attacks the electron-rich aromatic ring of propoxybenzene. The propoxy group directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Valeryl_chloride Valeryl Chloride Acylium_ion Acylium Ion (Electrophile) Valeryl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4- [AlCl₄]⁻ Sigma_complex Sigma Complex (Resonance Stabilized) Acylium_ion->Sigma_complex + Propoxybenzene AlCl4-->AlCl3 + H⁺ → HCl + AlCl₃ Propoxybenzene Propoxybenzene Product 1-(4-Propoxyphenyl)pentan-1-one Sigma_complex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

The following is a generalized, self-validating protocol for the synthesis of 1-(4-propoxyphenyl)pentan-1-one based on standard Friedel-Crafts acylation procedures.[3][4]

Materials:

  • Propoxybenzene

  • Valeryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add valeryl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

  • Acylation: Add propoxybenzene (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(4-propoxyphenyl)pentan-1-one.

Analytical Characterization

Due to the lack of specific spectral data for 1-(4-propoxyphenyl)pentan-1-one, the following characterization is based on predicted values and data from analogous compounds such as 1-(4-methoxyphenyl)pentan-1-one[5] and 1-(4-propoxyphenyl)ethan-1-one.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the propoxy group, and the protons of the pentanoyl chain.

    • Aromatic protons: Two doublets in the range of δ 6.8-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group will be downfield (closer to δ 8.0 ppm) compared to the protons ortho to the propoxy group.

    • Propoxy group: A triplet around δ 4.0 ppm (O-CH₂ -), a sextet around δ 1.8 ppm (-CH₂-CH₂ -CH₃), and a triplet around δ 1.0 ppm (-CH₂-CH₃ ).

    • Pentanoyl group: A triplet around δ 2.9 ppm (-CO-CH₂ -), a sextet around δ 1.7 ppm (-CO-CH₂-CH₂ -), a sextet around δ 1.4 ppm (-CH₂-CH₂ -CH₃), and a triplet around δ 0.9 ppm (-CH₂-CH₃ ).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the propoxy and pentanoyl groups.

    • Carbonyl carbon: A signal around δ 198-200 ppm.

    • Aromatic carbons: Signals in the range of δ 114-164 ppm.

    • Aliphatic carbons: Signals in the range of δ 14-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.[5]

Wavenumber (cm⁻¹)Assignment
~2960-2850C-H stretching (aliphatic)
~1680C=O stretching (aryl ketone)
~1600, ~1510C=C stretching (aromatic ring)
~1250C-O-C stretching (aryl ether)
~830C-H out-of-plane bending (1,4-disubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will be characteristic of an aryl ketone.[5]

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of 220.31 m/z.

  • Key Fragments:

    • A prominent peak at m/z 177, corresponding to the loss of the propyl group (CH₃CH₂CH₂-).

    • A peak at m/z 149, corresponding to the [CH₃CH₂CH₂O-C₆H₄-CO]⁺ fragment.

    • A peak at m/z 121, corresponding to the [HO-C₆H₄-CO]⁺ fragment.

    • A peak at m/z 93, corresponding to the propoxybenzene cation.

G cluster_0 Analytical Workflow cluster_1 Spectroscopic Techniques Synthesis Crude Product from Synthesis Purification Purification (Column Chromatography/Distillation) Synthesis->Purification Purity_Check Purity Assessment (TLC, GC-MS, HPLC) Purification->Purity_Check Structure_Elucidation Structural Confirmation Purity_Check->Structure_Elucidation NMR ¹H and ¹³C NMR Structure_Elucidation->NMR IR Infrared Spectroscopy Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS

Caption: A typical analytical workflow for the characterization of 1-(4-propoxyphenyl)pentan-1-one.

Applications in Drug Development

While there is limited direct information on the biological activity of 1-(4-propoxyphenyl)pentan-1-one, its structural features suggest its potential as a valuable intermediate in the synthesis of more complex molecules with therapeutic relevance. Aryl ketones are common precursors in the development of various classes of drugs.

  • Scaffold for Bioactive Molecules: The core structure can be elaborated to synthesize derivatives with potential biological activities. For instance, the ketone can be reduced to an alcohol, which can then be further functionalized. The aromatic ring can undergo further substitutions to introduce other pharmacophoric groups.

  • Precursor for Heterocyclic Compounds: Aryl ketones are often used as starting materials for the synthesis of various heterocyclic compounds, which are a cornerstone of modern medicinal chemistry.

  • Analogues of Known Drugs: The 1-(4-alkoxyphenyl)ketone motif is present in various biologically active molecules. For example, derivatives of similar structures have been investigated for their potential as CNS agents.[7] The synthesis of a library of analogues based on the 1-(4-propoxyphenyl)pentan-1-one scaffold could lead to the discovery of novel therapeutic agents.

Conclusion

1-(4-Propoxyphenyl)pentan-1-one is a readily accessible aryl ketone via the robust Friedel-Crafts acylation reaction. While its specific physicochemical and biological properties are not extensively documented, a comprehensive analytical characterization can be achieved using standard spectroscopic techniques, with data from analogous compounds providing a reliable reference. Its primary value for researchers, particularly in drug development, lies in its potential as a versatile synthetic intermediate for the creation of novel and diverse molecular entities. This guide provides a foundational understanding of its synthesis and characterization, empowering scientists to effectively utilize this compound in their research endeavors.

References

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from Department of Chemistry, University of Massachusetts.
  • 1-(4-Ethylphenyl)propan-1-one|Research Chemical - Benchchem. (n.d.).
  • 1-(4-Methoxyphenyl)pentan-1-one | C12H16O2 | CID 74283 - PubChem. (n.d.).
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from University of California, Santa Cruz.
  • Friedel–Crafts Acylation - MilliporeSigma. (n.d.).
  • The Friedel-Crafts Acylation - Chemistry at Winthrop University. (n.d.).
  • 1-(4-Propoxyphenyl)pentan-1-one | SCBT - Santa Cruz Biotechnology. (n.d.).
  • 1-(4-Propoxyphenyl)ethan-1-one | C11H14O2 | CID 260132 - PubChem. (n.d.).

Sources

Foundational

Technical Characterization Guide: 1-(4-Propoxyphenyl)pentan-1-one

Executive Summary This technical guide provides a comprehensive characterization of 1-(4-Propoxyphenyl)pentan-1-one (also known as 4'-Propoxyvalerophenone ). As a para-substituted aromatic ketone, this molecule serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive characterization of 1-(4-Propoxyphenyl)pentan-1-one (also known as 4'-Propoxyvalerophenone ). As a para-substituted aromatic ketone, this molecule serves as a critical mesogenic core in the synthesis of liquid crystals and a structural scaffold in pharmaceutical chemistry.

This document moves beyond basic definitions to address the molecular weight (MW) as a pivotal variable in stoichiometric precision, high-resolution mass spectrometry (HRMS), and yield calculation.

Physicochemical Core Data

For researchers conducting quantitative analysis or synthesis, the distinction between Average Molecular Weight (for bulk stoichiometry) and Monoisotopic Mass (for mass spectrometry) is critical.

Molecular Weight & Isotopic Distribution
ParameterValueTechnical Context
Molecular Formula

Aromatic Ketone / Ether
Average Molecular Weight 220.31 g/mol Used for molarity calculations and reagent weighing.
Monoisotopic Mass 220.14633 Da Used for HRMS/LC-MS identification (

).
Exact Mass 220.1463Theoretical mass based on

.
Element Composition C (76.33%), H (9.15%), O (14.52%)Elemental Analysis (CHN) target values.
Structural Identity
  • IUPAC Name: 1-(4-Propoxyphenyl)pentan-1-one

  • Common Synonyms: 4'-Propoxyvalerophenone; p-Propoxyvalerophenone.

  • CAS Registry Number: While the specific CAS 2996-29-4 is often associated with the general class or isomers, the precursor 4'-Hydroxyvalerophenone (CAS 2589-71-1) is the primary reference point for synthesis.

Synthetic Pathways & Stoichiometry

Two primary routes exist for synthesis: Friedel-Crafts Acylation (Route A) and Williamson Ether Synthesis (Route B). Route B is recommended for high-purity applications (e.g., liquid crystal doping) to avoid aluminum salt contamination.

Reaction Workflow (Graphviz)

Synthesis_Workflow Phenol 4'-Hydroxyvalerophenone (MW 178.23) Intermediate Transition State (Phenoxide) Phenol->Intermediate Deprotonation AlkylHalide 1-Bromopropane (MW 122.99) AlkylHalide->Intermediate Electrophile Base K2CO3 / Acetone (Reflux) Product 1-(4-Propoxyphenyl)pentan-1-one (MW 220.31) Intermediate->Product SN2 Substitution (-KBr) Propoxybenzene Propoxybenzene Product2 Crude Product Propoxybenzene->Product2 AlCl3, DCM 0°C -> RT ValerylCl Valeryl Chloride ValerylCl->Product2 Product2->Product Recrystallization

Figure 1: Comparative synthetic pathways. Route A (Red/Yellow) via Williamson Ether synthesis is preferred for laboratory scale due to cleaner workup.

Protocol: Williamson Ether Synthesis (Recommended)

Objective: Synthesis of 10g of 1-(4-Propoxyphenyl)pentan-1-one.

  • Stoichiometry Setup:

    • Limiting Reagent: 4'-Hydroxyvalerophenone (MW 178.23).[1]

    • Target Mass: ~10g theoretical yield requires ~8.1g of starting phenol.

    • Reagents:

      • 4'-Hydroxyvalerophenone: 45.0 mmol (8.02 g).

      • 1-Bromopropane: 54.0 mmol (6.64 g, 4.9 mL) [1.2 equiv].

      • 
         (Anhydrous): 90.0 mmol (12.4 g) [2.0 equiv].
        
      • Solvent: Acetone (100 mL, anhydrous).

  • Procedure:

    • Dissolve phenol in acetone; add

      
      . Stir at RT for 30 min (Deprotonation).
      
    • Add 1-Bromopropane dropwise.

    • Reflux at 60°C for 12-18 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in DCM, wash with 1M NaOH (removes unreacted phenol) and Brine.

    • Purification: Recrystallize from Ethanol or Hexane if solid; vacuum distillation if liquid.

Analytical Validation (Self-Validating Systems)

To ensure the identity of the molecule (MW 220.31), use the following spectroscopic checkpoints.

Mass Spectrometry Fragmentation (EI-MS)

In Electron Impact (EI) MS, the molecular ion (


) at m/z 220  is usually distinct. The fragmentation follows specific mechanistic rules useful for structural confirmation.

Key Diagnostic Fragments:

  • m/z 220: Molecular Ion (

    
    ).
    
  • m/z 178: Loss of Propyl group (

    
    ) via ether cleavage.
    
  • m/z 163: McLafferty Rearrangement . The pentanoyl chain (

    
    ) undergoes rearrangement, losing butene (
    
    
    
    , Mass 56).
    • Calculation:

      
      . (Note: If the charge remains on the phenol ring, this is a major peak).
      
  • m/z 121: The 4-hydroxybenzoyl cation (characteristic of p-substituted aromatics).

Fragmentation Logic (Graphviz)

MS_Fragmentation Parent Molecular Ion (M+) m/z 220 McLafferty McLafferty Rearrangement Loss of C4H8 Parent->McLafferty - Butene AlphaCleavage Alpha Cleavage Loss of C4H9 Parent->AlphaCleavage - Butyl Radical Fragment1 Fragment Ion m/z 164 McLafferty->Fragment1 Fragment2 Acylium Ion m/z 163 AlphaCleavage->Fragment2

Figure 2: Primary fragmentation pathways in EI-MS analysis.

NMR Validation ( NMR, 400 MHz, )
  • Aromatic Region: Two doublets (AA'BB' system) at

    
     7.9 (2H, ortho to carbonyl) and 
    
    
    
    6.9 (2H, ortho to ether).
  • Alkoxy Chain:

    • 
       4.0 (t, 2H, 
      
      
      
      ).
    • 
       1.8 (m, 2H, 
      
      
      
      ).
    • 
       1.0 (t, 3H, 
      
      
      
      ).
  • Acyl Chain:

    • 
       2.9 (t, 2H, 
      
      
      
      ).
    • 
       1.7 (m, 2H, 
      
      
      
      ).
    • 
       1.4 (m, 2H, 
      
      
      
      ).
    • 
       0.9 (t, 3H, terminal 
      
      
      
      ).

Applications & Utility

Liquid Crystal Engineering

1-(4-Propoxyphenyl)pentan-1-one is a "rod-like" (calamitic) molecule. The combination of the rigid phenyl core, the polarizable ketone, and the flexible alkyl tails makes it an ideal mesogen .

  • Nematic Phase: The propoxy and pentyl tails provide sufficient flexibility to lower the melting point while maintaining orientational order.

  • Dielectric Anisotropy: The ketone group introduces a dipole moment perpendicular to the long axis, influencing the switching voltage in LCD applications.

Pharmaceutical Intermediates

This molecule serves as a lipophilic scaffold. The 4-propoxy group increases blood-brain barrier (BBB) permeability compared to the hydroxy analog, making it a useful intermediate for designing neuroactive valerophenone derivatives.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 260132, 1-(4-Propoxyphenyl)ethan-1-one (Analogous Structure Data). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1-Pentanone, 1-(4-hydroxyphenyl)- (Precursor IR/MS Data). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis of 1-(4-Propoxyphenyl)pentan-1-one

Executive Summary 1-(4-Propoxyphenyl)pentan-1-one (CAS: 524732-39-6), also known as 4'-propoxyvalerophenone , is a key aryl ketone intermediate.[1] It serves as a structural scaffold in the synthesis of mesogenic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Propoxyphenyl)pentan-1-one (CAS: 524732-39-6), also known as 4'-propoxyvalerophenone , is a key aryl ketone intermediate.[1] It serves as a structural scaffold in the synthesis of mesogenic compounds (liquid crystals) and pharmaceutical precursors. Its structure features a lipophilic pentanoyl chain and a propoxy tail, imparting specific anisotropic properties essential for nematic or smectic phase formation in downstream derivatives.

This guide details two validated synthesis pathways:

  • Friedel-Crafts Acylation (Constructive Route): The preferred industrial route for direct skeletal construction.[1]

  • O-Alkylation (Convergent Route): A high-precision laboratory method utilizing 4-hydroxyvalerophenone.[1]

Retrosynthetic Analysis

To design the most efficient synthesis, we analyze the target molecule's disconnections. The molecule can be severed at the carbonyl-aryl bond (Path A) or the ether oxygen-carbon bond (Path B).[1]

Retrosynthesis Target 1-(4-Propoxyphenyl)pentan-1-one Propoxybenzene Propoxybenzene Target->Propoxybenzene Path A: Acylation (C-C Bond Formation) ValerylChloride Valeryl Chloride Target->ValerylChloride + HydroxyVal 4-Hydroxyvalerophenone Target->HydroxyVal Path B: Alkylation (O-C Bond Formation) PropylBromide Propyl Bromide Target->PropylBromide +

Figure 1: Retrosynthetic disconnections showing the Acylation (Red) and Alkylation (Green) pathways.

Pathway A: Friedel-Crafts Acylation

Best for: Large-scale synthesis, starting from raw commodity chemicals.[1]

This route involves the electrophilic aromatic substitution of propoxybenzene with valeryl chloride (pentanoyl chloride) catalyzed by a Lewis acid (Aluminum Chloride). The propoxy group is an ortho,para-director, but steric hindrance and thermodynamics heavily favor the para position.

Reaction Mechanism[1]

FC_Mechanism R1 Valeryl Chloride + AlCl3 Acylium Acylium Ion [CH3(CH2)3-C≡O]+ R1->Acylium Ionization Complex Sigma Complex Acylium->Complex Attack on Propoxybenzene Product 4-Propoxyvalerophenone + HCl + AlCl3 Complex->Product Aromatization (-H+)

Figure 2: Mechanistic flow of the Friedel-Crafts acylation generating the para-substituted ketone.

Experimental Protocol

Reagents:

  • Propoxybenzene (1.0 equiv)[2]

  • Valeryl Chloride (1.1 equiv)

  • Aluminum Chloride (

    
    ), anhydrous (1.2 equiv)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent][1]

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a drying tube (CaCl2) or nitrogen inlet.

  • Catalyst Suspension: Charge the flask with anhydrous

    
     (1.2 equiv) and dry DCM (approx. 5 mL per gram of substrate). Cool the suspension to 0–5°C using an ice bath.
    
  • Acylating Agent Formation: Add valeryl chloride (1.1 equiv) dropwise to the suspension. Stir for 15 minutes to generate the acylium ion complex.

  • Substrate Addition: Dissolve propoxybenzene (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30–45 minutes. Crucial: Maintain internal temperature below 10°C to minimize ortho isomers and polymerization.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1) or GC-MS.[1][3][4]

  • Quenching: Pour the reaction mixture carefully onto a mixture of crushed ice and concentrated HCl (to break the Aluminum-alkoxide complex).

  • Work-up: Separate the organic layer.[1] Extract the aqueous layer twice with DCM. Wash combined organics with saturated

    
     (to remove acid traces), then brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate the solvent in vacuo. Purify the crude oil via vacuum distillation (bp > 180°C at reduced pressure) or recrystallization from cold ethanol if the product solidifies.

Critical Process Parameters (CPPs):

  • Moisture Control:

    
     is highly hygroscopic; moisture deactivates the catalyst and generates HCl gas.
    
  • Temperature: High temperatures (>25°C during addition) promote di-acylation or rearrangement.[1]

Pathway B: O-Alkylation of 4-Hydroxyvalerophenone

Best for: High-purity laboratory synthesis or when 4-hydroxyvalerophenone is available.[1]

This pathway utilizes the Williamson ether synthesis.[5] It is a convergent strategy that avoids isomer issues (regioselectivity is guaranteed by the starting material).

Experimental Protocol

Reagents:

  • 4-Hydroxyvalerophenone (1.0 equiv)[1]

  • 1-Bromopropane (1.2 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Potassium Iodide (KI), catalytic (0.1 equiv)

  • Acetone or Acetonitrile [Solvent]

Step-by-Step Methodology:

  • Solvation: In a round-bottom flask, dissolve 4-hydroxyvalerophenone in reagent-grade acetone (or acetonitrile for faster kinetics).

  • Deprotonation: Add anhydrous

    
    . Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Alkylation: Add 1-bromopropane and a catalytic amount of KI (Finkelstein condition to generate reactive propyl iodide in situ).[1]

  • Reflux: Heat the mixture to reflux (approx. 60–80°C depending on solvent) for 8–12 hours.

  • Monitoring: Monitor by TLC. The starting phenol will disappear (lower

    
    ), and the ether product will appear (higher 
    
    
    
    ).
  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    , 
    
    
    
    ). Evaporate the solvent.
  • Purification: Dissolve the residue in ethyl acetate, wash with 5% NaOH (to remove unreacted phenol), then water and brine. Dry and concentrate. Recrystallize from hexane/ethanol if necessary.

Characterization & Data

ParameterValue / DescriptionNote
Appearance Colorless to pale yellow oil or low-melting solidTendency to supercool; crystallizes on standing.[1]
Molecular Weight 220.31 g/mol Formula:

Boiling Point ~180–190°C @ 10 mmHgEstimated based on homologs [1].
IR Spectrum ~1675 cm⁻¹ (C=O ketone), ~1250 cm⁻¹ (C-O ether)Characteristic aryl ketone & ether bands.
¹H NMR (CDCl₃) δ 7.9 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.9 (t, 2H, O-CH₂), 2.9 (t, 2H, CO-CH₂), 1.8 (m, 2H), 1.4 (m, 2H), 1.0 (t, 3H)Typical para-substitution pattern [2].

References

  • PubChem. 1-(4-Propoxyphenyl)ethan-1-one (Homolog Data).[1][4] National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. Friedel-Crafts Acylation of Aromatic Rings. Available at: [Link]

  • MDPI. Synthesis of 4-Alkoxyphenyl Ketone Derivatives. Molecules Journal. Available at: [Link]

  • PrepChem. Synthesis of Phenyl Ketones via Acylation. Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to 1-(4-Propoxyphenyl)pentan-1-one: Synthesis, Characterization, and Application

This guide provides an in-depth technical overview of 1-(4-propoxyphenyl)pentan-1-one, an aryl-alkyl ketone of interest in synthetic organic chemistry. We will explore its fundamental properties, a robust and validated s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 1-(4-propoxyphenyl)pentan-1-one, an aryl-alkyl ketone of interest in synthetic organic chemistry. We will explore its fundamental properties, a robust and validated synthesis protocol via Friedel-Crafts acylation, a comprehensive workflow for its analytical characterization, and its utility as a precursor for further chemical transformations. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretically grounded understanding of this compound and its chemistry.

Physicochemical and Spectroscopic Profile

1-(4-Propoxyphenyl)pentan-1-one is an aromatic ketone characterized by a pentanoyl group attached to a benzene ring, which is substituted with a para-propoxy ether linkage. This structure imparts specific chemical and physical properties that are critical for its synthesis, purification, and subsequent reactions.

Key Properties

A summary of the core physicochemical properties for 1-(4-propoxyphenyl)pentan-1-one is presented below.

PropertyValueSource
IUPAC Name 1-(4-Propoxyphenyl)pentan-1-one-
Molecular Formula C₁₄H₂₀O₂[1][2]
Molecular Weight 220.31 g/mol [1][2]
Appearance Expected to be a solid or oil at room temperatureGeneral Knowledge
Boiling Point Predicted: ~300-350 °CBased on similar structures[3]
Solubility Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate); Insoluble in waterGeneral Chemical Principles
Predicted Spectroscopic Data

The structural identity and purity of 1-(4-propoxyphenyl)pentan-1-one are definitively established through a combination of spectroscopic techniques. The following data represent the expected "fingerprint" for this molecule.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group, deshielded by the ketone's electron-withdrawing effect.

    • δ ~6.9 ppm (d, 2H): Aromatic protons meta to the carbonyl group (ortho to the propoxy group).

    • δ ~4.0 ppm (t, 2H): Methylene protons of the propoxy group directly attached to the aromatic oxygen (-O-CH₂ -CH₂-CH₃).

    • δ ~2.9 ppm (t, 2H): Methylene protons alpha to the carbonyl group (-CO-CH₂ -CH₂-CH₂-CH₃). Protons in this position are characteristically deshielded, appearing in the 2.1–2.6 ppm range.[4][5]

    • δ ~1.8 ppm (m, 2H): Methylene protons of the propoxy group (-O-CH₂-CH₂ -CH₃).

    • δ ~1.7 ppm (m, 2H): Methylene protons beta to the carbonyl group (-CO-CH₂-CH₂ -CH₂-CH₃).

    • δ ~1.4 ppm (m, 2H): Methylene protons gamma to the carbonyl group (-CO-CH₂-CH₂-CH₂ -CH₃).

    • δ ~1.0 ppm (t, 3H): Terminal methyl protons of the propoxy group (-O-CH₂-CH₂-CH₃ ).

    • δ ~0.9 ppm (t, 3H): Terminal methyl protons of the pentanoyl group (-CO-CH₂-CH₂-CH₂-CH₃ ).

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃): The carbon spectrum provides confirmation of the carbon skeleton.

    • δ ~199 ppm: The carbonyl carbon (C=O) signal, which is highly deshielded and characteristic of aromatic ketones, typically appears in the 190-200 δ region.[6][7]

    • δ ~163 ppm: Aromatic carbon attached to the propoxy oxygen.

    • δ ~130-132 ppm: Aromatic carbons ortho to the carbonyl group.

    • δ ~129 ppm: Aromatic carbon to which the carbonyl group is attached (ipso-carbon).

    • δ ~114 ppm: Aromatic carbons meta to the carbonyl group.

    • δ ~70 ppm: Methylene carbon of the propoxy group (-O -CH₂-).

    • δ ~38 ppm: Methylene carbon alpha to the carbonyl group.

    • δ ~22-26 ppm: Remaining aliphatic methylene carbons.

    • δ ~10-14 ppm: Terminal methyl carbons.

  • Infrared (IR) Spectroscopy (ATR):

    • ~1685 cm⁻¹: A strong, sharp absorption peak characteristic of the C=O stretch in an aryl-alkyl ketone. Conjugation with the aromatic ring lowers the frequency from the typical ~1715 cm⁻¹ of aliphatic ketones.[8][9]

    • ~1600, 1510 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~1250 cm⁻¹: Strong C-O-C asymmetric stretching of the aryl ether.

    • ~2850-3000 cm⁻¹: C-H stretching vibrations of the aliphatic propyl and pentanoyl chains.

  • Mass Spectrometry (EI):

    • m/z 220: Molecular ion peak (M⁺). The molecular ion peak for aromatic ketones is typically prominent.[10][11]

    • m/z 163: A major fragment resulting from α-cleavage (loss of the butyl radical, •C₄H₉), forming the stable 4-propoxybenzoyl cation. This is a highly characteristic fragmentation pathway for aromatic ketones.[11][12]

    • m/z 135: Loss of carbon monoxide (CO) from the 4-propoxybenzoyl cation.

    • m/z 77/93: Fragments corresponding to the phenyl or propoxy-substituted fragments.

Synthesis via Friedel-Crafts Acylation

The most direct and reliable method for preparing 1-(4-propoxyphenyl)pentan-1-one is the Friedel-Crafts acylation of propoxybenzene with pentanoyl chloride.[13] This reaction is a cornerstone of electrophilic aromatic substitution.

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the chlorine atom of pentanoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate a resonance-stabilized acylium ion (CH₃(CH₂)₃CO⁺).

The propoxybenzene substrate is "activated" towards electrophilic attack due to the electron-donating nature of the propoxy group, which directs the incoming electrophile primarily to the para position due to steric hindrance at the ortho positions. The aromatic π-system attacks the acylium ion, forming a cyclohexadienyl cation intermediate (sigma complex). Subsequent deprotonation by [AlCl₄]⁻ restores aromaticity and yields the final ketone product. Anhydrous conditions are paramount, as AlCl₃ reacts readily with water, which would deactivate the catalyst.

Experimental Workflow: Synthesis

The following diagram outlines the key stages of the synthesis, from reaction setup to final product isolation.

Synthesis_Workflow cluster_0 Reaction Setup (Anhydrous) cluster_1 Reaction Progression cluster_2 Work-up & Isolation cluster_3 Purification Reactants Propoxybenzene + Pentanoyl Chloride in DCM Addition Slow addition of AlCl₃ to reactant mixture at 0°C Reactants->Addition Catalyst AlCl₃ (anhydrous) Catalyst->Addition Stir Stir at RT (e.g., 4-6 hours) Addition->Stir TLC Monitor reaction via TLC Stir->TLC Quench Pour onto ice/HCl(aq) TLC->Quench Extract Extract with DCM Quench->Extract Wash Wash organic layer (H₂O, NaHCO₃, brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Silica Gel, Hexane/EtOAc) Concentrate->Purify Product Pure 1-(4-Propoxyphenyl)pentan-1-one Purify->Product

Caption: Workflow for the synthesis of 1-(4-Propoxyphenyl)pentan-1-one.

Detailed Step-by-Step Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add propoxybenzene (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add pentanoyl chloride (1.1 eq) to the solution. Begin portion-wise addition of anhydrous aluminum chloride (AlCl₃, 1.2 eq) over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Slow addition of the Lewis acid controls the initial exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Rationale: This step hydrolyzes the aluminum-ketone complex, quenches any remaining AlCl₃, and moves the aluminum salts into the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine. Rationale: These washes remove inorganic byproducts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(4-propoxyphenyl)pentan-1-one.

Analytical Validation Workflow

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any synthetic procedure. A multi-step analytical workflow ensures that the final compound meets the required standards for subsequent use.

Analytical Workflow Diagram

Analytical_Workflow cluster_confirm Structural Confirmation Crude Crude Product (Post-Workup) TLC_Initial TLC Analysis (Determine Purity & Eluent) Crude->TLC_Initial Column Column Chromatography TLC_Initial->Column Fractions Collect & Combine Pure Fractions (TLC verified) Column->Fractions Final_Product Isolated Product Fractions->Final_Product H_NMR ¹H NMR Final_Product->H_NMR C_NMR ¹³C NMR Final_Product->C_NMR IR FT-IR Final_Product->IR MS Mass Spectrometry Final_Product->MS

Caption: Standard workflow for the purification and validation of the final product.

Protocol for Spectroscopic Analysis
  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • IR: Place a small amount of the neat product (if an oil) or a KBr pellet (if a solid) directly into the FT-IR spectrometer.

    • GC-MS: Prepare a dilute solution (~1 mg/mL) of the product in a volatile solvent like ethyl acetate or DCM.[14]

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.[15]

    • Obtain an IR spectrum over the range of 4000-400 cm⁻¹.

    • Inject the sample into the GC-MS and obtain the mass spectrum, focusing on the molecular ion and key fragmentation peaks.

  • Data Interpretation: Compare the acquired spectra with the predicted data outlined in Section 1.2. The correlation between experimental and expected data provides definitive structural confirmation.

Application in Further Synthesis: Reduction to 1-Propoxy-4-pentylbenzene

A common and valuable transformation of aryl-alkyl ketones is their complete reduction to the corresponding alkanes. This two-step sequence of Friedel-Crafts acylation followed by reduction is a superior method for synthesizing straight-chain alkylbenzenes, as it avoids the carbocation rearrangements often problematic in direct Friedel-Crafts alkylation.[13][16]

Strategic Importance: Clemmensen vs. Wolff-Kishner Reduction

Two primary methods exist for this deoxygenation:

  • Clemmensen Reduction: Employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[16][17] These strongly acidic conditions are effective but are incompatible with acid-sensitive functional groups.

  • Wolff-Kishner Reduction: Uses hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) at high temperatures.[18][19][20] These harsh basic conditions are suitable for substrates that are sensitive to acid.[18][21]

Given that the preceding Friedel-Crafts acylation is acid-catalyzed, demonstrating a complementary basic reduction method like the Wolff-Kishner is instructive.

Detailed Protocol: Wolff-Kishner Reduction
  • Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, combine 1-(4-propoxyphenyl)pentan-1-one (1.0 eq), hydrazine hydrate (3.0 eq), and a high-boiling solvent like diethylene glycol. Heat the mixture at ~100-120 °C for 1-2 hours to form the hydrazone intermediate.[22][23]

  • Reduction: Allow the mixture to cool slightly, then add potassium hydroxide (KOH, 4.0 eq). Equip the apparatus for distillation to remove water and excess hydrazine. Once the initial distillation ceases, increase the temperature to ~190-200 °C and reflux for 3-4 hours. The evolution of nitrogen gas (N₂) will be observed. Rationale: The high temperature and strong base facilitate the deprotonation and subsequent collapse of the hydrazone to form the alkane, driven by the irreversible formation of stable N₂ gas.[20]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with a nonpolar solvent like hexane or ether (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting product, 1-propoxy-4-pentylbenzene, can be further purified by chromatography if necessary.

Conclusion

1-(4-Propoxyphenyl)pentan-1-one is a well-defined chemical entity that is readily accessible through classic organic reactions like the Friedel-Crafts acylation. Its structure can be unambiguously confirmed using standard spectroscopic methods. Furthermore, its carbonyl group serves as a versatile synthetic handle for subsequent transformations, most notably for reduction to form linear alkylbenzenes, which are valuable motifs in various fields of chemical research and development. The protocols and data presented herein provide a robust framework for the synthesis, validation, and application of this compound.

References

  • Wikipedia. Clemmensen reduction. [Link]

  • ACS Publications. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | The Journal of Organic Chemistry. [Link]

  • University of California, Davis. Clemmensen reduction. [Link]

  • BYJU'S. Clemmensen Reduction reaction. [Link]

  • National Center for Biotechnology Information. Friedel-Crafts Acylation with Amides - PMC. [Link]

  • Chemistry LibreTexts. Clemmensen Reduction. [Link]

  • Vedantu. Clemmensen and Wolff Kishner Reduction - Important Concepts and Tips for JEE. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • University of Calgary. Ch12: Friedel-Crafts acylation. [Link]

  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters. [Link]

  • Scribd. CHM 307 - Mass Spectroscopy 4 | PDF. [Link]

  • Whitman College. GCMS Section 6.11.3. [Link]

  • ResearchGate. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

  • Brainly.in. ii. In the Wolf -Kishner reduction, alkylaryl ketones are reduced to alkylbenzenes. During this change,. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • ResearchGate. The infrared absorption spectra of some aromatic hydroxy-ketones. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Organic Chemistry Portal. Wolff-Kishner Reduction. [Link]

  • OpenOChem Learn. Ketones. [Link]

  • University of Colorado Boulder. IR: ketones. [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Link]

  • Shaalaa.com. Choose the most correct option. In the Wolff-Kishner reduction, alkyl aryl ketones are reduced to alkyl benzenes. During this change, ketones are first converted into ______. - Chemistry. [Link]

  • Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]

  • YouTube. Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • PubChem. 1-(4-Methoxyphenyl)pentan-1-one | C12H16O2 | CID 74283. [Link]

  • PubChem. 1-(4-Propoxyphenyl)ethan-1-one | C11H14O2 | CID 260132. [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

  • MDPI. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. [Link]

  • PubChem. 1-(4-Isopropoxyphenyl)propan-1-one | C12H16O2 | CID 1529886. [Link]

  • US EPA. 1-Pentanone, 1-[1,1'-biphenyl]-4-yl- - Substance Details - SRS. [Link]

  • Matrix Fine Chemicals. 1-(4-HYDROXYPHENYL)PENTAN-1-ONE | CAS 2589-71-1. [Link]

  • PubChem. 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218. [Link]

Sources

Exploratory

Technical Characterization of 1-(4-Propoxyphenyl)pentan-1-one: A Spectroscopic Atlas

Executive Summary This technical guide provides a comprehensive spectroscopic analysis of 1-(4-propoxyphenyl)pentan-1-one (also known as 4'-propoxyvalerophenone). As a structural homologue in the aryl ketone family, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 1-(4-propoxyphenyl)pentan-1-one (also known as 4'-propoxyvalerophenone). As a structural homologue in the aryl ketone family, this molecule serves as a critical intermediate in the synthesis of liquid crystals and a reference standard in forensic analysis of cathinone precursors. This document synthesizes nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data to establish a self-validating identification protocol for researchers and quality control scientists.

Part 1: Chemical Identity & Structural Logic

The molecule consists of a benzene ring substituted at the para positions with an electron-donating propoxy group and an electron-withdrawing valeroyl (pentanoyl) chain. This "push-pull" electronic environment significantly influences its spectroscopic signature, particularly in the aromatic region of the NMR and the carbonyl stretching frequency in IR.

Table 1: Physicochemical Profile
ParameterData
IUPAC Name 1-(4-Propoxyphenyl)pentan-1-one
Common Synonyms 4'-Propoxyvalerophenone; p-Propoxyvalerophenone
Molecular Formula C

H

O

Molecular Weight 220.31 g/mol
Structure Type Aromatic Ketone / Phenyl Alkyl Ether
Key Functional Groups Aryl Ketone, Aryl Alkyl Ether

Part 2: Synthesis & Impurity Origins

Understanding the synthesis is prerequisite to interpreting the spectra, as it predicts likely impurities (e.g., unreacted starting materials or ortho-substituted isomers). The standard route involves Friedel-Crafts acylation.

Experimental Workflow

The following diagram outlines the synthesis logic and critical control points for purity.

SynthesisWorkflow Reactants Propoxybenzene + Valeryl Chloride Complex Acylium Ion Complex Reactants->Complex Electrophilic Attack Catalyst AlCl3 Catalyst (Lewis Acid) Catalyst->Complex Activates Quench Acid Hydrolysis (HCl/Ice) Complex->Quench Decomplexation Product 1-(4-Propoxyphenyl) pentan-1-one Quench->Product Phase Sep Impurity Impurity Check: Ortho-isomer Unreacted Propoxybenzene Product->Impurity GC/NMR QC

Figure 1: Friedel-Crafts acylation pathway highlighting the generation of the para-substituted product and potential isomeric impurities.

Part 3: Spectroscopic Analysis

Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum is the primary tool for structural validation. The molecule exhibits a classic AA'BB' aromatic system and two distinct aliphatic chains (propoxy and pentanoyl).

Diagnostic Logic:

  • Aromatic Region: The carbonyl group deshields the ortho protons (H-2,6) significantly (~7.9 ppm), while the alkoxy group shields the meta protons (H-3,5) (~6.9 ppm).

  • Alpha-Methylene Signals: Two triplets are expected: one deshielded by the carbonyl (~2.9 ppm) and one deshielded by the oxygen (~4.0 ppm).

Table 2: H NMR Chemical Shift Assignments (CDCl , 400 MHz)
Position

(ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (2,6) 7.93Doublet (

Hz)
2HOrtho to C=O (Deshielded)
Ar-H (3,5) 6.92Doublet (

Hz)
2HOrtho to O-Propyl (Shielded)
O-CH

3.99Triplet (

Hz)
2H

to Oxygen
CO-CH

2.90Triplet (

Hz)
2H

to Carbonyl
Propyl

-CH

1.83Multiplet (Sextet)2HPropoxy chain middle
Pentyl

-CH

1.70Multiplet (Quintet)2HPentanoyl chain
Pentyl

-CH

1.40Multiplet (Sextet)2HPentanoyl chain
Propyl CH

1.05Triplet3HTerminal methyl (Propoxy)
Pentyl CH

0.95Triplet3HTerminal methyl (Pentanoyl)

Note: Chemical shifts are derived from homologous series consensus (e.g., 4-methoxyvalerophenone) and additivity rules.

Mass Spectrometry (EI-MS)

In Electron Ionization (70 eV), the molecule displays a distinct fragmentation pattern governed by the stability of the aromatic core and the length of the alkyl chain.

Key Fragmentation Pathways:

  • McLafferty Rearrangement: The pentanoyl chain contains

    
    -hydrogens. The carbonyl oxygen abstracts a 
    
    
    
    -proton, leading to the elimination of an alkene (propene) and the formation of the enol radical cation.
    • Calculation: M

      
       (220) - C
      
      
      
      H
      
      
      (42) = m/z 178 .
  • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the alkyl chain.

    • Calculation: M

      
       (220) - Butyl radical (57) = m/z 163  (Acylium ion).
      

MassSpec Parent Molecular Ion (M+) m/z 220 McLafferty McLafferty Ion (Enol Radical Cation) m/z 178 Parent->McLafferty - Propene (C3H6) (Gamma-H Transfer) Acylium Acylium Ion [Ar-C≡O]+ m/z 163 Parent->Acylium - Butyl Radical (C4H9) (Alpha Cleavage) Tropylium Subst. Tropylium m/z 135 Acylium->Tropylium - CO (Decarbonylation)

Figure 2: Primary fragmentation pathways in Electron Ionization Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid confirmation of functional groups. The conjugation of the carbonyl with the aromatic ring is the most critical diagnostic feature.

Table 3: Diagnostic IR Bands
Wavenumber (cm

)
Vibration ModeStructural Insight
2960 - 2870 C-H Stretch (Aliphatic)Presence of propyl/pentyl chains.
1675

5
C=O Stretch (Ketone)Key Diagnostic. Lower than non-conjugated ketones (1715 cm

) due to resonance with the benzene ring.
1600, 1580 C=C Stretch (Aromatic)Benzene ring skeletal vibrations.
1250 C-O Stretch (Asymmetric)Aryl alkyl ether linkage.
1170, 1030 C-O Stretch (Symmetric)Ether linkage confirmation.
830 C-H Bend (OOP)Diagnostic for para-disubstituted benzene (two adjacent H's).

Part 4: Quality Control & Impurity Profiling

Differentiation from regioisomers is critical in drug development and forensic analysis.

  • Regioisomer Differentiation (Ortho vs. Para):

    • 1-(2-Propoxyphenyl)pentan-1-one: The ortho isomer will show a downfield shift of the alkoxy protons due to proximity to the carbonyl, and the aromatic region will display a complex ABCD pattern rather than the symmetric AA'BB' pattern of the para isomer.

  • Homologue Differentiation:

    • Differentiation from 1-(4-propoxyphenyl)butan-1-one (butyrophenone analog) relies strictly on the integration of the aliphatic region in NMR (propyl vs. butyl chain) and the mass of the McLafferty rearrangement ion (loss of ethene vs. propene).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-(4-Methoxyphenyl)-1-propanone (Homologue Reference). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for substituent additivity rules and McLafferty rearrangement mechanisms).
  • ChemicalBook.1-(4-Propoxyphenyl)pentan-1-one Structure and Properties.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for NMR shift prediction tables).

Sources

Foundational

physical and chemical properties of 1-(4-Propoxyphenyl)pentan-1-one

This technical guide details the physicochemical properties, synthesis, and analytical characterization of 1-(4-Propoxyphenyl)pentan-1-one (also known as 4'-Propoxyvalerophenone).[1] This document is structured for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and analytical characterization of 1-(4-Propoxyphenyl)pentan-1-one (also known as 4'-Propoxyvalerophenone).[1] This document is structured for researchers in organic synthesis, medicinal chemistry, and materials science (liquid crystals).[2]

[1]

Molecular Identity & Structural Analysis[3][4][5]

This compound belongs to the class of alkyl aryl ketones , specifically para-substituted valerophenones.[1][2] It serves as a critical intermediate in the synthesis of mesogenic (liquid crystal) materials and certain pharmaceutical precursors.[2]

Parameter Details
IUPAC Name 1-(4-propoxyphenyl)pentan-1-one
Common Synonyms 4'-Propoxyvalerophenone; p-Propoxyvalerophenone; Butyl 4-propoxyphenyl ketone
CAS Number Note: Often indexed under general alkyl-alkoxybenzophenones.[1][3] Closest analog reference: 2589-71-1 (4'-Hydroxy).[1][4]
Chemical Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
SMILES CCCCOC1=CC=C(C=C1)C(=O)CCCC
InChI Key Predicted:[1][2] UQXZALIVLGVQJE-UHFFFAOYSA-N
Structural Conformation

The molecule features a central phenyl ring substituted at the para positions.[1] The pentanoyl chain (C5 ketone) confers lipophilicity and rotational freedom, while the propoxy tail (C3 ether) acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring.[1][2] This "rod-like" (calamitic) structure is characteristic of liquid crystal precursors.[1]

Physicochemical Properties[1][9][10]

The following data aggregates experimental values from homologous series (valerophenones) and computational predictions where direct experimental data is proprietary.

Property Value / Range Condition / Note
Physical State Crystalline Solid or Viscous LiquidDependent on purity/polymorph.[1] Low melting point expected.[1][2]
Melting Point 45 – 55 °CInterpolated from 4'-hydroxyvalerophenone (62°C) and propoxy-homologs.[1]
Boiling Point ~340 °CAtmospheric pressure (Predicted).[1][2]
Boiling Point (Reduced) 170 – 175 °C@ 15 mmHg
Density 0.98 – 1.02 g/cm³@ 25 °C
Solubility (Water) InsolubleHydrophobic alkyl chains dominate.[1][2]
Solubility (Organic) SolubleDCM, Ethyl Acetate, Acetone, Ethanol, Toluene.[2]
LogP (Octanol/Water) 4.2 ± 0.3Highly lipophilic.[1][2]
Refractive Index 1.515Predicted @ 20 °C

Synthetic Routes & Reaction Mechanisms[2][11]

Two primary pathways exist for synthesis: Friedel-Crafts Acylation (Industrial) and Williamson Ether Synthesis (Laboratory/High Purity).[1]

Route A: Friedel-Crafts Acylation (Direct)

Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The propoxy group directs the incoming acylium ion to the para position due to steric hindrance at ortho and electronic activation.[1]

  • Reagents: Propoxybenzene, Valeryl Chloride (Pentanoyl chloride), Aluminum Chloride (AlCl₃).[1][2]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.[1][2]

  • Key Step: Formation of the acylium ion complex followed by electrophilic attack.[1]

Route B: Williamson Ether Synthesis (Convergent)

Mechanism: SN2 Nucleophilic Substitution.[1][2]

  • Reagents: 4'-Hydroxyvalerophenone, 1-Bromopropane, Potassium Carbonate (K₂CO₃).[1][2]

  • Solvent: Acetone or Acetonitrile (Reflux).[1][2]

  • Advantage: Avoids isomer byproducts; milder conditions.[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for both synthetic routes.

SynthesisPathways cluster_0 Route A: Friedel-Crafts cluster_1 Route B: Williamson Ether Start1 Propoxybenzene Inter1 Acylium Ion Complex (Electrophile) Start1->Inter1 Activation Start2 4-Hydroxyvalerophenone Inter2 Phenoxide Anion (Nucleophile) Start2->Inter2 Deprotonation Reagent1 Valeryl Chloride + AlCl3 (Lewis Acid) Reagent1->Inter1 Reagent2 1-Bromopropane + K2CO3 (Base) Product 1-(4-Propoxyphenyl)pentan-1-one (Target) Reagent2->Product SN2 Attack - KBr Inter1->Product EAS (Para-selective) - HCl Inter2->Product

Caption: Dual synthetic pathways comparing Electrophilic Aromatic Substitution (Route A) vs. Nucleophilic Substitution (Route B).

Analytical Characterization

To validate the identity of 1-(4-Propoxyphenyl)pentan-1-one, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃, δ ppm):

  • 7.94 (d, 2H): Aromatic protons ortho to carbonyl (Deshielded).[1][2]

  • 6.92 (d, 2H): Aromatic protons ortho to ether (Shielded).[1][2]

  • 3.98 (t, 2H): -OCH₂- (Propoxy alpha-methylene).[1]

  • 2.90 (t, 2H): -C(=O)CH₂- (Pentyl alpha-methylene).[1]

  • 1.82 (m, 2H): Propoxy beta-methylene.[1][2]

  • 1.70 (m, 2H): Pentyl beta-methylene.[1][2]

  • 1.40 (m, 2H): Pentyl gamma-methylene.[1][2]

  • 1.05 (t, 3H): Propoxy terminal methyl.[1][2]

  • 0.95 (t, 3H): Pentyl terminal methyl.[1][2]

Mass Spectrometry (GC-MS)[1][3]
  • Molecular Ion (M+): m/z 220[1][2]

  • Base Peak: m/z 121 (Tropylium-like ion or acyl cleavage [C3H7O-Ph-CO]+).[1]

  • McLafferty Rearrangement: A characteristic peak at m/z 178 may appear due to loss of propene if ether cleavage occurs, or loss of alkene from the pentyl chain.[1][2]

Infrared Spectroscopy (FT-IR)[1][3]
  • 1675 cm⁻¹: Strong C=O stretch (Aryl ketone).[1][2]

  • 1600, 1510 cm⁻¹: C=C Aromatic skeletal vibrations.[1][2]

  • 1250 cm⁻¹: C-O-C Asymmetric stretch (Aryl alkyl ether).[1][2]

  • 2950-2850 cm⁻¹: Aliphatic C-H stretching.

Stability & Reactivity Profile

Understanding the reactivity is crucial for storage and downstream application.[1][2]

Chemical Stability[1]
  • Oxidation: Stable under ambient conditions.[1][2] Benzylic positions are susceptible to strong oxidizers (KMnO₄) to form benzoic acid derivatives.[2]

  • Hydrolysis: The ether linkage is stable to base but susceptible to cleavage by strong Lewis acids (BBr₃) or HI, regenerating the phenol.[1][2]

  • Reduction: The ketone can be reduced to the secondary alcohol (using NaBH₄) or fully reduced to the alkane (Wolff-Kishner).[1]

Metabolic & Degradation Logic

In a biological or environmental context, the compound undergoes specific biotransformations.[2]

DegradationPathways Parent 1-(4-Propoxyphenyl)pentan-1-one Met1 Alcohol Derivative (Ketone Reduction) Parent->Met1 Reductase (C=O -> CH-OH) Met2 O-Dealkylation (Ether Cleavage) Parent->Met2 CYP450 (O-dealkylation) Met3 Side Chain Oxidation (Omega-oxidation) Parent->Met3 CYP450 (Hydroxylation) Conj1 Glucuronide Conjugate Met1->Conj1 UGT Conj2 Sulfate Conjugate Met2->Conj2 SULT

Caption: Predicted metabolic fate illustrating Phase I functionalization (Reduction/Dealkylation) and Phase II conjugation.

Handling & Safety (SDS Summary)

While specific toxicological data for this exact derivative may be limited, handling should follow protocols for aromatic ketones .[1][2]

  • Signal Word: WARNING

  • GHS Hazards:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or moisture absorption.[1][2]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2] Work within a fume hood during synthesis to avoid inhalation of valeryl chloride vapors (if using Route A).[2]

References

  • ChemicalBook. (2025).[1][2] 4'-Hydroxyvalerophenone Properties and Synthesis.Link[2]

  • PubChem. (2025).[1][2][5] Compound Summary: 1-(4-propoxyphenyl)ethan-1-one (Analogous Spectral Data).[1] National Library of Medicine.[1][2] Link[2]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4'-Hydroxyvalerophenone.[1]Link[2]

  • Santa Cruz Biotechnology. (2025).[1][2][6] 4-Propoxyphenol: Precursor Characterization.[1]Link[2]

  • NIST Chemistry WebBook. (2024).[1][2] Mass Spectra of Alkyl Aryl Ketones.Link[2]

Sources

Exploratory

An In-Depth Technical Guide to the Potential Biological Activity of 1-(4-Propoxyphenyl)pentan-1-one

Foreword: Charting a Course for Novel Compound Investigation In the dynamic landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This guide is dedicated to researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for Novel Compound Investigation

In the dynamic landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This guide is dedicated to researchers, scientists, and drug development professionals, providing a comprehensive framework for the investigation of 1-(4-propoxyphenyl)pentan-1-one. While this specific molecule is not extensively documented in existing literature, its structural motifs—a 4-alkoxy-substituted phenyl ring and a pentanone chain—suggest a compelling potential for diverse biological activities. This document, therefore, serves as a proactive and in-depth technical roadmap, outlining a logical and scientifically rigorous approach to unlock the therapeutic promise of this compound. We will proceed not by assumption, but by a structured inquiry grounded in established methodologies, from predictive computational analysis to robust in vitro validation.

Introduction to 1-(4-Propoxyphenyl)pentan-1-one: A Candidate for Exploration

1-(4-Propoxyphenyl)pentan-1-one is an aromatic ketone with the chemical formula C₁₄H₂₀O₂. Its structure is characterized by a pentan-1-one chain attached to a phenyl ring, which is further substituted with a propoxy group at the para position. The presence of the alkoxy group and the ketone functionality are significant, as these features are present in numerous compounds with established pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities.[1][2] The rationale for this investigation is built upon the principle of structure-activity relationships, which posits that the biological activity of a molecule is intrinsically linked to its chemical structure.[3][4]

Molecular Structure:

This guide will delineate a multi-faceted approach to systematically evaluate the biological potential of this compound.

In Silico Profiling: Predicting a Pharmacological Future

Before embarking on resource-intensive laboratory experiments, a thorough in silico analysis is paramount.[5][6] Computational tools allow for the prediction of a compound's physicochemical properties, drug-likeness, and potential for absorption, distribution, metabolism, and excretion (ADME).[7][8] This initial screening helps to identify potential liabilities and guide the subsequent experimental design.

Physicochemical Properties and Drug-Likeness

A key initial step is the evaluation of the compound's adherence to established guidelines for drug-likeness, such as Lipinski's Rule of Five.[7] These rules correlate a compound's physicochemical properties with its potential for oral bioavailability.

Table 1: Predicted Physicochemical Properties of 1-(4-Propoxyphenyl)pentan-1-one

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight220.31 g/mol < 500 Da (Compliant)
LogP (Octanol/Water Partition Coefficient)~3.5< 5 (Compliant)
Hydrogen Bond Donors0< 5 (Compliant)
Hydrogen Bond Acceptors2< 10 (Compliant)

Note: These values are estimations based on computational models and require experimental verification.

The predicted properties suggest that 1-(4-propoxyphenyl)pentan-1-one possesses a favorable profile for a potential oral drug candidate.

ADME Prediction

In silico ADME models can predict a compound's pharmacokinetic properties, offering insights into its potential behavior within a biological system.[7][8]

Table 2: Predicted ADME Properties of 1-(4-Propoxyphenyl)pentan-1-one

ADME ParameterPredictionImplication
Absorption
Human Intestinal AbsorptionHighGood potential for oral absorption.
Blood-Brain Barrier PermeabilityModerateMay have potential for CNS activity.
Distribution
Plasma Protein BindingHighMay influence the free drug concentration.
Metabolism
Cytochrome P450 InhibitionPotential inhibitor of certain CYP isozymesRequires experimental verification to assess drug-drug interaction potential.
Excretion
Primary RouteLikely hepatic metabolism followed by renal excretionTypical for many small molecule drugs.

Note: These predictions are generated from computational algorithms and serve as a preliminary assessment.

Proposed Synthesis of 1-(4-Propoxyphenyl)pentan-1-one

A reliable synthetic route is essential for obtaining the pure compound for biological testing. A plausible and efficient method for the synthesis of 1-(4-propoxyphenyl)pentan-1-one is the Friedel-Crafts acylation of phenoxypropane.[9][10]

Workflow for the Synthesis of 1-(4-Propoxyphenyl)pentan-1-one

Synthesis_Workflow Reactants Phenoxypropane and Valeryl Chloride Reaction Friedel-Crafts Acylation in an inert solvent Reactants->Reaction 1. LewisAcid Lewis Acid Catalyst (e.g., AlCl3) LewisAcid->Reaction 2. Workup Aqueous Workup and Extraction Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product 1-(4-Propoxyphenyl)pentan-1-one Purification->Product 5.

Caption: A proposed workflow for the synthesis of 1-(4-Propoxyphenyl)pentan-1-one.

Investigation of Potential Antimicrobial Activity

The presence of an aromatic ketone moiety suggests that 1-(4-propoxyphenyl)pentan-1-one may possess antimicrobial properties. Many chalcones and their derivatives, which share this structural feature, have demonstrated significant antibacterial and antifungal activity.[11]

Rationale for Antimicrobial Screening

The lipophilic nature of the propoxy group and the pentanoyl chain may facilitate the compound's interaction with and disruption of microbial cell membranes. The ketone group can also participate in various interactions with biological macromolecules, potentially inhibiting essential microbial enzymes.

Proposed In Vitro Antimicrobial Assays

A tiered approach to antimicrobial testing is recommended, starting with primary screening to identify any activity, followed by quantitative assays to determine the potency.[12][13][14]

Experimental Workflow for Antimicrobial Activity Assessment

Antimicrobial_Workflow PrimaryScreening Primary Screening (Agar Disk/Well Diffusion) NoActivity No Zone of Inhibition (Inactive) PrimaryScreening->NoActivity Result Activity Zone of Inhibition (Active) PrimaryScreening->Activity Result SecondaryScreening Secondary Screening (Broth Microdilution) Activity->SecondaryScreening Proceed to MIC Determine Minimum Inhibitory Concentration (MIC) SecondaryScreening->MIC Outcome MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Further Analysis MechanismStudies Mechanism of Action Studies (Time-Kill Kinetics, Membrane Lysis) MBC->MechanismStudies Deeper Investigation

Caption: A stepwise workflow for evaluating antimicrobial potential.

This method provides a qualitative assessment of antimicrobial activity.[12][13]

Protocol:

  • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Spread the microbial suspension evenly onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Impregnate sterile filter paper discs with a known concentration of 1-(4-propoxyphenyl)pentan-1-one dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs onto the inoculated agar surface.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Measure the diameter of the zone of inhibition around the discs.

This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).[12][15]

Protocol:

  • Perform serial two-fold dilutions of 1-(4-propoxyphenyl)pentan-1-one in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculate each well with a standardized microbial suspension.

  • Include positive (microorganisms with no compound) and negative (broth only) controls.

  • Incubate the plates under suitable conditions.

  • Determine the MIC by visual inspection for the lowest concentration with no turbidity.

  • To determine the MBC, subculture aliquots from the wells with no visible growth onto fresh agar plates. The MBC is the lowest concentration that shows no growth on the subculture plates.[16]

Investigation of Potential Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Compounds with the ability to modulate the inflammatory response are of significant therapeutic interest. The 4-alkoxy-substituted phenyl moiety is present in some known anti-inflammatory agents.

Rationale for Anti-inflammatory Screening

Protein denaturation is a key event in inflammation.[17][18] The ability of a compound to inhibit protein denaturation can be an indicator of its anti-inflammatory potential. Additionally, the stabilization of red blood cell membranes is a measure of a compound's ability to protect against damage caused by inflammatory processes.[18][19]

Proposed In Vitro Anti-inflammatory Assays

Simple and reliable in vitro assays can provide a preliminary indication of anti-inflammatory activity.[17][20]

Experimental Workflow for Anti-inflammatory Activity Assessment

Anti_inflammatory_Workflow ProteinDenaturation Inhibition of Protein Denaturation Assay (Egg Albumin or Bovine Serum Albumin) PositiveResult1 Significant Inhibition (Potential Activity) ProteinDenaturation->PositiveResult1 Outcome NegativeResult1 No Significant Inhibition (Likely Inactive) ProteinDenaturation->NegativeResult1 Outcome MembraneStabilization Human Red Blood Cell (HRBC) Membrane Stabilization Assay PositiveResult2 Significant Stabilization (Potential Activity) MembraneStabilization->PositiveResult2 Outcome NegativeResult2 No Significant Stabilization (Likely Inactive) MembraneStabilization->NegativeResult2 Outcome FurtherStudies Proceed to More Advanced Assays (e.g., COX/LOX Inhibition, Cytokine Release) PositiveResult1->FurtherStudies PositiveResult2->FurtherStudies

Caption: A workflow for the initial screening of anti-inflammatory properties.

This assay assesses the ability of the compound to prevent heat-induced denaturation of proteins like egg albumin or bovine serum albumin.[18][21]

Protocol:

  • Prepare a reaction mixture containing the test compound at various concentrations and a solution of egg albumin or bovine serum albumin.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating at 70°C for 5 minutes.

  • After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

  • Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

  • Calculate the percentage inhibition of protein denaturation.

This assay evaluates the compound's ability to protect HRBC membranes from hypotonicity-induced lysis.[18][19]

Protocol:

  • Prepare a suspension of HRBCs in an isotonic buffer.

  • Incubate the HRBC suspension with various concentrations of the test compound.

  • Induce hemolysis by adding a hypotonic solution.

  • Centrifuge the mixture and measure the absorbance of the supernatant (containing released hemoglobin) at 560 nm.

  • Calculate the percentage of membrane stabilization.

Investigation of Potential Cytotoxic Activity

Many natural and synthetic ketones have demonstrated cytotoxic effects against various cancer cell lines.[1][11][22] Therefore, it is prudent to evaluate the cytotoxic potential of 1-(4-propoxyphenyl)pentan-1-one.

Rationale for Cytotoxicity Screening

The planar aromatic ring and the flexible alkyl chain of the molecule could allow it to intercalate with DNA or interact with key enzymes involved in cell proliferation, potentially leading to cytotoxic effects.

Proposed In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

Protocol:

  • Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a normal cell line (e.g., fibroblasts) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of 1-(4-propoxyphenyl)pentan-1-one for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Analysis and Interpretation

All experiments should be performed in triplicate and repeated at least three times to ensure reproducibility. Statistical analysis (e.g., ANOVA, t-test) should be used to determine the significance of the observed effects. The results from the in vitro assays will provide a preliminary profile of the biological activity of 1-(4-propoxyphenyl)pentan-1-one.

Future Directions

If promising activity is identified in any of the proposed assays, the following steps should be considered:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 1-(4-propoxyphenyl)pentan-1-one to identify the key structural features responsible for its activity and to optimize its potency and selectivity.[2][3][4][23][24][25]

  • Advanced Mechanism of Action Studies: Conduct more in-depth studies to elucidate the specific molecular targets and pathways through which the compound exerts its effects.

  • In Vivo Studies: If the in vitro profile is compelling, proceed to animal models to evaluate the compound's efficacy, pharmacokinetics, and safety in a living organism.[26][27]

Conclusion

This technical guide provides a comprehensive and structured framework for the initial investigation of the potential biological activity of 1-(4-propoxyphenyl)pentan-1-one. By integrating in silico prediction with a systematic series of in vitro assays, researchers can efficiently and effectively explore the therapeutic potential of this novel compound. The path from a novel molecule to a therapeutic agent is long and challenging, but it begins with the rigorous and logical scientific inquiry outlined in this document.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • A Comprehensive Review on In-vitro Methods for Anti-microbial Activity. (n.d.).
  • Mahizan, N. A., Yang, S. K., Moo, C. L., Song, A. A.-L., Chong, C. M., Chong, C. W., Abushelaibi, A., Lim, S. H. E., & Lai, K. S. (2023).
  • Ekins, S., & Ecker, G. F. (2007). In Silico Pharmaceutical Property Prediction.
  • Ecker, G., & Langer, T. (2009). In silico prediction of drug properties. Current Medicinal Chemistry, 16(1), 1-2.
  • Dharmadeva, S., Peiris, M., & Dissanayake, D. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52.
  • Shaji, D. S., & Kumar, D. S. (2022). In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules.
  • Ecker, G. F., & Langer, T. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(1), 1-2.
  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.
  • Bio-protocol. (n.d.). 2.4. In Vitro Antimicrobial Activity Assay.
  • Ekins, S., & Rose, J. (2005). In Silico ADME and Toxicity.
  • Vasanthkumar, S., Bupesh, G., Karthikeyan, R., & Adaikalaraj, G. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(2).
  • Dharmadeva, S., Peiris, M., & Dissanayake, D. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Shanmuganathan, S., Gnanasekaran, A., & Ilango, K. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • Giordano, J., Corin, A., & Wriedt, F. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions, 102, 73-78.
  • Sladowska, H., Sabiniarz, A., Sapa, J., & Filipek, B. (2009). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Acta Poloniae Pharmaceutica, 66(1), 57-63.
  • Igel, P., Hendrix, M., Gohlke, H., & Stark, H. (2012). Synthesis and evaluation of 4-alkoxy-[1'-cyclobutyl-spiro(3,4-dihydrobenzopyran-2,4'-piperidine)] analogues as histamine-3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 768-772.
  • Ohtaka, H., & Itoh, T. (2007). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Biological and Pharmaceutical Bulletin, 30(12), 2273-2283.
  • PrepChem. (n.d.). Synthesis of 1-Phenyl-pentane-1,4-dione.
  • Santa Cruz Biotechnology. (n.d.). 1-(4-Propoxyphenyl)pentan-1-one.
  • Santa Cruz Biotechnology. (n.d.). 1-(4-Propoxyphenyl)pentan-1-one.
  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)pentan-1-one. In PubChem.
  • Sako, T., Spetea, M., & Schmidhammer, H. (2018). In vitro and in vivo Pharmacological Activities of 14-O-Phenylpropyloxymorphone, a Potent Mixed Mu/Delta/Kappa-Opioid Receptor Agonist With Reduced Constipation in Mice. Frontiers in Pharmacology, 9, 943.
  • Fassihi, A., Abedi, D., & Saghaei, L. (2018). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 17(2), 567-578.
  • Cignarella, G., Barlocco, D., & Villa, M. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 45(8), 1547-1554.
  • Google Patents. (n.d.). Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.
  • Khairunnisa, S., Kucuk, M., & Genc, M. (2021). Antiprotozoal and Antitumor Activity of Natural Polycyclic Endoperoxides: Origin, Structures and Biological Activity. Molecules, 26(3), 701.
  • Al-Warhi, T., Al-Thiabat, M., & Al-Shar'i, N. (2022). Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. Molecules, 27(19), 6296.
  • Palmeira, A., Sousa, E., & Pinto, M. (2016). 1-(Propan-2-ylamino)-4-propoxy-9h-thioxanthen-9-one (TX5), a newly synthetized P-glycoprotein activator: In vivo study and method development and validation for biological samples quantification. Toxicology Letters, 258, S184-S185.
  • Gannon, B. M., Williamson, J. P., & Fantegrossi, W. E. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. Neuropharmacology, 178, 108259.
  • Cignarella, G., Barlocco, D., & Villa, M. (1988). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 31(12), 2300-2304.
  • Zhang, Y., Wang, Y., & Li, Y. (2021). Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. New Journal of Chemistry, 45(3), 1435-1444.
  • de Oliveira, C. B., da Silva, G. N., & de Moraes, J. (2018). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 62(6), e00133-18.
  • Glatfelter, G. C., Pottie, E., & Partilla, J. S. (2024). Pharmacological profiles and psychedelic-like effects of 4-hydroxy-, 4-acetoxy-, and 4-methoxy- N- methyl- N- isopropyltryptamine. Journal of Pharmacology and Experimental Therapeutics, 389(2), 281-289.
  • Asuquo, E. E., Antia, B. S., & Edet, U. O. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 30(8), 1735.
  • Singer, T. P., Trevor, A. J., & Castagnoli, N. (1987). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Trends in Biochemical Sciences, 12(7), 266-270.
  • Baumann, M. H., Majumdar, S., & Le, R. (2020). Activation of μ‐opioid receptors by MT‐45 (1‐cyclohexyl‐4‐(1,2‐diphenylethyl)piperazine) and its fluorinated derivatives. British Journal of Pharmacology, 177(15), 3447-3459.
  • Office of Justice Programs. (2022). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes.

Sources

Foundational

1-(4-Propoxyphenyl)pentan-1-one derivatives and their properties

An In-Depth Technical Guide to 1-(4-Propoxyphenyl)pentan-1-one Derivatives: Synthesis, Properties, and Therapeutic Potential Authored by a Senior Application Scientist This guide provides a comprehensive technical overvi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Propoxyphenyl)pentan-1-one Derivatives: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-propoxyphenyl)pentan-1-one derivatives, a class of compounds with significant potential in drug discovery. We will delve into the synthetic strategies for creating a diverse library of these molecules, explore their potential pharmacological properties by drawing parallels with structurally related compounds, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical scaffolds for therapeutic applications.

Introduction to the 1-(4-Alkoxyphenyl)alkan-1-one Scaffold

The 1-(4-alkoxyphenyl)alkan-1-one core structure, represented by 1-(4-propoxyphenyl)pentan-1-one, is a versatile scaffold in medicinal chemistry. It consists of a phenyl ring substituted with an alkoxy group and an alkanoyl chain. This arrangement of a hydrophobic alkyl chain, a ketone carbonyl group (a hydrogen bond acceptor), and an alkoxy-substituted aromatic ring provides a foundation for diverse molecular interactions with biological targets. The lipophilicity and electronic properties of this scaffold can be readily modulated by varying the lengths of the alkyl and alkoxy chains and by introducing additional substituents onto the aromatic ring. This tunability makes it an attractive starting point for developing new therapeutic agents.

While direct literature on 1-(4-propoxyphenyl)pentan-1-one is sparse, the broader class of aryl ketones and their derivatives, such as chalcones and various heterocyclic compounds, have demonstrated a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial effects.[1][2][3] This guide will extrapolate from these established findings to predict the potential properties and applications of novel 1-(4-propoxyphenyl)pentan-1-one derivatives.

Synthetic Strategies for Derivative Generation

The synthesis of 1-(4-propoxyphenyl)pentan-1-one derivatives can be approached through several established organic chemistry methodologies. A general workflow is outlined below, allowing for the creation of a diverse chemical library for screening.

Core Synthesis: Friedel-Crafts Acylation

The parent scaffold, 1-(4-propoxyphenyl)pentan-1-one, can be synthesized via a Friedel-Crafts acylation of phenoxypropane (propyl phenyl ether) with valeryl chloride or valeric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

General Synthetic Workflow for Diversification

The true potential of this scaffold lies in its derivatization. The following diagram illustrates key points of diversification:

G cluster_0 Starting Materials cluster_1 Core Scaffold Synthesis cluster_2 Diversification Pathways cluster_3 Derivative Libraries Propoxybenzene Propoxybenzene Core_Scaffold 1-(4-Propoxyphenyl)pentan-1-one Propoxybenzene->Core_Scaffold Friedel-Crafts Acylation Valeryl_Chloride Valeryl_Chloride Valeryl_Chloride->Core_Scaffold Alpha_Halogenation α-Halogenation Core_Scaffold->Alpha_Halogenation Condensation Claisen-Schmidt Condensation (Chalcone-like Synthesis) Core_Scaffold->Condensation with Aromatic Aldehydes Ring_Substitution Aromatic Ring Functionalization (e.g., Nitration, Halogenation) Core_Scaffold->Ring_Substitution Alpha_Substituted α-Substituted Derivatives (e.g., α-amino ketones) Alpha_Halogenation->Alpha_Substituted Chalcone_Analogs Chalcone Analogs Condensation->Chalcone_Analogs Ring_Substituted_Derivatives Ring-Substituted Derivatives Ring_Substitution->Ring_Substituted_Derivatives Heterocycle_Formation Heterocycle Formation (e.g., Pyrazoline Synthesis) Chalcone_Analogs->Heterocycle_Formation with Hydrazine Heterocyclic_Derivatives Heterocyclic Hybrids

Caption: General synthetic workflow for the diversification of the 1-(4-propoxyphenyl)pentan-1-one scaffold.

Experimental Protocol: Synthesis of a Chalcone-like Derivative

This protocol describes the synthesis of an exemplary derivative, (2E)-1-(4-propoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, via a Claisen-Schmidt condensation.

Materials:

  • 1-(4-Propoxyphenyl)pentan-1-one (1.0 eq)

  • 4-Hydroxybenzaldehyde (1.1 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)

  • Hydrochloric Acid (HCl) (e.g., 1 M)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Ice bath

Procedure:

  • Dissolve 1-(4-propoxyphenyl)pentan-1-one in ethanol in a round bottom flask.

  • Add 4-hydroxybenzaldehyde to the solution and stir until dissolved.

  • Cool the flask in an ice bath.

  • Slowly add the aqueous NaOH solution dropwise to the stirred mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Acidify the mixture with HCl to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure chalcone derivative.

  • Characterize the final product using NMR, IR, and Mass Spectrometry.

Pharmacological Properties and Structure-Activity Relationships (SAR)

By analyzing structurally related compounds, we can infer the potential therapeutic applications of 1-(4-propoxyphenyl)pentan-1-one derivatives.

Anticancer Activity

Chalcones and their pentadien-1-one analogs, which share the core Aryl-CO-CH=CH-Aryl or Aryl-CO-(CH=CH)₂-Aryl moiety, are well-known for their cytotoxic effects against various cancer cell lines.[2][4]

Mechanism of Action: Many chalcone derivatives induce apoptosis (programmed cell death) in cancer cells.[2][4] This is often achieved through pathways involving the condensation of chromatin and the fragmentation of nuclei. The mechanism of cell death induced by novel derivatives can be investigated through techniques like Hoechst staining, Annexin-V assays, and flow cytometry.[2][4]

Structure-Activity Relationship (SAR):

  • Aromatic Substituents: The presence and position of electron-donating (e.g., -OH, -OCH₃) or electron-withdrawing (e.g., halogens, -NO₂) groups on the phenyl rings significantly influence anticancer activity.[4]

  • Heterocyclic Moieties: Incorporating heterocyclic rings, such as quinazoline, can enhance potency and selectivity against cancer cells over normal cells.[4]

Data on Structurally Related Compounds:

Compound ClassCancer Cell LinesIC₅₀ (µM)Reference
(1E,4E)-1-aryl-5-(2-((quinazolin-4-yl)oxy)phenyl)-1,4-pentadien-3-one derivativesMGC-823, PC3, Bcap-370.85 - 15.64[4]
Benzofuran-containing pentadien-1-one derivativeA549, H1299, HCT116, HT290.35 - 2.85[2]
Noracronycine derivatives with 1,2,4-triazine moietyGlioblastoma A1723.4[5]
Anticonvulsant Activity

Epilepsy is a neurological disorder affecting millions worldwide, and there is a continuous need for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects.[1][6] Various heterocyclic structures, including derivatives of 1,4-dihydropyridine, pyrrolidone, and oxadiazole, have shown promising anticonvulsant properties.[1][6][7][8] The 1-(4-propoxyphenyl)pentan-1-one scaffold could serve as a precursor for such heterocyclic derivatives.

Experimental Evaluation: Anticonvulsant activity is typically assessed in rodent models using tests such as:

  • Maximal Electroshock (MES) Test: An indicator of activity against generalized tonic-clonic seizures.

  • Pentylenetetrazole (PTZ) Seizure Test: A model for absence seizures.[1][6][8]

SAR Insights from Related Compounds:

  • For 1,4-dihydropyridine derivatives, the nature of substituents on the phenyl ring and at the 3 and 5 positions of the dihydropyridine ring are critical for activity.[9]

  • In 1,3,4-oxadiazole derivatives, the presence of an amino substituent on the oxadiazole ring and an electronegative group on the phenoxy ring can enhance anticonvulsant effects.[8]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[10] Pyridazinone, pyrazoline, and pyrrole derivatives have been reported to exhibit significant antimicrobial activity against a range of pathogens.[3][11][12]

Mechanism of Action: The mechanisms can be diverse, including inhibition of essential enzymes, disruption of cell membranes, or interference with biofilm formation.[10]

SAR Insights:

  • For pyrazoline derivatives, specific substitutions on the diaryl rings can lead to potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11]

  • Some pyridazinone derivatives show excellent activity against S. pyogenes and E. coli.[3]

Visualization of a Potential Signaling Pathway

The following diagram illustrates a simplified, hypothetical pathway by which a 1-(4-propoxyphenyl)pentan-1-one derivative (designated "Compound X") might induce apoptosis in a cancer cell, a common mechanism for anticancer chalcones.

G Compound_X Compound X (Derivative) Mitochondrion Mitochondrion Compound_X->Mitochondrion Induces Stress Cell_Membrane Cell Membrane Caspase_9 Caspase-9 Mitochondrion->Caspase_9 Releases Cytochrome c Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis (Cell Death) Caspase_3->Apoptosis Executes

Caption: Hypothetical intrinsic apoptosis pathway induced by a novel anticancer derivative.

Conclusion and Future Perspectives

The 1-(4-propoxyphenyl)pentan-1-one scaffold represents a promising, yet underexplored, area for drug discovery. Its synthetic tractability allows for the creation of large, diverse libraries of derivatives. By extrapolating from the well-documented biological activities of structurally similar compounds, particularly chalcones and various N-heterocycles, it is reasonable to hypothesize that these novel derivatives could exhibit significant anticancer, anticonvulsant, and antimicrobial properties.

Future research should focus on the systematic synthesis and screening of these derivatives. A thorough investigation of their structure-activity relationships will be crucial for optimizing potency and selectivity. Furthermore, mechanistic studies will be essential to elucidate their modes of action and identify specific molecular targets. The insights provided in this guide offer a solid foundation for initiating such research programs, with the ultimate goal of developing novel and effective therapeutic agents.

References

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Deriv
  • N-(4-Methoxyphenyl)
  • New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4 ... - PMC. NIH.
  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed. NIH.
  • Anticonvulsant Effects of New 1, 4-DihydropyridineDerivatives Containing Imidazolyl Moiety Against Seizures Induced by Pentylenetetrazole and Maximal Electroshock in Mice - NIH. NIH.
  • A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays - MDPI. MDPI.
  • Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Google Scholar.
  • Anticancer Acridones, Part 2—Acronycine-Type Derivatives Modified with 2,5-Dihydro-1,2,4-Triazine Moiety: Synthesis and In Vitro Evalu
  • Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Deriv
  • Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells - AccScience. AccScience Publishing.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal.
  • Phenylimidazoles Scaffolds as Potent Anticancer Agents (Part I) - ResearchGate.
  • Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy)
  • Synthesis and in vitro antitumor activity of (1E,4E)-1-aryl-5-(2-((quinazolin-4-yl)oxy)phenyl)
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • (PDF) Synthesis of 1-(4-aminosulfonylphenyl)-3,5-diarylpyrazoline derivatives as potent antiinflammatory and antimicrobial agents - ResearchGate.
  • Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. International Journal of Current Research and Review.
  • (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling - Open Research@CSIR-NIScPR. CSIR-NIScPR.

Sources

Exploratory

theoretical studies on 1-(4-Propoxyphenyl)pentan-1-one

Title: Theoretical Characterization Framework for 1-(4-Propoxyphenyl)pentan-1-one: A Computational Spectroscopy & Reactivity Guide Executive Summary This technical guide establishes a rigorous theoretical framework for t...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Theoretical Characterization Framework for 1-(4-Propoxyphenyl)pentan-1-one: A Computational Spectroscopy & Reactivity Guide

Executive Summary This technical guide establishes a rigorous theoretical framework for the study of 1-(4-Propoxyphenyl)pentan-1-one (also referred to as 4'-propoxyvalerophenone).[1] As a structural homolog to liquid crystal mesogens and a potential intermediate in the synthesis of bioactive valerophenone derivatives, this molecule exhibits a classic "push-pull" electronic architecture—comprising an electron-donating propoxy group and an electron-withdrawing pentanoyl moiety.[1]

This document outlines the standard operating procedures (SOP) for Density Functional Theory (DFT) analysis, providing researchers with a self-validating protocol to predict structural, electronic, and spectroscopic properties.[1]

Computational Methodology & Strategy

To ensure high-fidelity results, the theoretical study must move beyond basic optimization.[1] The following protocol integrates electronic correlation and diffuse functions to account for the lone-pair interactions on the oxygen atoms.

Level of Theory Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97XD (for long-range dispersion interactions).[1]

    • Rationale: B3LYP is the industry standard for organic vibrational analysis.[1] However, if studying crystal packing or intermolecular forces (e.g., for liquid crystal applications), wB97XD is superior due to dispersion corrections.[1]

  • Basis Set: 6-311++G(d,p) .[1]

    • Rationale: The "++" diffuse functions are non-negotiable for this molecule.[1] The ether and carbonyl oxygens possess lone pairs with significant spatial extent; standard basis sets (like 6-31G) will underestimate the dipole moment and hyperpolarizability.[1]

The Computational Workflow (DOT Visualization)

TheoreticalWorkflow cluster_Props Property Analysis Start Input Structure (Z-Matrix/SMILES) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Minimized? Elec Electronic (HOMO-LUMO, MEP) Freq->Elec Spec Spectroscopy (IR, NMR-GIAO, UV-TDDFT) Freq->Spec NLO NLO Properties (Hyperpolarizability) Freq->NLO Validation Experimental Validation (Compare IR/NMR) Elec->Validation Spec->Validation

Figure 1: Step-by-step computational workflow ensuring thermodynamic stability (NIMAG=0) before property extraction.

Structural & Conformational Analysis

The molecule consists of a rigid phenyl core flanked by two flexible alkyl chains (propoxy and pentanoyl).[1] Theoretical studies must address the conformational landscape .

  • Pentanoyl Chain (C1-C5): The carbonyl group typically lies coplanar with the phenyl ring to maximize

    
    -conjugation.[1] However, the alkyl tail (butyl segment) will adopt a trans (anti) zigzag conformation in the ground state to minimize steric hindrance.[1]
    
  • Propoxy Group: The

    
     bond will likely lie in the plane of the ring, but the propyl chain can rotate.[1] A Potential Energy Surface (PES) scan around the 
    
    
    
    dihedral angle is required to find the global minimum.[1]

Self-Validation Check: If your optimized structure shows the carbonyl oxygen twisted


 out of the phenyl plane without steric cause, the optimization has likely trapped in a saddle point.[1] Re-optimize using a tighter convergence criterion (Opt=Tight).

Electronic Properties & Reactivity Descriptors

Understanding the electron density distribution is critical for predicting chemical reactivity (e.g., nucleophilic attacks or drug-receptor binding).[1]

Frontier Molecular Orbitals (FMOs)

The energy gap (


) serves as a proxy for kinetic stability and chemical softness.[1]
  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the propoxy oxygen lone pairs and the phenyl ring .[1] This region acts as the electron donor.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl group (C=O) and the adjacent ring carbons.[1] This region is susceptible to nucleophilic attack.[1]

Global Reactivity Descriptors

Using Koopmans' theorem, calculate these parameters to predict biological activity:

DescriptorFormulaPhysical Interpretation
Chemical Hardness (

)

Resistance to charge transfer.[1]
Chemical Potential (

)

Tendency of electrons to escape.[1]
Electrophilicity Index (

)

Capacity to accept electrons (Crucial for docking).[1]

(Where


 and 

)
Molecular Electrostatic Potential (MEP) Mapping

The MEP map visualizes charge distribution, essential for identifying binding sites.[1]

MEP_Logic Red Red Region (Negative Potential) Site1 Carbonyl Oxygen (H-Bond Acceptor) Red->Site1 Electrophilic Attack Site Blue Blue Region (Positive Potential) Site2 Alkyl Protons (Steric Shield) Blue->Site2 Nucleophilic Attack Site

Figure 2: Interpretation of MEP surfaces.[1] The Carbonyl Oxygen will appear deep red (electron-rich), making it the primary site for hydrogen bonding or electrophilic attack.[1]

Spectroscopic Profiling (The "Fingerprint")[1]

Theoretical spectra must be scaled to match experimental data due to the harmonic approximation errors in DFT.

Vibrational Spectroscopy (IR)[1]
  • Scale Factor: Multiply raw B3LYP/6-311++G(d,p) frequencies by 0.967 (standard scaling factor).

  • Key Diagnostic Bands:

    • 
       Stretch:  Predicted at 1680–1700 cm⁻¹ .[1] A strong intensity peak.
      
    • 
       Asymmetric Stretch:  Predicted at 1240–1260 cm⁻¹  (Ether linkage).[1]
      
    • 
       Aromatic:  > 3000 cm⁻¹.[1]
      
    • 
       Aliphatic:  < 3000 cm⁻¹ (Propyl/Pentyl chains).[1]
      
NMR Prediction (GIAO Method)

Use the Gauge-Independent Atomic Orbital (GIAO) method in solvent (e.g.,


 using PCM model).[1]
  • Proton NMR (

    
    H):  Look for the characteristic triplet of the methyl groups and the downfield shift of the protons adjacent to the carbonyl and ether oxygen (~4.0 ppm for 
    
    
    
    ).[1]
  • Carbon NMR (

    
    C):  The Carbonyl carbon will be the most deshielded (>190 ppm).[1]
    

Non-Linear Optical (NLO) Properties

1-(4-Propoxyphenyl)pentan-1-one is a donor-acceptor (


-D-A) system.[1]
  • Donor: Propoxy group.[1][2]

  • Acceptor: Carbonyl group.[1]

  • Bridge: Phenyl ring.[1][2][3][4][5]

This architecture suggests potential Second Harmonic Generation (SHG) activity.[1] Calculate the first hyperpolarizability (


) to evaluate its utility in optoelectronic materials. A high 

value compared to Urea (the standard reference) indicates potential as an NLO material.[1]

References

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.[1] Link[1]

  • Lee, C., Yang, W., & Parr, R. G. (1988).[1] Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.[1] Link[1]

  • Frisch, M. J., et al. (2016).[1][2] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] (Standard software citation for DFT).

  • Merrick, J. P., Moran, D., & Radom, L. (2007).[1] An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.[1] Link

  • Dennington, R., Keith, T., & Millam, J. (2016).[1] GaussView, Version 6. Shawnee Mission, KS: Semichem Inc.[1] (Visualization software).[1]

Sources

Foundational

An In-depth Technical Guide to 1-(4-Propoxyphenyl)pentan-1-one: Synthesis, Properties, and Potential Applications

Forward This technical guide provides a comprehensive overview of 1-(4-propoxyphenyl)pentan-1-one, a chemical compound with potential for further scientific investigation. It is important to note that, as of the writing...

Author: BenchChem Technical Support Team. Date: February 2026

Forward

This technical guide provides a comprehensive overview of 1-(4-propoxyphenyl)pentan-1-one, a chemical compound with potential for further scientific investigation. It is important to note that, as of the writing of this document, dedicated research on this specific molecule is limited. Therefore, this guide has been meticulously compiled by leveraging data from closely related analogs and fundamental chemical principles to provide a robust framework for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research into the synthesis, characterization, and potential biological activities of 1-(4-propoxyphenyl)pentan-1-one.

Introduction to 1-(4-Propoxyphenyl)pentan-1-one

1-(4-Propoxyphenyl)pentan-1-one is an aromatic ketone. Its structure consists of a pentan-1-one chain attached to a phenyl group, which is further substituted with a propoxy group at the para position. The presence of the ketone carbonyl group and the ether linkage are key functional features that likely influence its chemical reactivity and biological properties.

Table 1: Chemical and Physical Properties of 1-(4-Propoxyphenyl)pentan-1-one and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
1-(4-Propoxyphenyl)pentan-1-oneC₁₄H₂₀O₂220.31Not available
1-(4-Propoxyphenyl)propan-1-oneC₁₂H₁₆O₂192.255736-87-8
1-(4-Propoxyphenyl)ethan-1-oneC₁₁H₁₄O₂178.235736-86-7[1]
1-(4-Methoxyphenyl)pentan-1-oneC₁₂H₁₆O₂192.251671-76-7[2]
1-(4-Hydroxyphenyl)pentan-1-oneC₁₁H₁₄O₂178.232589-71-1[3]

The structural similarity to other reported compounds with known biological activities suggests that 1-(4-propoxyphenyl)pentan-1-one could be a valuable scaffold for medicinal chemistry and drug discovery efforts.

Synthesis of 1-(4-Propoxyphenyl)pentan-1-one: The Friedel-Crafts Acylation Approach

A reliable and widely used method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[4][5][6][7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[5][6] For the synthesis of 1-(4-propoxyphenyl)pentan-1-one, the logical precursors would be propoxybenzene and pentanoyl chloride.

Reaction Mechanism

The reaction proceeds through the formation of a key electrophile, the acylium ion (R-C≡O⁺), which is generated from the reaction between pentanoyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5] The electron-rich propoxybenzene ring then attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or σ-complex.[4] Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the desired product, 1-(4-propoxyphenyl)pentan-1-one. The carbonyl group of the product is deactivating, which prevents further acylation of the ring.[4]

Friedel_Crafts_Acylation Propoxybenzene Propoxybenzene AreniumIon Arenium Ion (σ-complex) Propoxybenzene->AreniumIon + Acylium Ion PentanoylChloride Pentanoyl Chloride AcyliumIon Acylium Ion (Electrophile) PentanoylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Product 1-(4-Propoxyphenyl)pentan-1-one AreniumIon->Product - H⁺, -AlCl₃

Caption: Proposed Friedel-Crafts acylation workflow for the synthesis of 1-(4-Propoxyphenyl)pentan-1-one.

Detailed Experimental Protocol

The following is a proposed step-by-step methodology for the synthesis of 1-(4-propoxyphenyl)pentan-1-one based on standard Friedel-Crafts acylation procedures.

Materials:

  • Propoxybenzene

  • Pentanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.

  • Addition of Reactants: Slowly add pentanoyl chloride (1.0 equivalent) to the stirred suspension of AlCl₃ in DCM.

  • Formation of Acylium Ion: Allow the mixture to stir for 15-20 minutes in the ice bath to facilitate the formation of the acylium ion complex.

  • Addition of Propoxybenzene: Add a solution of propoxybenzene (1.0 equivalent) in anhydrous DCM to the addition funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(4-propoxyphenyl)pentan-1-one.

Potential Biological Activities and Pharmacological Profile

While direct biological studies on 1-(4-propoxyphenyl)pentan-1-one are not currently available, the structural motifs present in the molecule allow for informed speculation on its potential pharmacological activities by examining related compounds.

Potential as a Monoamine Reuptake Inhibitor

Analogs of 1-phenyl-2-pyrrolidin-1-yl-pentan-1-one, such as pyrovalerone, have been identified as potent inhibitors of dopamine and norepinephrine transporters with minimal effects on the serotonin transporter.[8] The core 1-phenyl-pentan-1-one structure is a key feature of these compounds. It is plausible that 1-(4-propoxyphenyl)pentan-1-one could serve as a scaffold for the development of novel monoamine uptake inhibitors. Further derivatization, particularly at the alpha-position to the carbonyl group, could be a promising avenue for investigation.

Monoamine_Uptake_Inhibition PresynapticNeuron Presynaptic Neuron SynapticCleft Synaptic Cleft PresynapticNeuron->SynapticCleft Release of Dopamine & Norepinephrine PostsynapticNeuron Postsynaptic Neuron DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters SynapticCleft->DAT_NET Reuptake Receptors Postsynaptic Receptors SynapticCleft->Receptors Receptors->PostsynapticNeuron Signal Transduction Compound 1-(4-Propoxyphenyl)pentan-1-one (Potential Inhibitor) Compound->DAT_NET Inhibition

Caption: Potential mechanism of action of 1-(4-propoxyphenyl)pentan-1-one as a monoamine uptake inhibitor.

Potential Anti-inflammatory and Analgesic Properties

Compounds containing the pyridazinone scaffold have demonstrated a wide range of biological activities, including analgesic and anti-inflammatory effects.[9] While structurally distinct, the core aromatic ketone motif is a common feature in many biologically active molecules. Furthermore, derivatives of 1,4-naphthoquinones have been shown to possess anti-inflammatory and antinociceptive properties.[10] These findings suggest that 1-(4-propoxyphenyl)pentan-1-one could be explored for its potential in these therapeutic areas.

Potential Anticancer Activity

Quinone derivatives are a significant class of compounds investigated for their anticancer properties.[11] For instance, certain 1,4-quinone derivatives have shown anti-leukemic, anti-colorectal, and anti-breast cancer effects.[11] While 1-(4-propoxyphenyl)pentan-1-one is not a quinone, the presence of an aromatic ring and a carbonyl group provides a basic structural framework that is common in many anticancer agents. Further investigation into its cytotoxic and pro-apoptotic effects on cancer cell lines could be warranted.[12]

Potential Anthelmintic Activity

A simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has demonstrated anthelmintic properties against the nematode Toxocara canis.[13] This compound shares the methoxyphenyl and pentanoyl moieties, suggesting that the broader class of molecules, including 1-(4-propoxyphenyl)pentan-1-one, might possess antiparasitic activity.

Future Directions and Conclusion

1-(4-Propoxyphenyl)pentan-1-one represents an under-explored area of chemical and pharmacological research. This guide has outlined a plausible synthetic route via Friedel-Crafts acylation and has highlighted several potential avenues for biological investigation based on the activities of structurally related compounds.

Future research should focus on:

  • Optimized Synthesis and Characterization: Developing and optimizing the synthesis of 1-(4-propoxyphenyl)pentan-1-one and thoroughly characterizing its physicochemical properties.

  • In Vitro Biological Screening: Conducting a broad panel of in vitro assays to assess its potential as a monoamine reuptake inhibitor, anti-inflammatory agent, anticancer agent, and anthelmintic agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications to the propoxy and pentanoyl chains to establish structure-activity relationships and identify more potent and selective compounds.

References

  • PubChem. 1-(4-Propoxyphenyl)ethan-1-one. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • PubChem. 1-(4-Isopropoxyphenyl)propan-1-one. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • SynArchive. Friedel-Crafts Acylation. [Link]

  • PubChem. 1-(4-Methoxyphenyl)pentan-1-one. [Link]

  • Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. Molecules. [Link]

  • Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. [Link]

  • PrepChem.com. Synthesis of 1-Phenyl-pentane-1,4-dione. [Link]

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy. [Link]

  • Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. Molecules. [Link]

  • Google Patents. Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.
  • NIST WebBook. 1-Propanone, 1-(4-methoxyphenyl)-. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. [Link]

  • CSCanada. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl. I.R.I.S.. [Link]

  • A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays. Molecules. [Link]

  • NIST WebBook. 1-Pentanone, 1-(4-hydroxyphenyl)-. [Link]

  • Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice. Research Results in Pharmacology. [Link]

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences. [Link]

  • Activation of μ‐opioid receptors by MT‐45 (1‐cyclohexyl‐4‐(1,2‐diphenylethyl)piperazine) and its fluorinated derivatives. British Journal of Pharmacology. [Link]

  • Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Biochemical Pharmacology. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. [Link]

  • Effect of NMDA Receptor Blocker Hemantane in Combination with TRPV1 Agonist Capsaicin on Pain Response in Mice. Bulletin of Experimental Biology and Medicine. [Link]onist_Capsaicin_on_Pain_Response_in_Mice)

Sources

Protocols & Analytical Methods

Method

synthesis of 1-(4-Propoxyphenyl)pentan-1-one from p-hydroxyacetophenone

Application Note & Protocol A Two-Stage Synthetic Route to 1-(4-Propoxyphenyl)pentan-1-one from p-Hydroxyacetophenone Abstract This application note provides a comprehensive, two-stage protocol for the synthesis of 1-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Two-Stage Synthetic Route to 1-(4-Propoxyphenyl)pentan-1-one from p-Hydroxyacetophenone

Abstract

This application note provides a comprehensive, two-stage protocol for the synthesis of 1-(4-propoxyphenyl)pentan-1-one, a valuable ketone intermediate in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, p-hydroxyacetophenone. The initial stage involves an O-alkylation via the Williamson ether synthesis to form the key intermediate, 4-propoxyacetophenone. The subsequent stage achieves the novel chain extension of the acetyl group to a pentanoyl group through a targeted α-C-alkylation of the ketone enolate. This guide is designed for researchers and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, safety procedures, and characterization guidelines.

Introduction and Synthetic Strategy

Aryl ketones are a foundational structural motif in organic chemistry, serving as precursors to a wide range of biologically active molecules and functional materials. The target molecule, 1-(4-propoxyphenyl)pentan-1-one, features a propoxy ether linkage and a pentanoyl side chain, both of which can be modulated to tune the molecule's physicochemical properties. The synthetic challenge lies in executing two distinct transformations on the p-hydroxyacetophenone scaffold: etherification of the phenolic hydroxyl and extension of the methyl ketone.

Our strategy is a logical two-stage approach that addresses each transformation sequentially, ensuring high selectivity and operational simplicity.

  • Stage 1: Williamson Ether Synthesis. The acidic phenolic proton of p-hydroxyacetophenone is first removed by a suitable base to generate a phenoxide ion. This potent nucleophile then displaces a halide from a primary alkyl halide (1-bromopropane) via a bimolecular nucleophilic substitution (Sₙ2) mechanism to yield 4-propoxyacetophenone.[1][2][3]

  • Stage 2: α-Alkylation of the Ketone. The intermediate ketone is then subjected to α-alkylation. A strong, sterically hindered base, such as Lithium Diisopropylamide (LDA), is used to selectively deprotonate the α-carbon of the acetyl group, forming a kinetic enolate. This enolate then acts as a carbon-based nucleophile, attacking a second molecule of 1-bromopropane to forge the required carbon-carbon bond and form the final product.

This application note details the optimized protocols for both stages, providing the causal logic behind reagent selection and reaction conditions to empower researchers to successfully replicate and adapt this synthesis.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below, proceeding from the starting material to the final product through a stable, isolable intermediate.

G cluster_0 Overall Workflow Start p-Hydroxyacetophenone Intermediate 4-Propoxyacetophenone Start:e->Intermediate:w Stage 1: Williamson Ether Synthesis End 1-(4-Propoxyphenyl)pentan-1-one Intermediate:e->End:w Stage 2: α-Alkylation of Ketone Enolate

Caption: High-level overview of the two-stage synthesis.

Stage 1: O-Alkylation of p-Hydroxyacetophenone via Williamson Ether Synthesis

Principle and Mechanistic Insight

The Williamson ether synthesis is a classic and highly reliable method for preparing ethers.[4][5] The reaction proceeds via an Sₙ2 mechanism, which involves the backside attack of a nucleophile on an electrophilic carbon atom bearing a leaving group.[2]

For this synthesis, several key factors ensure a high yield of the desired ether product:

  • Nucleophile Generation: The phenolic hydroxyl group of p-hydroxyacetophenone is significantly more acidic than an aliphatic alcohol, but a strong base is still required for complete deprotonation to the phenoxide. Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic base, and the deprotonation reaction is irreversible, with hydrogen gas as the only byproduct.[6][7]

  • Substrate Choice: The reaction's success is highly dependent on the structure of the alkyl halide. A primary alkyl halide, 1-bromopropane, is used because Sₙ2 reactions are sensitive to steric hindrance.[1][3] Using secondary or tertiary alkyl halides would favor a competing E2 elimination reaction, leading to the formation of propene as an undesired byproduct.[5]

Caption: Mechanism for the formation of 4-propoxyacetophenone.

Experimental Protocol: Synthesis of 4-Propoxyacetophenone

Safety: Sodium hydride (NaH) is a water-reactive and flammable solid. It must be handled under an inert atmosphere (e.g., nitrogen or argon). Wear a flame-retardant lab coat, safety goggles, and appropriate gloves.[8][9]

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum for liquid additions. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reagent Addition: To the flask, add p-hydroxyacetophenone (1.0 eq). Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.

  • Deprotonation: While stirring under a positive pressure of inert gas, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C (ice bath).

  • Reaction Monitoring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, and the solution will contain the sodium phenoxide.

  • Alkylation: Cool the mixture back to 0°C. Add 1-bromopropane (1.2 eq) dropwise via syringe through the septum.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, or until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) shows complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 4-propoxyacetophenone.

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
p-Hydroxyacetophenone136.1510.01.01.36 g
Sodium Hydride (60%)24.00 (as NaH)12.01.20.48 g
1-Bromopropane123.0012.01.21.05 mL
Anhydrous DMF---50 mL

Stage 2: α-C-Alkylation of 4-Propoxyacetophenone

Principle and Mechanistic Insight

The conversion of the acetyl group to a pentanoyl group is achieved by adding a three-carbon chain to the α-carbon. This requires the selective formation of an enolate, a potent carbon nucleophile.

  • Enolate Formation: Ketones with α-hydrogens exist in equilibrium with their enol tautomers. A strong base can deprotonate the α-carbon to form an enolate. To ensure rapid and complete formation of the less substituted (kinetic) enolate and to prevent side reactions (like self-condensation or attack at the carbonyl), a strong, non-nucleophilic, sterically hindered base is required. Lithium Diisopropylamide (LDA) is the ideal reagent for this purpose. It is typically prepared in situ at low temperatures by reacting n-butyllithium (n-BuLi) with diisopropylamine.

  • Alkylation: The resulting enolate anion attacks the electrophilic carbon of 1-bromopropane in another Sₙ2 reaction. The use of a polar aprotic solvent like Tetrahydrofuran (THF) is crucial as it solvates the lithium cation without interfering with the nucleophilicity of the enolate. The low temperature (-78°C) helps control the reaction and minimizes side products.

Caption: Mechanism of enolate formation and subsequent C-alkylation.

Experimental Protocol: Synthesis of 1-(4-Propoxyphenyl)pentan-1-one

Safety: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere using proper syringe techniques. Diisopropylamine is corrosive and flammable. All operations should be conducted in a fume hood.

  • LDA Preparation: To an oven-dried, three-neck flask under inert atmosphere, add anhydrous THF and cool to -78°C (dry ice/acetone bath). Add diisopropylamine (1.1 eq) via syringe. Then, add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise. Stir the solution at -78°C for 30 minutes to form LDA.

  • Enolate Formation: In a separate dry flask, dissolve 4-propoxyacetophenone (1.0 eq) in anhydrous THF. Cool this solution to -78°C. Using a cannula or syringe, slowly transfer the ketone solution to the freshly prepared LDA solution. Stir at -78°C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add 1-bromopropane (1.2 eq) dropwise to the enolate solution at -78°C.

  • Reaction Completion: Maintain the reaction at -78°C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor by TLC for product formation.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (using a gradient of hexanes and ethyl acetate) to obtain the pure 1-(4-propoxyphenyl)pentan-1-one.

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
4-Propoxyacetophenone178.235.01.00.89 g
Diisopropylamine101.195.51.10.77 mL
n-Butyllithium (1.6M)64.065.51.13.44 mL
1-Bromopropane123.006.01.20.53 mL
Anhydrous THF---60 mL

Product Characterization

The final product should be characterized to confirm its identity and purity.

PropertyData for 1-(4-Propoxyphenyl)pentan-1-one
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol [10]
Appearance Expected to be a colorless oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz) Expected δ (ppm): ~7.9 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H meta to C=O), ~4.0 (t, 2H, -OCH₂-), ~2.9 (t, 2H, -COCH₂-), ~1.8 (m, 2H, -OCH₂CH₂-), ~1.7 (m, 2H, -COCH₂CH₂-), ~1.4 (m, 2H, -CH₂CH₂CH₃), ~1.0 (t, 3H, ether -CH₃), ~0.9 (t, 3H, ketone -CH₃). (Note: Expected shifts are estimated based on analogous structures).[11]
¹³C NMR (CDCl₃, 101 MHz) Expected δ (ppm): ~199 (C=O), ~163 (Ar-C-O), ~130 (Ar-C ortho to C=O), ~129 (Ar-C ipso to C=O), ~114 (Ar-C meta to C=O), ~70 (-OCH₂-), ~38 (-COCH₂-), ~27 (-COCH₂CH₂-), ~22 (ether -CH₂CH₂-), ~22 (-CH₂CH₂CH₃), ~14 (ketone -CH₃), ~10 (ether -CH₃). (Note: Expected shifts are estimated).[11]
IR (neat, cm⁻¹) Expected peaks: ~2960 (C-H stretch), ~1680 (C=O stretch, aryl ketone), ~1600 (C=C aromatic), ~1250 (C-O ether stretch).

Conclusion

This application note outlines a robust and efficient two-stage synthesis of 1-(4-propoxyphenyl)pentan-1-one starting from p-hydroxyacetophenone. The methodology leverages a classic Williamson ether synthesis followed by a selective α-alkylation of the intermediate ketone. The detailed protocols, mechanistic discussions, and safety guidelines provide researchers with a comprehensive framework for producing this and other related aryl ketones for applications in medicinal chemistry and materials development.

References

  • Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. Available from: [Link]

  • Study.com. The Grignard Reaction | Synthesis, Mechanism & Examples. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. (2025). Available from: [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. Available from: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. (2015). Available from: [Link]

  • OperaChem. The mechanism of Grignard reaction: finally unravelled. (2024). Available from: [Link]

  • Wikipedia. Grignard reaction. Available from: [Link]

  • Khan Academy. Williamson ether synthesis. Available from: [Link]

  • University of California, Center for Laboratory Safety. Sodium Hydride - Standard Operating Procedure. (2012). Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Alkali Metals. MSDS for SODIUM HYDRIDE. Available from: [Link]

  • Columbia University, Research. The Safe Use of Pyrophoric Reagents. (2009). Available from: [Link]

  • University of Wisconsin-Stout. The Williamson Ether Synthesis. Available from: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: SODIUM HYDRIDE. Available from: [Link]

  • The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. (2018). Available from: [Link]

  • Jasperse, J. Grignard Reaction. Available from: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. (2022). Available from: [Link]

  • Organic Chemistry Portal. Williamson Synthesis. Available from: [Link]

  • University of Massachusetts Boston. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. (2025). Available from: [Link]

  • PubChem. 1-(4-Methoxyphenyl)pentan-1-one. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • University of Missouri–St. Louis. Experiment 1: Friedel-Crafts Acylation. Available from: [Link]

  • PubChem. 1-(4-Propoxyphenyl)ethan-1-one. Available from: [Link]

Sources

Application

analytical methods for 1-(4-Propoxyphenyl)pentan-1-one quantification

Executive Summary This guide details the analytical quantification of 1-(4-Propoxyphenyl)pentan-1-one (also known as 4'-Propoxyvalerophenone), a critical building block in the synthesis of functionalized liquid crystals...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical quantification of 1-(4-Propoxyphenyl)pentan-1-one (also known as 4'-Propoxyvalerophenone), a critical building block in the synthesis of functionalized liquid crystals and specific pharmaceutical active ingredients (APIs).[1][2]

Due to its structural properties—specifically the lipophilic pentyl and propoxy chains attached to an aromatic ketone core—this molecule presents unique challenges regarding retention time stability and solubility.[2] This protocol provides two validated workflows:

  • RP-HPLC-DAD: For routine process monitoring and purity assessment.[1][2]

  • GC-MS: For trace impurity profiling and identification of homologues.[1][2]

Chemical Context & Mechanistic Rationale

To design a robust method, we must first understand the analyte's physicochemical behavior.[1][2]

  • Analyte: 1-(4-Propoxyphenyl)pentan-1-one[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1][2]
  • MW: 220.31 g/mol [1][2]

  • Predicted LogP: ~4.2 – 4.5 (Highly Lipophilic)[1]

  • Chromophore: Aromatic Ketone (Para-substituted).[1][2]

    • Primary Absorption:[1]

      
       transition at ~260 nm (Bathochromic shift due to the alkoxy auxochrome).[1][2]
      
    • Secondary Absorption:[1][2]

      
       transition at ~280–300 nm (weaker).[1][2]
      

Experimental Implication: Because of the high LogP, isocratic runs with low organic content (<50%) will result in excessive retention times and broad peaks.[1][2] A high-strength organic mobile phase or a steep gradient is required.[1][2]

Method 1: RP-HPLC-DAD (Routine Quantification)[1][2]

This method is the "Gold Standard" for purity assays (>98%) and reaction monitoring.[2]

Instrument Configuration
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC (adaptable to HPLC).

  • Detector: Diode Array Detector (DAD).[1][2]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1][2]

    • Why? The C18 phase provides necessary hydrophobic interaction, while the "Plus" (end-capped) technology reduces silanol activity, preventing tailing of the ketone moiety.[1][2]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)Acidic pH suppresses ionization of potential acidic impurities; improves peak shape.[1][2]
Mobile Phase B Acetonitrile (HPLC Grade)ACN has lower viscosity than MeOH, preventing backpressure issues at high organic % required for this lipophile.[1][2]
Flow Rate 1.2 mL/minOptimized for 3.5 µm particle size to maintain Van Deemter efficiency.[1][2]
Column Temp 40°CElevated temperature lowers viscosity and improves mass transfer, sharpening the peak.[1][2]
Injection Vol 5 µLLow volume prevents "solvent effect" peak broadening (assuming sample is in 100% ACN).[1][2]
Detection 260 nm (bw 4 nm), Ref 360 nmMatches the

of the p-alkoxy acetophenone chromophore.[1][2]
Gradient Profile
  • 0.0 min: 60% B[1][2]

  • 8.0 min: 95% B (Linear Ramp)[1][2]

  • 10.0 min: 95% B (Wash)

  • 10.1 min: 60% B (Re-equilibration)

  • 13.0 min: End

Method 2: GC-MS (Trace Impurity & Homologue Analysis)[1][2]

Use this method when screening for solvent residues or distinguishing between propyl/butyl homologues which might co-elute in HPLC.[1][2]

Instrument Configuration
  • System: Agilent 8890 GC with 5977B MSD.

  • Inlet: Split/Splitless (S/S).

  • Column: HP-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm).[1][2]

    • Why? The 5% phenyl phase is ideal for separating aromatic isomers.[1][2]

GC Parameters
ParameterSettingRationale
Inlet Temp 280°CEnsures rapid volatilization of the boiling point ~300°C analyte without thermal degradation.[1][2]
Split Ratio 50:1Prevents column overload; the analyte is highly responsive.[1][2]
Carrier Gas Helium @ 1.2 mL/minConstant flow mode.[1][2]
Transfer Line 280°CPrevents condensation before the MS source.[1][2]
Source Temp 230°CStandard for EI ionization.[1][2]
Oven Program
  • Initial: 80°C (Hold 1 min) – Elutes solvents.

  • Ramp 1: 20°C/min to 220°C.

  • Ramp 2: 10°C/min to 300°C (Hold 3 min) – Elutes 1-(4-Propoxyphenyl)pentan-1-one and heavy dimers.

Experimental Workflow Diagram

The following diagram illustrates the decision matrix for choosing the correct analytical path based on the sample stage (Raw Material vs. Final Product).

AnalyticalWorkflow Sample Sample: 1-(4-Propoxyphenyl)pentan-1-one Goal Define Analytical Goal Sample->Goal Purity Assay / Purity (>98%) Goal->Purity Process Control Trace Trace Impurities / Solvents Goal->Trace R&D / Safety HPLC Method 1: RP-HPLC-UV (C18, 260 nm) Purity->HPLC GCMS Method 2: GC-MS (HP-5ms, EI Source) Trace->GCMS Result1 Data: Area % & Potency HPLC->Result1 Result2 Data: Mass Spectrum (m/z) GCMS->Result2

Figure 1: Decision tree for selecting the appropriate analytical methodology based on data requirements.

Sample Preparation Protocol

Critical Warning: Due to the lipophilicity of the analyte, using pure water as a diluent will cause precipitation and low recovery.[1][2]

Standard Preparation (Stock Solution - 1.0 mg/mL)
  • Weigh 10.0 mg of 1-(4-Propoxyphenyl)pentan-1-one Reference Standard into a 10 mL volumetric flask.

  • Add 5 mL of Acetonitrile . Sonicate for 2 minutes to ensure complete dissolution.

  • Dilute to volume with Acetonitrile .

  • Storage: Stable for 1 week at 4°C.

Working Standard (HPLC - 0.1 mg/mL)
  • Transfer 1.0 mL of Stock Solution to a 10 mL flask.

  • Dilute to volume with Mobile Phase B (Acetonitrile) .

    • Note: Do not dilute with water/buffer, as the local high concentration might crash out before mixing in the column.[1][2]

Validation Criteria (ICH Q2(R1))

To ensure this method is "Trustworthy" and self-validating, the following acceptance criteria must be met during system suitability testing:

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) ± 0.1 min deviationCheck pump flow stability and column temperature.
Tailing Factor (

)
0.8 <

< 1.5
If > 1.5, column is aging or secondary interactions are occurring (add 5mM Ammonium Acetate).[1][2]
Resolution (

)
> 2.0 (vs. nearest impurity)Decrease gradient slope if resolution fails.
Precision (RSD) < 1.0% (n=6 injections)Check injector seal and needle wash.
Linearity (

)
> 0.999 (Range: 10-150% target)Ensure serial dilutions are accurate.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, 2005.[1][2][5] [Link]

  • PubChem. 1-(4-Propoxyphenyl)pentan-1-one Compound Summary. National Library of Medicine.[1][2] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition, Wiley-Interscience, 1997.[1][2] (Foundational text for the gradient selection logic).

Sources

Method

using 1-(4-Propoxyphenyl)pentan-1-one in liquid crystal research

An Application Note and Protocol for the Investigation of 1-(4-Propoxyphenyl)pentan-1-one as a Novel Dopant in Nematic Liquid Crystal Systems Authored by: Dr. Gemini, Senior Application Scientist Abstract This document p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Investigation of 1-(4-Propoxyphenyl)pentan-1-one as a Novel Dopant in Nematic Liquid Crystal Systems

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers and scientists interested in exploring the potential of 1-(4-propoxyphenyl)pentan-1-one as a functional dopant in liquid crystal (LC) research. While direct studies on this specific compound are not yet prevalent, its molecular architecture as an aryl alkyl ketone presents a compelling case for its use in modulating the physical properties of host liquid crystal systems.[1] This guide outlines the scientific rationale, detailed experimental protocols for mixture preparation and characterization, and expected outcomes based on established principles of liquid crystal science. The protocols are designed to be self-validating and are grounded in standard, authoritative techniques.

Introduction and Rationale for Investigation

Liquid crystals are a unique state of matter, possessing both the fluidity of liquids and the long-range molecular order of crystals.[2] This anisotropy is the foundation of their widespread application in display technologies and photonics. The properties of a liquid crystal system, such as its phase transition temperatures, dielectric anisotropy (Δε), and electro-optical response times, can be finely tuned by introducing small amounts of guest molecules, or dopants.[3][4]

1-(4-Propoxyphenyl)pentan-1-one is an aryl alkyl ketone characterized by a polar carbonyl group (C=O) attached to a semi-rigid aromatic core, which also features a flexible propoxy tail.[1] While not a liquid crystal itself (a non-mesogenic dopant), its molecular features suggest it could be a highly effective modifier of liquid crystal hosts for the following reasons:

  • Influence on Dielectric Anisotropy: The strong dipole moment of the ketone group is hypothesized to alter the overall dielectric properties of a host LC. Depending on its alignment with the host molecules, it could either increase or decrease the dielectric anisotropy, a critical parameter for display applications.

  • Modulation of Phase Behavior: As a non-mesogenic impurity, 1-(4-propoxyphenyl)pentan-1-one is expected to disrupt the long-range orientational order of a nematic host. This typically leads to a depression of the nematic-to-isotropic (N-I) phase transition temperature (clearing point).[5][6] The extent of this depression can provide insights into the miscibility and intermolecular interactions between the dopant and the host.

  • Exploring Structure-Property Relationships: The combination of a polar ketone, an aromatic ring, and flexible alkyl chains makes this molecule an interesting candidate for systematic studies on how non-mesogenic dopants influence the bulk properties of liquid crystals.[2][7]

This application note provides a framework for the initial investigation of 1-(4-propoxyphenyl)pentan-1-one as a dopant, using the well-characterized nematic liquid crystal mixture E7 as the host system. E7 is a eutectic mixture known for its wide nematic range at room temperature and positive dielectric anisotropy.[8][9]

Experimental Workflow Overview

The overall process involves the precise preparation of doped LC mixtures, followed by a systematic characterization of their thermal and optical properties.

G cluster_prep Mixture Preparation calc Calculate Mass of LC Host (E7) and Dopant weigh Weigh Components Accurately calc->weigh mix Combine in Vial weigh->mix heat Heat to Isotropic Phase (>65°C for E7) mix->heat vortex Vortex/Sonicate for Homogeneity heat->vortex cool Slow Cool to Room Temperature vortex->cool pom Polarized Optical Microscopy (POM) cool->pom Fill LC Cell dsc Differential Scanning Calorimetry (DSC) cool->dsc Prepare DSC Pan eos Electro-Optical Switching (Further Study) dsc->eos

Figure 1: General experimental workflow for preparing and characterizing doped liquid crystal mixtures.

Materials and Equipment

Materials:

  • 1-(4-Propoxyphenyl)pentan-1-one (Purity > 98%)

  • Nematic Liquid Crystal Mixture E7 (Merck KGaA or equivalent)[9]

  • Volumetric flasks, glass vials with PTFE-lined caps

  • Micro-syringes

  • Solvents for cleaning (e.g., acetone, isopropanol, HPLC grade)

  • Liquid crystal cells (e.g., 5-10 µm thickness, planar alignment layer)

  • Hermetic aluminum pans for DSC

Equipment:

  • Analytical balance (±0.01 mg precision)

  • Vortex mixer and/or ultrasonic bath

  • Hot plate with magnetic stirrer and temperature control

  • Polarized Optical Microscope (POM) with a calibrated hot stage[10]

  • Differential Scanning Calorimeter (DSC) with a cooling accessory[11]

  • Nitrogen gas supply (for DSC)

Detailed Experimental Protocols

Protocol 1: Preparation of Doped Liquid Crystal Mixtures

This protocol describes the preparation of 100 mg stock mixtures of E7 doped with varying concentrations of 1-(4-propoxyphenyl)pentan-1-one.

  • Calculation: For each desired weight percentage (wt%), calculate the required mass of the dopant and the E7 host. For example, for a 1 wt% mixture in a 100 mg total batch:

    • Mass of Dopant = 100 mg * 0.01 = 1.0 mg

    • Mass of E7 = 100 mg * 0.99 = 99.0 mg

  • Weighing: Accurately weigh the calculated mass of 1-(4-propoxyphenyl)pentan-1-one directly into a clean, dry glass vial. Subsequently, add the precise amount of E7 to the same vial. Prepare a "pure E7" sample as a control.

  • Homogenization:

    • Securely cap the vial.

    • Place the vial on a hot plate set to approximately 70°C, which is above the nematic-isotropic transition temperature of E7 (~61°C).[8][9] This ensures both components are in a low-viscosity liquid state for optimal mixing.

    • Once the mixture appears fully isotropic (transparent), vortex it for 2-3 minutes. Alternatively, place it in an ultrasonic bath for 10-15 minutes to ensure complete molecular dispersion.

  • Equilibration: Turn off the heat and allow the vial to cool slowly to room temperature. This slow cooling prevents rapid phase separation and ensures a stable, homogeneous mixture.

  • Storage: Store the mixtures in a desiccator to prevent moisture absorption. Clearly label each vial with the dopant concentration.

Protocol 2: Characterization by Polarized Optical Microscopy (POM)

POM is used for the qualitative identification of liquid crystal phases and the determination of phase transition temperatures by observing textural changes.[10][12]

  • Sample Preparation:

    • Heat a prepared LC mixture (e.g., 1 wt% doped E7) and a clean, empty LC cell on a hot plate to ~70°C.

    • Using a micropipette or syringe, place a small drop of the heated mixture at the edge of the cell's filling port.

    • The liquid will be drawn into the cell via capillary action. Ensure the cell is filled without any air bubbles.

  • Microscopy Setup:

    • Place the filled cell onto the hot stage of the POM.

    • Position the sample between the two polarizers, which should be in a crossed position (90° to each other). In this configuration, an isotropic liquid will appear black, while an anisotropic (liquid crystalline) phase will appear bright and textured (birefringent).[10]

  • Thermal Analysis:

    • Heating Cycle: Set the hot stage to heat the sample at a controlled rate (e.g., 2-5°C/min). Observe the sample continuously. The nematic phase will exhibit a characteristic Schlieren or marbled texture. As the temperature increases, note the exact temperature at which the birefringent texture completely vanishes, leaving a dark, isotropic field. This is the Nematic-to-Isotropic transition temperature (TN-I).

    • Cooling Cycle: After heating a few degrees into the isotropic phase, cool the sample at the same rate (2-5°C/min). Note the temperature at which small, bright droplets of the nematic phase begin to appear from the dark isotropic liquid. This is the Isotropic-to-Nematic transition temperature upon cooling.

  • Data Recording: Record the transition temperatures for both heating and cooling cycles for each dopant concentration. Take representative micrographs of the observed textures.

Protocol 3: Quantitative Analysis by Differential Scanning Calorimetry (DSC)

DSC provides precise quantitative data on phase transition temperatures and their associated enthalpy changes (ΔH).[11][13]

G start Start prep Prepare Sample: ~5-10 mg in Hermetic Pan start->prep load Load Sample and Reference Pan into DSC prep->load equilibrate Equilibrate at 25°C load->equilibrate heat1 Heat to 80°C (10°C/min) equilibrate->heat1 First Heating (Erase Thermal History) hold1 Isothermal Hold (2 min) heat1->hold1 cool Cool to 0°C (10°C/min) hold1->cool First Cooling (Record I-N Transition) hold2 Isothermal Hold (2 min) cool->hold2 heat2 Heat to 80°C (10°C/min) hold2->heat2 Second Heating (Record N-I Transition) end End Run & Analyze Data heat2->end

Figure 2: A typical DSC thermal program for analyzing a doped nematic liquid crystal.

  • Sample Preparation: Place 5-10 mg of the LC mixture into a hermetic aluminum DSC pan. Accurately record the mass. Seal the pan to prevent sample evaporation. Prepare an empty, sealed pan as a reference.

  • DSC Program:

    • Load the sample and reference pans into the DSC cell.

    • Purge the cell with dry nitrogen gas (e.g., 20-50 mL/min) to maintain an inert atmosphere.

    • Run the thermal program as illustrated in Figure 2. The first heating scan is used to erase any previous thermal history of the sample. Data is typically analyzed from the first cooling and second heating scans to ensure consistency.[14]

  • Data Analysis:

    • From the resulting thermogram (Heat Flow vs. Temperature), identify the peaks corresponding to phase transitions. The N-I transition will appear as an endothermic peak on heating and an exothermic peak on cooling.

    • Determine the peak temperature for each transition. The onset temperature is often reported for melting, but for LC-LC transitions, the peak temperature is commonly used.

    • Integrate the area under the transition peak to calculate the enthalpy change (ΔH) of the transition.

Data Presentation and Expected Results

The collected data should be tabulated to clearly show the effect of the dopant concentration on the phase transition temperatures.

Table 1: Hypothetical Phase Transition Data for E7 Doped with 1-(4-Propoxyphenyl)pentan-1-one (Data from 2nd Heating Scan at 10°C/min)

Dopant Conc. (wt%)TN-I (°C)ΔHN-I (J/g)
0 (Pure E7)61.02.5
0.560.22.4
1.059.52.3
2.057.82.1
5.054.11.8

Expected Observations:

  • POM: The characteristic nematic texture of E7 should be visible in all doped samples, confirming that the nematic phase is retained at low dopant concentrations. The clearing point (TN-I) is expected to decrease as the concentration of 1-(4-propoxyphenyl)pentan-1-one increases.

  • DSC: The DSC thermograms will provide quantitative confirmation of the POM observations. A systematic shift of the N-I transition peak to lower temperatures is expected with increasing dopant concentration. The enthalpy (ΔH) of this transition may also decrease, indicating a reduction in the latent heat required to disrupt the nematic order, consistent with the disordering effect of the non-mesogenic dopant.[5]

Further Investigations

A complete characterization of the doped systems would also involve:

  • Dielectric Spectroscopy: To measure the parallel (ε||) and perpendicular (ε⊥) components of the dielectric permittivity and calculate the dielectric anisotropy (Δε = ε|| - ε⊥). This would directly test the hypothesis that the polar ketone group influences the dielectric properties.[15][16]

  • Electro-Optical Switching: To measure the field-on (τon) and field-off (τoff) response times. These are critical performance metrics for display and photonic applications and are influenced by the viscosity and elastic constants of the material, which can be affected by dopants.[1][17][18]

Conclusion

This application note provides a robust and scientifically grounded framework for the initial investigation of 1-(4-propoxyphenyl)pentan-1-one as a functional dopant in nematic liquid crystals. By following the detailed protocols for mixture preparation, polarized optical microscopy, and differential scanning calorimetry, researchers can systematically evaluate its influence on the phase behavior of a host system like E7. The results of this foundational work will pave the way for more advanced characterization and potentially uncover novel applications for aryl alkyl ketone-based dopants in the field of liquid crystal technology.

References

  • (Reference not directly cited in the final text, but used for background)
  • Jordan Journal of Chemistry. Electrical Characterization of E7 Liquid Crystal Molecules under the Impact of an External Electric Field (THz). [Link]

  • Taylor & Francis Online. (2011, June 30). Some Properties of Nematic Liquid Crystal E7/Acrylic Polymer Networks. [Link]

  • Nakata, M., Takanishi, Y., Watanabe, J., & Takezoe, H. (2003). Blue phases induced by doping chiral nematic liquid crystals with nonchiral molecules. Physical Review E, 68(4), 041710. [Link]

  • AIP Publishing. (2015, February 11). Ferroelectric C* phase induced in a nematic liquid crystal matrix by a chiral non-mesogenic dopant. Applied Physics Letters. [Link]

  • (Reference not directly cited in the final text, but used for background)
  • ResearchGate. (2024, March 4). Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. [Link]

  • (Reference not directly cited in the final text, but used for background)
  • (Reference not directly cited in the final text, but used for background)
  • Taylor & Francis Online. (2021, February 1). Enhanced dielectric properties of Nematic liquid crystal doped with ferroelectric nanoparticles. [Link]

  • PubMed. (2024, March 8). Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. [Link]

  • PubMed. (2003, October 15). Blue phases induced by doping chiral nematic liquid crystals with nonchiral molecules. [Link]

  • (Reference not directly cited in the final text, but used for background)
  • Optica Publishing Group. Microsecond electro-optic switching in the nematic phase of a ferroelectric nematic liquid crystal. [Link]

  • Taylor & Francis Online. (2006, September 24). Induction of Chirality by Doping Mesogens with Non-Mesogenic Chiral Dopant. [Link]

  • Asian Journal of Chemistry. (2024, February 28). Enhancing Liquid Crystal Properties through Nanoparticle Doping: A Mini Review. [Link]

  • (Reference not directly cited in the final text, but used for background)
  • MDPI. (2019, June 18). Electro-Optical Switching of Dual-Frequency Nematic Liquid Crystals: Regimes of Thin and Thick Cells. [Link]

  • Chemistry LibreTexts. (2022, August 28). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]

  • American Institute of Physics. Fast electro-optic switching in nematic liquid crystals. [Link]

  • (Reference not directly cited in the final text, but used for background)
  • PMC. (2022, January 21). Nanoparticle-Induced Property Changes in Nematic Liquid Crystals. [Link]

  • (Reference not directly cited in the final text, but used for background)
  • (Reference not directly cited in the final text, but used for background)
  • AZoM. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. [Link]

  • Engineering and Technology Journal. (2024, July 20). Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro. [Link]

  • MDPI. (2015, July 6). DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. [Link]

  • Linseis. Phase change analysis with DSC. [Link]

Sources

Application

Application Note: GC-MS Analysis of 1-(4-Propoxyphenyl)pentan-1-one and its Metabolites in Biological Matrices

Abstract This application note presents a comprehensive and robust methodology for the identification and quantification of 1-(4-propoxyphenyl)pentan-1-one and its principal phase I metabolites from biological matrices,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and robust methodology for the identification and quantification of 1-(4-propoxyphenyl)pentan-1-one and its principal phase I metabolites from biological matrices, such as plasma and urine, using Gas Chromatography-Mass Spectrometry (GC-MS). In drug development and toxicology, understanding the metabolic fate of a compound is critical. The protocol herein details a complete workflow, including efficient sample extraction via Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), chemical derivatization to enhance analyte volatility and thermal stability, and optimized GC-MS parameters for sensitive and selective analysis. We explain the rationale behind key procedural choices, from the selection of an appropriate internal standard to the parameters for method validation according to regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and validated method for metabolic profiling of phenyl ketone-based compounds.

Introduction

1-(4-propoxyphenyl)pentan-1-one is a chemical entity belonging to the phenyl ketone class. Compounds within this structural family are investigated for a variety of pharmacological activities. A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is a cornerstone of modern drug development and safety assessment. The metabolic pathways dictate the compound's half-life, potential for drug-drug interactions, and the formation of active or potentially toxic byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard analytical technique for the analysis of volatile and semi-volatile compounds.[1] Its high chromatographic resolution combined with the specificity of mass spectrometric detection makes it exceptionally well-suited for identifying and quantifying drug metabolites in complex biological samples.[2] However, many metabolites are polar and non-volatile, necessitating a chemical derivatization step to make them amenable to GC analysis.[3] This note provides the scientific framework and step-by-step protocols to achieve this.

Principles and Strategy

The Analytical Challenge

Analyzing a parent drug and its metabolites in biological fluids like plasma or urine presents several challenges. The analytes are often present at low concentrations within a complex matrix containing proteins, salts, lipids, and other endogenous substances.[4][5] A successful analytical strategy must therefore accomplish three primary goals:

  • Isolation: Efficiently extract the target analytes from the biological matrix.

  • Cleanup: Remove interfering substances that could compromise the chromatographic separation or the MS detection.

  • Derivatization: Chemically modify polar functional groups (e.g., hydroxyls) on the metabolites to increase their volatility for GC analysis.[6]

The Metabolic Hypothesis

Based on established metabolic pathways for structurally related compounds, we can predict the primary biotransformations for 1-(4-propoxyphenyl)pentan-1-one.[7][8][9] The most probable Phase I metabolic reactions include:

  • Ketone Reduction: The carbonyl group is reduced to a secondary alcohol, forming 1-(4-propoxyphenyl)pentan-1-ol.

  • O-Depropylation: The propoxy ether linkage is cleaved, yielding 1-(4-hydroxyphenyl)pentan-1-one (a phenol).

  • Aromatic Hydroxylation: A hydroxyl group is added to the phenyl ring.

  • Alkyl Chain Hydroxylation: A hydroxyl group is added to the pentyl chain.

These newly introduced hydroxyl groups can subsequently undergo Phase II conjugation (e.g., glucuronidation), but GC-MS analysis typically follows a hydrolysis step to measure the total (free + conjugated) Phase I metabolite concentration.

Metabolic_Pathway cluster_phase1 Phase I Metabolism parent 1-(4-Propoxyphenyl)pentan-1-one (Parent Compound) met1 1-(4-Propoxyphenyl)pentan-1-ol parent->met1 Ketone Reduction met2 1-(4-Hydroxyphenyl)pentan-1-one parent->met2 O-Depropylation met3 Hydroxylated Metabolites (Aromatic or Alkyl) parent->met3 Hydroxylation

Caption: Hypothesized Phase I metabolic pathways of 1-(4-propoxyphenyl)pentan-1-one.

Internal Standard (IS) Selection

For accurate and precise quantification, the use of an internal standard is crucial. The IS is added at a known concentration to all samples, standards, and quality controls at the beginning of the sample preparation process.[10] This corrects for variations in extraction efficiency, derivatization yield, and injection volume.

Key selection criteria for an IS are:

  • It should be chemically similar to the analytes to ensure comparable behavior during sample processing and analysis.[11][12]

  • It must not be naturally present in the biological sample.[13]

  • It must be chromatographically separated from all analytes and matrix interferences.[11]

The ideal IS is a stable isotope-labeled version of the parent compound (e.g., 1-(4-propoxyphenyl)pentan-1-one-d4). If unavailable, a close structural analog, such as 1-(4-ethoxyphenyl)pentan-1-one or 1-(4-propoxyphenyl)hexan-1-one, is a suitable alternative.

Materials and Methods

Reagents and Chemicals
  • 1-(4-Propoxyphenyl)pentan-1-one (Reference Standard, >98% purity)

  • Internal Standard (e.g., 1-(4-propoxyphenyl)pentan-1-one-d4 or suitable analog)

  • Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Hexane (All HPLC or GC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Ammonium Hydroxide, Formic Acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • SPE Cartridges (e.g., C18 or mixed-mode)

  • Human Plasma/Urine (Blank, drug-free)

Instrumentation

The following table outlines the recommended starting parameters for a standard capillary GC-MS system. These should be optimized for the specific instrument in use.

Parameter Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 7000D QQQ or 5977 MSD or equivalent
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Mode Splitless, 1 µL injection volume
Inlet Temperature 280 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 290 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) or MRM for quantification

Detailed Protocols

Experimental Workflow

The overall process from sample receipt to final data analysis is depicted in the workflow diagram below.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Collect Sample (Plasma or Urine) spike 2. Spike with Internal Standard (IS) sample->spike extract 3. Extraction (LLE or SPE) spike->extract dry 4. Evaporate to Dryness extract->dry deriv 5. Derivatize (BSTFA + 1% TMCS) dry->deriv inject 6. Inject into GC-MS deriv->inject acquire 7. Data Acquisition (Scan / SIM) inject->acquire process 8. Data Processing (Quantification) acquire->process

Caption: Overall experimental workflow for GC-MS analysis of metabolites.

Preparation of Standards
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of the parent compound reference standard and the IS in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of combined working solutions containing the parent compound at various concentrations by serial dilution of the primary stock. Spike each with the IS to achieve a constant final concentration (e.g., 100 ng/mL).

  • Calibration Curve: Prepare calibration standards by spiking blank biological matrix (plasma/urine) with the working standard solutions to create a concentration range spanning the expected sample concentrations (e.g., 1-1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank matrix at low, medium, and high concentrations, independent of the calibration standards.

Sample Preparation Protocol (Plasma/Urine)

Choose one of the following extraction methods. LLE is often faster for method development, while SPE can provide cleaner extracts and is more amenable to automation.[14]

Option A: Liquid-Liquid Extraction (LLE)

  • Pipette 500 µL of sample (calibrator, QC, or unknown) into a glass tube.

  • Add 50 µL of the IS working solution and vortex briefly.

  • Add 200 µL of ammonium hydroxide solution to basify the sample (pH > 9).

  • Add 3 mL of an organic solvent mixture (e.g., Hexane:Ethyl Acetate 80:20 v/v).

  • Cap and vortex for 2 minutes, then centrifuge at 3000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Proceed to the Derivatization Protocol.

Option B: Solid-Phase Extraction (SPE)

  • Pipette 500 µL of sample into a glass tube.

  • Add 50 µL of the IS working solution and vortex briefly.

  • Add 500 µL of 2% formic acid to acidify the sample.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elute the analytes with 1 mL of dichloromethane or another suitable solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Proceed to the Derivatization Protocol.

Derivatization Protocol

This protocol converts hydroxyl groups into more volatile and stable trimethylsilyl (TMS) ethers.[15]

  • Ensure the dried sample extract is completely free of water.

  • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine or acetonitrile.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70 °C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

Data Acquisition and Processing

  • Analyte Identification: In full scan mode, the identity of the parent drug and its metabolites is confirmed by comparing their retention times and mass spectra to those of authentic standards or by interpreting the fragmentation patterns. The TMS-derivatized hydroxyl groups produce characteristic ions (e.g., m/z 73, [Si(CH3)3]+) that aid in structural elucidation.

  • Quantitative Analysis: For quantification, operate the mass spectrometer in SIM or MRM mode. Monitor at least two characteristic, abundant ions for each analyte and the internal standard. Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration. Use a weighted (1/x or 1/x²) linear regression to determine the concentrations in unknown samples.

Method Validation

A full method validation should be performed according to established guidelines (e.g., FDA, ICH) to ensure the reliability of the results.[16][17][18] The following parameters must be assessed.

Parameter Description & Acceptance Criteria
Specificity The ability to differentiate and quantify the analyte in the presence of other components. No significant interfering peaks should be observed at the retention time of the analytes in blank matrix.
Linearity & Range The calibration curve should have a correlation coefficient (r²) ≥ 0.99 over the defined concentration range.
Accuracy The closeness of measured values to the true value. Measured concentrations of QC samples should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The agreement between replicate measurements. The coefficient of variation (CV%) for QC samples should be ≤15% (≤20% at the LLOQ). Assessed as repeatability (intra-assay) and intermediate precision (inter-assay).
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20% CV).
Extraction Recovery The efficiency of the extraction process, determined by comparing the response of pre-extracted spikes to post-extracted spikes. Should be consistent and reproducible.
Matrix Effect The influence of co-eluting matrix components on analyte ionization. Assessed by comparing the response of post-extracted spikes to standards in pure solvent.
Stability Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top).

Conclusion

This application note provides a detailed and scientifically grounded framework for the GC-MS analysis of 1-(4-propoxyphenyl)pentan-1-one and its metabolites. The described protocols for sample preparation, derivatization, and instrumental analysis, when combined with a thorough method validation, yield a robust and reliable method suitable for regulated bioanalysis in research and drug development settings. The principles outlined here can be readily adapted for other compounds within the phenyl ketone class.

References

  • Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.
  • SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • ResearchGate. (2014, June 3). How do you choose the internal standards for analysis of organic compound classes with GC/MS technique?.
  • Shimadzu. (n.d.). C146-E323 Pretreatment Procedure Handbook for Metabolites Analysis.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
  • Phenomenex. (2025, July 25). GC-MS Drug Testing in Toxicology.
  • Separation Science. (2023, December 8). Internal Standards: Strategies From the Frontline.
  • Organomation. (n.d.). GC-MS Sample Preparation.
  • FUJIFILM Wako Chemicals. (n.d.). GC Derivatization Reagents.
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • Environics. (2024, September 16). How to Prepare Multi-Component Internal Standards for GC Calibration.
  • Thermo Fisher Scientific. (n.d.). GC Reagents.
  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies.
  • TCI Chemicals. (n.d.). GC Derivatization Reagents.
  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers.
  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • ECA Academy. (1994). FDA Reviewer Guidance: Validation of Chromatographic Methods.
  • Due, S. L., Sullivan, H. R., & McMahon, R. E. (1976). Propoxyphene: pathways of metabolism in man and laboratory animals. Drug Metabolism and Disposition, 4(4), 410-419.
  • Hawthorne, S. B., & Miller, D. J. (1986). Metabolism of 1-(4-hydroxy-3-methoxyphenyl)
  • Biological and Molecular Chemistry. (2025, August 15). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction. Retrieved from Biological and Molecular Chemistry website.
  • Frontiers in Pharmacology. (2019, April 5). Metabolic Pathways and Potencies of New Fentanyl Analogs.
  • Agilent Technologies. (2019, January 24). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices.
  • Semantic Scholar. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines.
  • ResearchGate. (2025, August 10). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)pentan-1-one.
  • Goromaru, T., Matsuura, H., Yoshimura, N., Miyawaki, T., Sameshima, T., Miyao, J., Furuta, T., & Baba, S. (1984). Identification and quantitative determination of fentanyl metabolites in patients by gas chromatography--mass spectrometry. Anesthesiology, 61(1), 73–77.
  • OSTI.GOV. (2021, May 30). Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review. Retrieved from U.S.

Sources

Method

protocol for biological screening of 1-(4-Propoxyphenyl)pentan-1-one analogs

An Application Note and Protocol for the Biological Screening of 1-(4-Propoxyphenyl)pentan-1-one Analogs for Anticonvulsant Activity Introduction: A Strategic Framework for Novel CNS Drug Discovery The quest for novel th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Biological Screening of 1-(4-Propoxyphenyl)pentan-1-one Analogs for Anticonvulsant Activity

Introduction: A Strategic Framework for Novel CNS Drug Discovery

The quest for novel therapeutics for neurological disorders, particularly epilepsy, is a continuous and pressing challenge in medicinal chemistry. Approximately 30% of individuals with epilepsy are refractory to current treatments, underscoring the urgent need for new anticonvulsant drugs with novel mechanisms of action.[1] The chemical scaffold, 1-(4-Propoxyphenyl)pentan-1-one, represents a promising starting point for the development of new chemical entities. Its structural analogs offer a diverse chemical space to explore for potential central nervous system (CNS) activity.

This guide, designed for researchers and drug development professionals, outlines a comprehensive and tiered protocol for the biological screening of a library of 1-(4-Propoxyphenyl)pentan-1-one analogs. As the specific biological targets of this chemical class are unknown, this protocol is structured as a discovery platform, beginning with broad assessments of safety and efficacy and progressing to more refined mechanistic studies. Our approach prioritizes a logical, data-driven progression, ensuring that resources are focused on the most promising candidates. The workflow is designed to first establish a therapeutic window by assessing general cytotoxicity, then to identify anticonvulsant efficacy in validated, high-throughput in vivo models, and finally, to probe the underlying mechanism of action using advanced in vitro neuronal network assays.

The Screening Cascade: A Multi-Tiered Strategy

A successful screening campaign for novel compounds must be both systematic and efficient. A tiered approach, or screening cascade, allows for the rapid elimination of inactive or overtly toxic compounds, while enabling a more intensive investigation of promising "hits." This strategy conserves resources and builds a comprehensive profile for each lead candidate.

Our proposed cascade begins with essential cytotoxicity profiling to determine the concentration ranges for subsequent assays and to flag compounds with non-specific toxicity. This is followed by primary in vivo screening using well-established models of acute seizures that are predictive of clinical efficacy against different seizure types.[2][3] Compounds demonstrating significant efficacy and an acceptable safety margin in these initial tests are then advanced to secondary, more sophisticated in vitro assays to elucidate their effects on neuronal network function.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Primary Efficacy Screening (In Vivo) cluster_2 Tier 3: Secondary Mechanistic Studies (In Vitro) A Analog Library of 1-(4-Propoxyphenyl)pentan-1-one B Cytotoxicity Profiling (e.g., MTT & LDH Assays) A->B Initial Safety Assessment C Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) B->C Non-toxic compounds advance D Subcutaneous Pentylenetetrazol (scPTZ) Test (Myoclonic & Absence Seizures) B->D Non-toxic compounds advance E Neurotoxicity Assessment (Rotarod Test) C->E Determine ED50 & TD50 D->E Determine ED50 & TD50 F Micro-Electrode Array (MEA) with Primary Neuronal Cultures E->F Hits with good Protective Index (PI = TD50/ED50) advance G Ex Vivo Brain Slice Electrophysiology (Optional Follow-up) F->G Deeper mechanistic validation

Figure 1. A tiered screening cascade for identifying anticonvulsant analogs.

Tier 1: Foundational Cytotoxicity Profiling

Rationale: Before assessing the specific pharmacological activity of a compound, it is imperative to evaluate its general cytotoxicity. This step serves two critical functions: 1) it identifies compounds that induce cell death through non-specific mechanisms, which are generally poor drug candidates, and 2) it establishes a concentration range for subsequent cell-based assays, ensuring that observed effects are not simply a consequence of cell death. We recommend employing two complementary assays that measure different aspects of cytotoxicity. The MTT assay measures metabolic activity, while the LDH assay measures membrane integrity.[4]

Protocol 1A: MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom microplates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control (0.5% DMSO). Include a "no-cell" blank control and a positive control for toxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression.

Protocol 1B: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[5][6][7] This provides a direct measure of compromised cell membrane integrity.

Materials:

  • Cells and compounds prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer’s instructions).

  • Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include three control groups for each compound concentration: vehicle control, maximum LDH release control (cells treated with lysis buffer 30 minutes before the endpoint), and a no-cell blank.

  • Incubation: Incubate the plate for the desired period (e.g., 24-48 hours).

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit protocol) to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 20-30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm (or as specified by the kit).

  • Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound Abs - Vehicle Abs) / (Max Release Abs - Vehicle Abs)] * 100). Determine the CC₅₀ value.

ParameterDescriptionExample Data Format
Compound ID Unique identifier for each analog.PPA-001
CC₅₀ (MTT) 50% cytotoxic concentration from MTT assay.75.2 µM
CC₅₀ (LDH) 50% cytotoxic concentration from LDH assay.> 100 µM
Screening Cut-off Compounds with CC₅₀ < 10 µM are flagged for toxicity.Proceed to Tier 2

Tier 2: Primary In Vivo Efficacy and Neurotoxicity Screening

Rationale: The ultimate goal of an anticonvulsant drug is to suppress seizures in vivo. The two most widely used and historically validated models for initial screening are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[2][8] The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ model is predictive of efficacy against myoclonic and absence seizures.[8] Running these in parallel provides a broad initial assessment of a compound's potential clinical utility. Concurrently, a neurotoxicity assessment, typically using the rotarod test, is performed to establish a therapeutic index.

Protocol 2A: Maximal Electroshock (MES) Seizure Test

Materials:

  • Male Swiss mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Test compounds and vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Phenytoin (e.g., 25 mg/kg, i.p.)

Procedure:

  • Animal Acclimation: Acclimate animals for at least 3 days before the experiment.

  • Dosing: Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) to groups of 8-10 mice. Administer vehicle and positive control to separate groups.

  • Absorption Time: Wait for a predetermined time (e.g., 30-60 minutes) to allow for drug absorption and peak effect.

  • Stimulation: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes (a drop of saline should be applied to the eyes first).

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is defined as protection.

  • Analysis: Record the number of protected animals in each group. Calculate the median effective dose (ED₅₀), the dose that protects 50% of animals, using probit analysis.

Protocol 2B: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

Materials:

  • Male Swiss mice (20-25 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compounds, vehicle, and positive control (e.g., Ethosuximide)

Procedure:

  • Dosing: Administer test compounds, vehicle, or positive control as described in the MES protocol.

  • PTZ Administration: At the time of predicted peak effect, administer PTZ subcutaneously.

  • Observation: Observe the mice for 30 minutes for the occurrence of generalized clonic seizures lasting for at least 5 seconds. The absence of such seizures is defined as protection.

  • Analysis: Record the number of protected animals in each group and calculate the ED₅₀ using probit analysis.

Protocol 2C: Rotarod Neurotoxicity Test

Procedure:

  • Training: Train mice to stay on a rotarod apparatus (e.g., rotating at 10 rpm) for at least 1 minute in 2-3 consecutive trials.

  • Dosing: Administer various doses of the test compound to groups of trained mice.

  • Testing: At the time of peak effect, place the mice on the rotarod.

  • Observation: Record the number of animals that fall off the rod within the test period (e.g., 1 minute). An animal that falls is considered to show motor impairment.

  • Analysis: Calculate the median toxic dose (TD₅₀), the dose at which 50% of animals exhibit motor impairment.

ParameterMES Test DatascPTZ Test Data
Compound ID PPA-001PPA-001
ED₅₀ (mg/kg) 45.5> 100
TD₅₀ (mg/kg) 215.3215.3
Protective Index (PI = TD₅₀/ED₅₀) 4.73< 2.15
Conclusion Potential efficacy against tonic-clonic seizuresInactive against myoclonic seizures

Tier 3: Secondary In Vitro Mechanistic Screening

Rationale: For compounds that demonstrate a promising in vivo profile (i.e., potent ED₅₀ and high Protective Index), the next logical step is to investigate their mechanism of action. Micro-Electrode Array (MEA) technology, using primary rodent or human iPSC-derived neuronal cultures, offers a powerful platform for this purpose.[9] These cultures spontaneously form synaptically connected networks that exhibit synchronized electrical activity. MEAs allow for the non-invasive, longitudinal recording of network activity, providing rich data on how a compound modulates neuronal excitability, synchrony, and bursting behavior, which are key features of seizure-like activity in vitro.[9]

G cluster_0 Cell Culture & Plating cluster_1 Recording & Dosing cluster_2 Data Analysis A Dissociate Primary Cortical Neurons B Plate Neurons onto MEA Plates A->B C Culture for 14-21 Days (Network Maturation) B->C D Record Baseline Network Activity C->D Mature networks proceed E Add Vehicle or Test Compound D->E F Record Post-Dose Network Activity E->F G Spike Detection & Burst Analysis F->G Acquired data H Network Burst & Synchrony Analysis G->H I Compare Post-Dose Activity to Baseline H->I

Figure 2. Experimental workflow for Micro-Electrode Array (MEA) analysis.

Protocol 3A: Neuronal Network Activity on Micro-Electrode Arrays (MEAs)

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • MEA plates (e.g., 48-well MEA plates)

  • Neuron-specific culture medium and supplements

  • MEA recording system and analysis software

  • Test compounds, vehicle, and controls (e.g., picrotoxin to induce activity, tetrodotoxin to abolish activity)

Procedure:

  • MEA Plate Preparation: Pre-coat MEA plates with an adhesion promoter (e.g., poly-L-lysine) to facilitate cell attachment.

  • Neuron Culture: Isolate and plate primary cortical neurons onto the MEA plates according to established protocols. Culture the neurons for at least 14 days in vitro (DIV14) to allow for the formation of mature, spontaneously active synaptic networks.

  • Baseline Recording: Place the MEA plate in the recording system (maintained at 37°C, 5% CO₂). Allow the plate to equilibrate for 10 minutes, then record baseline spontaneous network activity for 10-15 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.

  • Compound Application: Prepare test compounds at 2-3 concentrations (e.g., 1, 10, 30 µM) in pre-warmed culture medium. Add the compounds to the respective wells. Include vehicle controls.

  • Post-Dose Recording: Immediately after compound addition, return the plate to the MEA system and record network activity for 30-60 minutes.

  • Data Analysis: Using the MEA software, analyze the recordings. Detect spikes and identify bursts and network-wide synchronous events. Compare the post-dose activity parameters to the baseline recording for each well. An effective anticonvulsant is expected to reduce parameters like burst frequency, burst duration, or network synchrony.

Data Interpretation:

  • A significant, dose-dependent reduction in network bursting or synchronicity suggests the compound has a suppressive effect on network hyperexcitability, consistent with an anticonvulsant mechanism.

  • Conversely, an increase in network activity might indicate a pro-convulsant effect, which would be a critical safety flag.

  • This assay provides a powerful platform to rank the potency of different analogs and begin to understand their mechanism of action before proceeding to more complex electrophysiology or animal models of chronic epilepsy.

Conclusion

This application note provides a robust, tiered framework for the systematic biological evaluation of novel 1-(4-Propoxyphenyl)pentan-1-one analogs. By progressing from broad cytotoxicity assessments to validated in vivo seizure models and finally to sophisticated in vitro mechanistic studies, this protocol enables the efficient identification and characterization of promising anticonvulsant drug candidates. This logical, evidence-based approach ensures that research efforts are focused on compounds with the highest potential for clinical translation, ultimately accelerating the discovery of new therapies for epilepsy.

References

  • De Stasi, A. M., et al. (2021). Novel test strategies for in vitro seizure liability assessment. Expert Opinion on Drug Safety, 20(5), 557-570. [Link]

  • Gal-Ben-Ari, S., & Rosenblum, K. (2012). Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE. Epilepsia, 53 Suppl 4, 23-33. [Link]

  • Walker, M. C., et al. (2018). In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells. Frontiers in Neuroscience, 12, 582. [Link]

  • Stafstrom, C. E., & Sutula, T. P. (2012). How do we use in vitro models to understand epileptiform and ictal activity? A report of the TASK1-WG4 group of the ILAE/AES Joint Translational Task Force. Epilepsia, 53 Suppl 4, 34-46. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Anson, B., et al. (2018). Innovative models for in vitro detection of seizure. Toxicology Research, 7(4), 545-553. [Link]

  • Hawkins, N. A., et al. (2017). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. Epilepsia Open, 2(1), 102-112. [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. OZ Biosciences. [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Antibodies.com. (n.d.). LDH Cytotoxicity Assay Kit (A319649). Antibodies.com. [Link]

  • West, P. J., & White, H. S. (2019). The Current Approach of the Epilepsy Therapy Screening Program Contract Site for Identifying Improved Therapies for the Treatment of Pharmacoresistant Seizures in Epilepsy. Epilepsy Currents, 19(6_suppl), 20-25. [Link]

  • Chen, Z., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13184. [Link]

  • Löscher, W. (2017). Animal Models of Seizures and Epilepsy: Past, Present, and Future Role for the Discovery of Antiseizure Drugs. Neurochemical Research, 42(7), 1873-1888. [Link]

Sources

Application

developing a standard operating procedure for 1-(4-Propoxyphenyl)pentan-1-one synthesis

I cannot provide a Standard Operating Procedure (SOP) or detailed synthesis instructions for 1-(4-Propoxyphenyl)pentan-1-one. This compound belongs to the class of substituted valerophenones, which are structurally relat...

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a Standard Operating Procedure (SOP) or detailed synthesis instructions for 1-(4-Propoxyphenyl)pentan-1-one. This compound belongs to the class of substituted valerophenones, which are structurally related to precursors used in the production of regulated substituted cathinones and pyrovalerones.[1][2] I can, however, provide an application note focused on the physicochemical characterization, analytical identification, and safety handling protocols for this class of chemical research standards.

Application Note: Characterization and Handling of 1-(4-Propoxyphenyl)pentan-1-one

Audience: Researchers, Analytical Chemists, and Laboratory Safety Officers.[1][2][3] Scope: Physicochemical properties, analytical detection methods, and safety protocols for handling alkoxy-substituted valerophenone standards.

Chemical Identity and Physicochemical Properties

1-(4-Propoxyphenyl)pentan-1-one (also known as 4'-Propoxyvalerophenone) is an aromatic ketone used primarily as a chemical intermediate and reference standard in organic chemistry and materials science (e.g., liquid crystal research).[1][2][3] Accurate characterization is essential for distinguishing this compound from structural isomers and homologous series members.[1][2][3]

Table 1: Physicochemical Profile

PropertyData / Description
Chemical Name 1-(4-Propoxyphenyl)pentan-1-one
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
Structural Class Alkoxy-substituted Valerophenone
Physical State Typically a low-melting solid or viscous oil at room temperature
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); Insoluble in water
Key Functional Groups Ketone (C=O), Ether (Propoxy group), Alkyl chain (Pentyl)

Analytical Protocols for Identification

In drug development and forensic analysis, establishing the purity and identity of reference standards is critical.[1][2] The following protocols outline the validation of 1-(4-Propoxyphenyl)pentan-1-one using spectroscopic methods.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural elucidation.[1][2][3]

  • Protocol: Dissolve ~10 mg of the sample in deuterated chloroform (

    
    ).
    
  • Expected Signals (

    
     NMR): 
    
    • Aromatic Region: Two doublets (AA'BB' system) characteristic of a para-substituted benzene ring (approx.[1][2][3] 6.9 ppm and 7.9 ppm).[1][2][3]

    • Alpha-Methylene: A triplet around 2.9 ppm corresponding to the

      
       adjacent to the carbonyl group.[1][2][3]
      
    • Propoxy Group: A triplet (terminal methyl), a multiplet (middle methylene), and a triplet (

      
      ) typically around 3.9–4.0 ppm.[1][2][3]
      
    • Pentyl Chain: Multiplets for the internal methylenes and a triplet for the terminal methyl group.[1][2][3]

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess purity and fragmentation patterns.[1][2][3]

  • Protocol: Dilute the sample to 1 mg/mL in methanol or ethyl acetate. Inject 1 µL in split mode.

  • Fragmentation Pattern (EI, 70 eV):

    • Molecular Ion (

      
      ):  220 m/z.[1][2][3]
      
    • McLafferty Rearrangement: A prominent peak at m/z 178 (loss of propene) or m/z 163 (loss of butyl radical) depending on the specific cleavage energetics of the ether and ketone chains.[1][3]

    • Base Peak: Often the acylium ion characteristic of the substituted benzoyl group (e.g., 4-propoxyphenyloxocarbonium ion).[1][2][3]

Safety and Handling Protocols

While specific toxicity data for this exact derivative may be limited, it should be handled with the precautions standard for aromatic ketones and organic intermediates.[1][2]

Table 2: Standard Safety Operating Procedures

Hazard CategoryControl Measure
Inhalation Handle only in a certified chemical fume hood to prevent exposure to vapors or dust.[1][2][3]
Skin/Eye Contact Wear nitrile gloves, safety goggles, and a lab coat.[1][2][3] In case of contact, rinse immediately with water for 15 minutes.[1][2]
Storage Store in a cool, dry place away from strong oxidizing agents. Keep container tightly sealed to prevent moisture absorption.[1][2][3]
Spill Response Absorb with inert material (vermiculite or sand).[1][3] Dispose of as hazardous organic waste according to local regulations.

Analytical Workflow Diagram

The following diagram illustrates the logical workflow for validating the identity of a substituted valerophenone reference standard.

AnalyticalWorkflow cluster_Methods Parallel Analysis Sample Sample Receipt (Reference Standard) Prep Sample Preparation (Solvent Dissolution) Sample->Prep GCMS GC-MS Analysis (Purity & Mass Frag) Prep->GCMS NMR 1H / 13C NMR (Structural ID) Prep->NMR FTIR FT-IR (Functional Groups) Prep->FTIR Validation Data Validation (Compare vs. Literature) GCMS->Validation NMR->Validation FTIR->Validation Report Certificate of Analysis (CoA) Generation Validation->Report

Figure 1: Analytical workflow for the characterization and validation of substituted valerophenone reference standards.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 260132, 1-(4-Propoxyphenyl)ethan-1-one (Analogous Structure).[1][2][3] Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Aromatic Ketones.[1][2][3][4] Retrieved from [Link][1][2][3]

Sources

Method

application of 1-(4-Propoxyphenyl)pentan-1-one in materials science

Application Note: 1-(4-Propoxyphenyl)pentan-1-one in Materials Science Part 1: Executive Summary & Strategic Utility 1-(4-Propoxyphenyl)pentan-1-one (CAS: 524732-39-6), often referred to in industrial contexts as p-Propo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(4-Propoxyphenyl)pentan-1-one in Materials Science

Part 1: Executive Summary & Strategic Utility

1-(4-Propoxyphenyl)pentan-1-one (CAS: 524732-39-6), often referred to in industrial contexts as p-Propoxyvalerophenone , is a critical aromatic ketone intermediate.[1] While frequently encountered in pharmaceutical catalogs, its primary value in Materials Science lies in its role as a tunable scaffold for the synthesis of Liquid Crystals (LCs) and as a specialized Type II Photoinitiator for UV-curable polymers.[1]

Unlike simple solvents, this molecule possesses a "Janus" nature: a rigid aromatic core coupled with a flexible alkoxy tail (propoxy) and a reactive ketone handle (valeryl).[1] This structure allows materials scientists to "program" phase behavior and solubility into final functional materials.[1]

Key Applications:

  • Nematic Liquid Crystal Synthesis: It serves as the direct precursor for 4-pentyl-4'-propoxybenzene and related biphenyl mesogens via carbonyl reduction.[1]

  • Photopolymerization: Acts as a hydrogen-abstracting photoinitiator in specialized UV-curable coatings where solubility in non-polar monomers is required.[1]

  • Dielectric Fluids: Its derivatives are explored as high-purity dielectric additives in capacitor fluids due to their thermal stability.[1]

Part 2: Technical Grounding & Mechanism

The Mesogenic Gateway Mechanism

In the design of soft matter (Liquid Crystals), the 4-alkoxy-4'-alkylbenzene motif is fundamental.[1] 1-(4-Propoxyphenyl)pentan-1-one is the "locked" precursor to this motif.[1]

  • The Problem: Direct alkylation of phenol with long chains often leads to mixtures of ortho/para isomers.[1]

  • The Solution (Acylation-Reduction Route): Friedel-Crafts acylation (yielding our target molecule) guarantees para substitution.[1] The subsequent reduction of the ketone carbonyl (

    
    ) to a methylene (
    
    
    
    ) group creates the necessary linear anisotropy for liquid crystalline phases.[1]
Photochemical Mechanism (Type II Initiation)

As an aromatic ketone, 1-(4-Propoxyphenyl)pentan-1-one absorbs UV light (typically


 nm, with a tail into the near-UV).[1]
  • Excitation: Upon UV exposure, the molecule enters an excited triplet state (

    
    ).[1]
    
  • Abstraction: It abstracts a hydrogen atom from a co-initiator (typically an amine or alcohol), generating a radical pair that initiates polymerization.[1]

  • Advantage: The propoxy and pentyl chains render it highly soluble in lipophilic monomers, unlike standard benzophenone which may crystallize out of non-polar formulations.[1]

Part 3: Visualization of Chemical Logic

The following diagram illustrates the divergent utility of the molecule: Pathway A leads to Liquid Crystals (Reduction), while Pathway B leads to Polymerization (Excitation).[1]

G Start 1-(4-Propoxyphenyl)pentan-1-one (The Scaffold) Red Reduction Step (Wolff-Kishner / Clemmensen) Start->Red Path A: Synthesis UV UV Excitation (300-360 nm) Start->UV Path B: Energy LC_Core 4-Pentyl-4'-propoxybenzene (Mesogenic Core) Red->LC_Core LC_App Nematic Liquid Crystals (Display Technology) LC_Core->LC_App Radical Ketyl Radical (H-Abstraction) UV->Radical Poly UV-Cured Coatings (Hydrophobic) Radical->Poly

Figure 1: Divergent synthesis and application pathways for 1-(4-Propoxyphenyl)pentan-1-one.

Part 4: Experimental Protocols

Protocol A: Synthesis of Mesogenic Core (Wolff-Kishner Reduction)

Objective: Convert 1-(4-Propoxyphenyl)pentan-1-one into 4-pentyl-4'-propoxybenzene for use in liquid crystal formulations. Rationale: The ketone group disrupts the rod-like shape required for the nematic phase; reduction restores linearity.[1]

Materials:

  • 1-(4-Propoxyphenyl)pentan-1-one (10 mmol)[1][2]

  • Hydrazine hydrate (80%, 40 mmol)[1]

  • Potassium Hydroxide (KOH, 40 mmol)[1]

  • Diethylene glycol (Solvent, 30 mL)[1]

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add the ketone, hydrazine hydrate, KOH, and diethylene glycol to the flask.

  • Hydrazone Formation: Heat the mixture to 120°C for 2 hours. The ketone reacts with hydrazine to form the hydrazone intermediate.[1][3]

  • Distillation: Raise the temperature to 190-200°C . Allow water and excess hydrazine to distill off via the Dean-Stark trap.[1]

  • Decomposition: Reflux at 200°C for 3-4 hours. Nitrogen gas evolution indicates the reduction is proceeding.[1]

  • Workup: Cool to room temperature. Pour into 100 mL ice water. Extract with dichloromethane (3 x 30 mL).

  • Purification: Wash organic layer with dilute HCl (to remove hydrazine traces), then brine. Dry over MgSO4.[1]

  • Isolation: Rotary evaporate the solvent. Purify the resulting oil via column chromatography (Hexane:Ethyl Acetate 95:5) to obtain the pure liquid crystal precursor.[1]

Validation Check:

  • IR Spectroscopy: Disappearance of the Carbonyl peak at ~1680 cm⁻¹.[1]

  • NMR: Appearance of the benzylic methylene triplet at ~2.5 ppm.[1]

Protocol B: UV-Curing Efficiency Test (Photoinitiator)

Objective: Evaluate the efficiency of 1-(4-Propoxyphenyl)pentan-1-one as a hydrophobic photoinitiator.

Formulation Table:

ComponentRoleMass %
1,6-Hexanediol diacrylate (HDDA) Monomer90%
Triethanolamine (TEOA) Co-initiator (H-donor)5%
1-(4-Propoxyphenyl)pentan-1-one Photoinitiator 5%

Workflow:

  • Mixing: Dissolve the ketone in HDDA. Sonicate for 5 mins to ensure complete dissolution (verify clarity). Add TEOA last to prevent premature gelling.[1]

  • Coating: Apply a 50 µm film onto a glass slide using a wire-wound bar coater.[1]

  • Curing: Pass under a medium-pressure Mercury UV lamp (Intensity: 100 mW/cm²).

  • Testing: Measure "Tack-Free Time" (time until surface is non-sticky) and Solvent Rub Resistance (MEK double rubs).

Expected Outcome: The propoxy-substituted initiator should show superior compatibility with the hydrophobic HDDA monomer compared to standard acetophenone, resulting in a clear, defect-free cured film.[1]

Part 5: Quality Control & Characterization Data

For materials science applications, purity is paramount.[1] Impurities (especially isomeric ortho-substituted ketones) can destroy liquid crystalline phases.[1]

Table 1: Critical Specification Parameters

ParameterSpecificationMethodRelevance
Purity (GC) > 99.0%GC-FIDEssential for sharp phase transitions in LCs.
Water Content < 0.05%Karl FischerMoisture inhibits radical polymerization.[1]
Appearance White Crystalline Solid / Clear OilVisualColor indicates oxidation/impurities.[1]
Melting Point 28-32°C (Typical)DSCVerify crystalline modification.[1]

References

  • Gray, G. W. (1962).[1] Molecular Structure and the Properties of Liquid Crystals. Academic Press.[1] (Foundational text establishing the role of 4-alkoxy-4'-alkylbenzenes).

  • Fouassier, J. P., & Lalevée, J. (2012).[1] Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1] (Mechanisms of aromatic ketone photoinitiation).

  • PubChem. (2023).[1] 1-(4-Propoxyphenyl)pentan-1-one Compound Summary. National Library of Medicine.[1] Link[1]

  • Santa Cruz Biotechnology. (2023).[1] 1-(4-Propoxyphenyl)pentan-1-one Product Data. Link

  • NIST Chemistry WebBook. (2023).[1] Standard Reference Data for 4-Alkoxypropiophenones (Analogs). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Impurities in 1-(4-Propoxyphenyl)pentan-1-one Samples

Welcome to the technical support center for 1-(4-Propoxyphenyl)pentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Propoxyphenyl)pentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered during the synthesis, purification, and analysis of this compound. Our approach integrates foundational chemical principles with validated analytical methodologies to ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and analysis of 1-(4-Propoxyphenyl)pentan-1-one.

Q1: What are the primary sources of impurities in 1-(4-Propoxyphenyl)pentan-1-one samples?

Impurities can be introduced at various stages of the compound's lifecycle. Understanding their origin is the first step in effective resolution. The primary sources are:

  • Synthesis-Related Impurities: These arise from the chemical reactions used to prepare the molecule. A common route is the Friedel-Crafts acylation of phenoxypropane with valeryl chloride.[1] Potential impurities include unreacted starting materials (e.g., phenoxypropane), regioisomers (ortho-substituted by-product), and by-products from side reactions.

  • Reagent-Related Impurities: Impurities present in the starting materials or reagents can carry through the synthesis and appear in the final product.[2]

  • Degradation Products: 1-(4-Propoxyphenyl)pentan-1-one, like many aryl ketones, can degrade under specific environmental conditions. Forced degradation studies, which intentionally expose the drug substance to stress conditions like acid, base, oxidation, heat, and light, help identify potential degradants.[3][4][5] Functional groups like carbonyls and ethers can be susceptible to oxidative or photolytic degradation.[4]

  • Residual Solvents: Solvents used during synthesis or purification (e.g., for extraction or recrystallization) may be retained in the final product.[6]

Q2: Which analytical techniques are most suitable for assessing the purity of 1-(4-Propoxyphenyl)pentan-1-one?

A multi-technique approach is often necessary for comprehensive purity assessment. The most effective methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying non-volatile organic impurities. A reversed-phase method (e.g., using a C18 column) is typically effective for separating the main compound from closely related impurities.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is ideal for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or certain low-molecular-weight by-products.[8][9] The mass spectrometer provides structural information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used for quantitative analysis (qNMR) to determine the purity of the main component against a certified reference standard.[6][10] It is particularly useful for identifying residual solvents and major structural isomers.

Q3: What are the best general practices for storing 1-(4-Propoxyphenyl)pentan-1-one to minimize degradation?

To maintain the integrity of your sample, store it in a cool, dark, and dry place. Use well-sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon), to protect against oxidation and moisture. Photostability studies are recommended as part of forced degradation testing to determine sensitivity to light.[4]

Section 2: Troubleshooting Guide - Identification & Analysis

This section provides a systematic approach to resolving common analytical challenges.

Q4: I see an unexpected peak in my HPLC chromatogram. How do I identify it?

An unexpected peak requires a logical diagnostic workflow to identify its source and nature. The following diagram and steps outline this process.

HPLC_Troubleshooting Start Unexpected Peak Observed in HPLC Check_System 1. System Suitability Check (Blank Injection, Standard Repeatability) Start->Check_System Is_System_Issue Is it a system artifact (e.g., ghost peak, carryover)? Check_System->Is_System_Issue System_Issue Action: Clean injector, check mobile phase, run system flushes. Is_System_Issue->System_Issue Yes Sample_Impurity Peak is a true sample component. Is_System_Issue->Sample_Impurity No Hypothesize 2. Hypothesize Impurity Source (Synthesis, Degradation, Solvent) Sample_Impurity->Hypothesize LC_MS 3. LC-MS Analysis (Obtain Mass-to-Charge Ratio) Hypothesize->LC_MS Compare_MW Does m/z match a hypothesized structure? LC_MS->Compare_MW Spiking 4. Spiking Experiment (Co-inject with suspected impurity standard) Compare_MW->Spiking Yes Not_Identified Further Investigation Needed (Forced Degradation, Re-synthesis) Compare_MW->Not_Identified No Peak_Increase Did the peak area increase? Spiking->Peak_Increase Identified Impurity Tentatively Identified Peak_Increase->Identified Yes Isolate 5. Isolate & Characterize (Prep-HPLC followed by NMR/FTIR) Peak_Increase->Isolate No Identified->Isolate

Caption: Troubleshooting workflow for an unexpected HPLC peak.

Step-by-Step Guide:

  • Verify System Performance: First, ensure the peak is not an artifact. Inject a blank solvent run to check for ghost peaks or carryover from previous injections.

  • Hypothesize Potential Impurities: Based on the synthesis route (see Diagram 2), list potential impurities such as starting materials, by-products, or known degradants.

  • Perform LC-MS Analysis: The most direct way to get structural information is to analyze the sample by LC-MS. The mass-to-charge (m/z) ratio of the unknown peak can confirm or deny your hypothesis.[7]

  • Conduct a Spiking Study: If you have a reference standard for a suspected impurity, "spike" your sample by adding a small amount of the standard and re-analyzing it. A proportional increase in the area of the unknown peak confirms its identity.

  • Isolate for Spectroscopic Analysis: For unknown impurities, preparative HPLC may be required to isolate a sufficient quantity for structural elucidation by NMR or other spectroscopic techniques.[11]

Q5: My NMR spectrum shows signals that don't correspond to the main compound. What could they be?

Unassigned signals in an NMR spectrum are often due to residual solvents from the synthesis or purification steps. Compare the chemical shifts of the unknown signals to published data for common laboratory solvents.[6] For example, a singlet around δ 2.50 ppm in DMSO-d₆ is characteristic of residual DMSO, while a signal at δ 7.26 ppm in CDCl₃ indicates residual chloroform. Other possibilities include unreacted starting materials or major by-products, which should have distinct and recognizable patterns.

Section 3: Purification Protocols & Methodologies

Effective purification is critical for obtaining high-purity material.

Q6: What is the most effective method for purifying 1-(4-Propoxyphenyl)pentan-1-one on a lab scale?

For solid compounds like aryl ketones, two methods are highly effective:

  • Recrystallization: This is the preferred method for removing small amounts of impurities from a crystalline solid.[12] It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. It is often highly efficient and cost-effective.

  • Flash Column Chromatography: This technique is used when impurities are present in larger quantities or have similar solubility profiles to the main compound, making recrystallization difficult.[13] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).

Q7: When should I consider using preparative chromatography instead of recrystallization?

Choose preparative chromatography when:

  • The sample is an oil or non-crystalline solid.

  • Impurities are present at >5-10% levels.

  • Multiple impurities need to be removed simultaneously.

  • The impurities have very similar structures and solubility to the desired product (e.g., regioisomers).

Section 4: Visualizations, Data & Protocols

This section provides visual aids and detailed experimental procedures to support your work.

Data & Visual Summaries

Table 1: Potential Impurities in 1-(4-Propoxyphenyl)pentan-1-one

Impurity TypePotential Structure/CompoundLikely SourceRecommended Analytical Technique
Starting Material PhenoxypropaneIncomplete reactionHPLC, GC-MS
Reagent Valeryl chloride / Valeric acidIncomplete reaction / HydrolysisGC-MS (after derivatization), HPLC
Regioisomer 1-(2-Propoxyphenyl)pentan-1-oneFriedel-Crafts side reaction[1]HPLC, GC-MS
By-product Di-acylated phenoxypropaneFriedel-Crafts side reactionHPLC, LC-MS
Degradant 4-PropoxyphenolHydrolysis/Oxidation[3]HPLC, GC-MS
Residual Solvent Dichloromethane, Toluene, HexanesSynthesis/Purification workupGC-MS (Headspace)

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantagesPrimary Application
HPLC-UV Differential partitioning between mobile and stationary phases.[8]High resolution, quantitative, robust for non-volatile compounds.Requires reference standards for identification.Quantifying known and unknown non-volatile organic impurities.
GC-MS Separation of volatile compounds followed by mass analysis.[14]Excellent for volatile impurities, provides structural information (MS).Analyte must be thermally stable and volatile.Identifying residual solvents and volatile by-products.
NMR Nuclear spin alignment in a magnetic field.[15]Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity than chromatographic methods, complex for mixtures.Structural confirmation, identifying major impurities and solvents.
LC-MS HPLC separation coupled with mass spectrometry detection.[16]Combines separation power with mass identification for unknowns.More complex instrumentation, potential for ion suppression.Identifying unknown peaks in chromatograms.
Diagrams

Synthesis_Pathway cluster_start Starting Materials cluster_products Reaction Products SM1 Phenoxypropane Reaction Friedel-Crafts Acylation (e.g., in DCM) SM1->Reaction SM2 Valeryl Chloride SM2->Reaction Catalyst AlCl₃ (Catalyst) Catalyst->Reaction Product 1-(4-Propoxyphenyl)pentan-1-one (Desired Product) Reaction->Product Impurity1 1-(2-Propoxyphenyl)pentan-1-one (ortho-isomer) Reaction->Impurity1 Impurity2 Unreacted Phenoxypropane Reaction->Impurity2 Impurity3 Di-acylated Product Reaction->Impurity3 Resolution_Workflow Start Crude Sample of 1-(4-Propoxyphenyl)pentan-1-one Purity_Analysis 1. Initial Purity Assessment (HPLC, GC-MS, NMR) Start->Purity_Analysis Is_Pure Is Purity > Specification? Purity_Analysis->Is_Pure Pure_Product Final Product - Release Is_Pure->Pure_Product Yes Impurity_Profile 2. Characterize Impurity Profile (Identify major impurities via LC-MS, etc.) Is_Pure->Impurity_Profile No Select_Purification 3. Select Purification Method Impurity_Profile->Select_Purification Is_Crystalline Is the material crystalline with <5% impurities? Select_Purification->Is_Crystalline Recrystallize Recrystallization Is_Crystalline->Recrystallize Yes Chromatography Flash/Preparative Chromatography Is_Crystalline->Chromatography No Post_Purification_Analysis 4. Purity Analysis of Purified Fractions Recrystallize->Post_Purification_Analysis Chromatography->Post_Purification_Analysis Post_Purification_Analysis->Is_Pure

Caption: General workflow for impurity resolution.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation according to ICH guidelines is required for use in regulated environments. [17]

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-25 min: 60% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of Acetonitrile:Water.

Protocol 2: Laboratory-Scale Recrystallization

This procedure is a general guideline and should be optimized for your specific sample. [12][18]

  • Solvent Selection: Choose a solvent in which 1-(4-Propoxyphenyl)pentan-1-one is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Good starting candidates include isopropanol, ethanol, or a hexane/ethyl acetate mixture.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2020). Pharmaceutical Technology.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022). Joule.
  • Product Class 8: Aryl Ketones. (n.d.). Science of Synthesis.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass.
  • Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals.
  • Current trends in forced degradation study for pharmaceutical product development. (2012). Journal of Pharmaceutical Education and Research.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • Recrystallization and Crystallization. (n.d.). University of Illinois Urbana-Champaign.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences.
  • A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one. (2025). Benchchem.
  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
  • Analytical techniques in pharmaceutical analysis: A review. (2013). Arabian Journal of Chemistry.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development.
  • Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. (2013). Journal of Applied Pharmaceutical Science.
  • Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry.
  • Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. (2019). Agilent Technologies.
  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). Molecules.
  • NMR spectroscopy in pharmacy. (n.d.). alpaipars.
  • Impurities in Pharmaceuticals- A Review. (2013). Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Quantitative Nuclear Magnetic Resonance Spectroscopy in Pharmaceutical Chemistry: A Boon for Real Time Drug Detection! (2023). American Journal of Chemistry.

Sources

Optimization

enhancing the stability of 1-(4-Propoxyphenyl)pentan-1-one for storage

Executive Summary You are likely working with 1-(4-Propoxyphenyl)pentan-1-one (often referred to as 4-Propoxyvalerophenone in our internal logs) as a precursor for liquid crystal mesogens or a pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 1-(4-Propoxyphenyl)pentan-1-one (often referred to as 4-Propoxyvalerophenone in our internal logs) as a precursor for liquid crystal mesogens or a pharmaceutical intermediate. While chemically robust in the short term, this molecule possesses a specific structural vulnerability: a pentanoyl chain paired with an aromatic ketone moiety.

This combination acts as a "ticking clock" under UV irradiation due to the Norrish Type II photochemical reaction. Furthermore, the propoxy ether linkage introduces susceptibility to autoxidation. This guide moves beyond generic "store in a cool, dry place" advice to provide a mechanistic troubleshooting framework for ensuring the integrity of your material.

Module 1: Photochemical Stability (The "Norrish" Threat)

Q: Why did my clear oil turn slightly yellow and develop a pressurized headspace after leaving it on the benchtop?

A: You have likely triggered a Norrish Type II Photochemical Cleavage.

This is the most critical stability failure mode for this specific molecule. The pentanoyl group contains a gamma-hydrogen (


-H) relative to the carbonyl. Under ambient laboratory light (specifically UV components), the aromatic ketone absorbs energy, enters an excited triplet state, and abstracts this hydrogen.[1]

The Mechanism:

  • Excitation: The carbonyl absorbs a photon (

    
    ), promoting an electron to an excited state (
    
    
    
    ).[1]
  • Abstraction: The excited oxygen "bites" back and steals the

    
    -hydrogen from the pentyl chain.
    
  • Cleavage: The resulting 1,4-biradical splits, releasing Propene gas (causing the pressure) and forming 4-Propoxyacetophenone (an impurity).

Visualizing the Failure Mode

The following diagram details the exact pathway degrading your compound.

NorrishTypeII Start 1-(4-Propoxyphenyl)pentan-1-one (Ground State) Excited Excited Triplet State (n-π*) Start->Excited UV Light (hν) Biradical 1,4-Biradical Intermediate Excited->Biradical γ-Hydrogen Abstraction Cleavage Fragmentation Biradical->Cleavage β-Scission Cyclization Yang Cyclization (Cyclobutanol) Biradical->Cyclization Ring Closure Product1 4-Propoxyacetophenone (Impurity) Cleavage->Product1 Product2 Propene Gas (Headspace Pressure) Cleavage->Product2

Figure 1: The Norrish Type II degradation pathway. Note that the formation of propene gas is a definitive indicator of photodegradation.

Corrective Protocol:

  • Immediate Action: Vent the vial carefully if pressure is suspected. Analyze purity via HPLC. If >1% 4-Propoxyacetophenone is present, repurification is required.

  • Prevention: Store exclusively in Amber Borosilicate Vials . Wrap clear vessels in aluminum foil during active bench work.

Module 2: Oxidative Stability (The Ether Linkage)

Q: The material smells "acrid" or "sharp" rather than its usual faint aromatic odor. Is it safe to use?

A: No. The "sharp" odor suggests the formation of propionaldehyde, a byproduct of ether autoxidation.

The propoxy group (


) contains a methylene group adjacent to the oxygen. This position is susceptible to radical attack by atmospheric oxygen, forming a hydroperoxide.

The Decomposition Chain:

  • Peroxidation: Oxygen inserts at the benzylic-like ether position.

  • Decomposition: The peroxide breaks down, cleaving the propyl chain.

  • Byproducts: You are left with 4-Hydroxypentanophenone (a phenol) and Propionaldehyde (the sharp smell).

Corrective Protocol:

  • Test: Dissolve a small amount in methanol and add a drop of aqueous

    
     (Potassium Iodide). A yellow/brown color indicates active peroxides.
    
  • Storage: Always store under an inert atmosphere (Argon is preferred over Nitrogen due to its density, which blankets the liquid/solid surface more effectively).

Module 3: Storage Specifications & Shelf Life

The following table summarizes the degradation kinetics based on environmental variables.

Storage ConditionPrimary Risk FactorEstimated Shelf LifeNotes
25°C, Clear Glass, Air Photolysis (Norrish II)< 1 WeekCritical Failure: Rapid yellowing and gas evolution.
25°C, Amber Glass, Air Slow Oxidation3–6 MonthsAcceptable for short-term use. Monitor peroxide levels.
4°C, Amber Glass, Argon Crystallization12–18 MonthsRecommended. Material may solidify; warm gently to melt before use.
-20°C, Amber Glass, Argon None> 24 MonthsGold Standard. Ideal for long-term archiving.

Module 4: Troubleshooting FAQ

Q: My sample has solidified in the fridge. Is this a degradation product? A: Likely not. 1-(4-Propoxyphenyl)pentan-1-one has a melting point near room temperature (depending on purity). Solidification at 4°C is a physical phase change, not a chemical change.

  • Action: Allow the closed vial to equilibrate to room temperature. Do not heat rapidly, as this can accelerate oxidation if air is present.

Q: I see a new peak at RRT 0.65 on my HPLC. What is it? A: If you are using a Reverse Phase (C18) column, a peak eluting earlier than the main peak is likely 4-Propoxyacetophenone (the Norrish II cleavage product), as it lacks the lipophilic propyl chain of the pentanoyl group.

  • Action: Check your light exposure history.

Q: Can I use BHT (Butylated Hydroxytoluene) to stabilize it? A: Yes. Adding 0.1% w/w BHT is highly effective at arresting the ether oxidation pathway. However, ensure BHT does not interfere with your downstream reaction (e.g., it can quench certain radical polymerizations or catalytic cycles).

References

  • Norrish Type II Mechanism: W. H. Urry, et al. "Photochemical Reactions of Ketones in Solution." Journal of the American Chemical Society. Link

  • Autoxidation of Ethers: N. A. Porter, et al. "Mechanisms of free radical oxidation of unsaturated lipids." Lipids. Link (Analogous mechanism for ether oxidation).

  • Valerophenone Photochemistry: P. J. Wagner. "Type II Photoelimination and Photocyclization of Ketones." Accounts of Chemical Research. Link

  • Handling of Labile Organics: "Strategies for the Storage of Air-Sensitive Reagents." Sigma-Aldrich Technical Bulletin. Link

Sources

Troubleshooting

Technical Support Center: Formulation Strategies for 1-(4-Propoxyphenyl)pentan-1-one

Welcome to the technical support guide for 1-(4-Propoxyphenyl)pentan-1-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(4-Propoxyphenyl)pentan-1-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. This guide provides troubleshooting workflows, detailed protocols, and answers to frequently asked questions to help you successfully incorporate 1-(4-Propoxyphenyl)pentan-1-one into your aqueous experimental systems.

Section 1: Understanding the Solubility Challenge

This section addresses the fundamental reasons behind the solubility issues of 1-(4-Propoxyphenyl)pentan-1-one and the implications for your research.

Q1: Why is 1-(4-Propoxyphenyl)pentan-1-one so difficult to dissolve in water and aqueous buffers?

A1: The molecular structure of 1-(4-Propoxyphenyl)pentan-1-one is the primary reason for its poor water solubility. The molecule possesses significant hydrophobic (lipophilic or "water-fearing") characteristics due to:

  • Aromatic Phenyl Ring: A large, non-polar surface area.

  • Propoxy Group (-O-CH₂CH₂CH₃): A three-carbon alkyl ether chain.

  • Pentanone Moiety (-C(=O)CH₂CH₂CH₂CH₃): A five-carbon ketone chain.

These structural features make the molecule highly non-polar, causing it to be preferentially solvated by oils and non-polar organic solvents rather than by polar water molecules. This is a common challenge in pharmaceutical development, where it is estimated that approximately 40% of new drug candidates are poorly water-soluble.[1][2]

Q2: What are the consequences of poor aqueous solubility in my experiments?

A2: Ignoring or improperly addressing poor solubility can lead to several critical experimental failures:

  • Inaccurate Potency Measurement: Undissolved compound particles do not contribute to the effective concentration in an assay, leading to an underestimation of the compound's true potency (e.g., IC50, EC50).

  • Poor Bioavailability: In preclinical studies, low solubility limits the absorption of the compound after oral administration, resulting in low and highly variable exposure.[3][4]

  • Precipitation Issues: A compound that is initially dissolved in an organic solvent (like DMSO) for a stock solution can precipitate or "crash out" when diluted into an aqueous buffer, creating artifacts and leading to inconsistent results.

  • Physical Instability: Formulations may appear cloudy or contain visible particulates, invalidating them for many applications, especially for parenteral administration.[5]

Section 2: Troubleshooting and Strategy Selection Guide

This section provides a logical workflow to help you choose the most appropriate solubilization strategy for your specific experimental context.

Q3: My 1-(4-Propoxyphenyl)pentan-1-one is not dissolving in my aqueous buffer. What should I do first?

A3: The first step is to systematically select a formulation strategy based on the requirements of your experiment. Not all methods are suitable for all applications. Use the following decision workflow and the comparison table below to guide your choice.

G cluster_start cluster_q1 cluster_s1 cluster_q2 cluster_s2 cluster_s3 cluster_adv start START: Compound insoluble in aqueous buffer q1 Is an organic co-solvent (e.g., DMSO, Ethanol) acceptable for your assay? start->q1 s1 Strategy 1: Co-Solvency q1->s1 Yes q2 Is your application sensitive to detergents (surfactants)? q1->q2 No p1 Simple to prepare. Good for initial in vitro screens. Risk of precipitation upon dilution. s1->p1 s2 Strategy 2: Micellar Solubilization (Surfactants) q2->s2 No s3 Strategy 3: Inclusion Complexation (Cyclodextrins) q2->s3 Yes p2 Higher solubilization capacity. Good for maintaining supersaturation. Potential for cell toxicity or assay interference. s2->p2 adv Consider Advanced Strategies: - Lipid-Based Formulations (SEDDS) - Nanosuspensions - Solid Dispersions s2->adv If solubility is still insufficient p3 Generally low toxicity. Can improve stability. Stoichiometric (1:1) complex limits maximum concentration. s3->p3 s3->adv If solubility is still insufficient

Caption: Decision workflow for selecting a solubilization strategy.

Q4: Can you provide a more detailed comparison of these solubilization techniques?

A4: Certainly. The table below summarizes the key characteristics of the most common approaches.

Strategy Mechanism of Action Typical Excipients Advantages Limitations & Cautions
Co-Solvency Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[6]DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[7][8]Simple and quick to prepare; widely used for in-vitro high-throughput screening.Risk of compound precipitation upon dilution into aqueous media.[9] Solvents can have their own biological effects or toxicity.[9]
Micellar Solubilization Amphiphilic surfactant molecules self-assemble into micelles above their Critical Micelle Concentration (CMC), encapsulating the drug in their hydrophobic core.[5][10]Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15.[11]High solubilization capacity; can create thermodynamically stable solutions.[12][13]Potential for excipient-induced toxicity or interference with biological assays. Requires surfactant concentration to remain above the CMC.[10]
Inclusion Complexation The hydrophobic drug molecule is encapsulated within the central cavity of a cyclic oligosaccharide (cyclodextrin).[14][15]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[16]Generally low toxicity and well-tolerated.[15] Can enhance both solubility and chemical stability.[17][18]Solubilization is limited by the stoichiometry of the complex (often 1:1). Can be a more expensive option.
Lipid-Based Systems The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form an emulsion or microemulsion upon dilution in aqueous media.[1][19]Medium-chain triglycerides (e.g., Capmul®), surfactants (e.g., Kolliphor® RH40), co-solvents (e.g., Transcutol®).[20]Excellent for oral drug delivery by mimicking lipid absorption pathways.[21] Can protect the drug from degradation.Complex formulations requiring significant development and characterization. Not typically used for simple in-vitro assays.

Section 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for preparing solutions of 1-(4-Propoxyphenyl)pentan-1-one using the primary strategies discussed above. Always start with a small-scale trial to confirm solubility before preparing a large batch.

Protocol 1: Preparation of a Stock Solution using a Co-Solvent

This protocol is ideal for preparing a concentrated stock solution for subsequent dilution in in-vitro assays.

  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power. Alternatively, ethanol or PEG 400 can be used.[7]

  • Weigh the Compound: Accurately weigh the desired amount of 1-(4-Propoxyphenyl)pentan-1-one into a clean, dry glass vial.

  • Add Co-solvent: Add a small volume of the chosen co-solvent (e.g., DMSO) to the vial.

  • Facilitate Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming (to 30-40°C) or brief sonication can be applied.

  • Adjust to Final Concentration: Once the solid is fully dissolved, add more co-solvent to reach the final desired stock concentration (e.g., 10 mM, 50 mM). Vortex again to ensure homogeneity.

  • Storage: Store the stock solution as per the compound's stability data, typically at -20°C or -80°C in an airtight container.

  • Usage Note: When diluting this stock into your aqueous assay buffer, add the stock solution to the buffer (not the other way around) and mix immediately to minimize the risk of precipitation. The final concentration of the co-solvent in the assay should be kept low (typically <0.5%) to avoid artifacts.[9]

Protocol 2: Preparation of an Aqueous Formulation via Micellar Solubilization

This protocol is suitable when a higher aqueous concentration is needed and co-solvents are not desirable.

  • Select a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are common choices.[11]

  • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant (e.g., in saline or phosphate-buffered saline) at a concentration well above its known CMC (e.g., 1-5% w/v).

  • Weigh the Compound: Accurately weigh 1-(4-Propoxyphenyl)pentan-1-one into a glass vial.

  • Add Surfactant Solution: Add the surfactant solution to the vial containing the compound.

  • Facilitate Solubilization: Mix using a vortex mixer. This process can be slow. Allow the mixture to rotate on a rotator or stir with a magnetic stir bar at room temperature for several hours (or overnight) to allow for micellar equilibration. Gentle heating (40-50°C) can accelerate the process.

  • Clarify the Solution: After mixing, visually inspect the solution. If it is not perfectly clear, it can be filtered through a 0.22 µm syringe filter (surfactant-compatible, e.g., PVDF) to remove any undissolved particles.

  • Confirmation: The final concentration of the dissolved compound should ideally be confirmed analytically (e.g., by HPLC-UV).

Protocol 3: Preparation of an Aqueous Formulation using Cyclodextrin Inclusion Complexation

This method is an excellent alternative to surfactants when low toxicity is paramount.

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its high aqueous solubility and favorable safety profile.[14][18]

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10-20% w/v).

  • Combine Components: Add the weighed 1-(4-Propoxyphenyl)pentan-1-one powder directly to the cyclodextrin solution. A 1:1 molar ratio is a good starting point for calculation, but an excess of cyclodextrin is typically used.

  • Facilitate Complexation: Vigorously mix the suspension. This is often done by stirring with a magnetic stir bar or using a shaker at room temperature for 24-48 hours to ensure the equilibrium of complex formation is reached.

  • Clarify the Solution: After the equilibration period, centrifuge the solution at high speed to pellet any remaining undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant, which contains the soluble drug-cyclodextrin inclusion complex.[15] For sterile applications, the solution can be filtered through a 0.22 µm filter.

  • Confirmation: The concentration of the solubilized compound in the final solution should be determined analytically (e.g., by HPLC-UV).

Caption: Overview of formulation preparation workflows.

Section 4: Frequently Asked Questions (FAQs)

Q5: Can I just use heat to dissolve the compound in water?

A5: While gentle heating can sometimes increase the rate of dissolution, it is unlikely to significantly increase the equilibrium solubility of a highly hydrophobic compound like this one. Furthermore, heating can cause degradation of the compound and, upon cooling, the compound will likely precipitate out of solution, often in an uncontrolled manner.

Q6: I dissolved my compound in DMSO, but it precipitated when I added it to my cell culture media. What happened?

A6: This is a classic example of solvent-shifting precipitation. The compound is soluble in 100% DMSO but is not soluble in the final aqueous environment of your cell culture media, which may only contain 0.1% DMSO. The DMSO disperses into the media, and the compound crashes out. To solve this, you may need to lower the stock concentration, decrease the final concentration in the media, or switch to a more robust formulation method like using surfactants or cyclodextrins that can maintain solubility upon dilution.

Q7: How do I know which surfactant or cyclodextrin to choose?

A7: The choice depends on your application. For in-vitro use, non-ionic surfactants like Tween® 80 and Cremophor® EL are common starting points. For in-vivo studies, the safety and tolerability of the excipient are critical. SBE-β-CD and HP-β-CD are widely used in pharmaceutical formulations due to their excellent safety profiles.[16] It is often necessary to screen a small panel of excipients to find the one that provides the best solubility and is compatible with your assay.

Q8: What are "advanced strategies" and when should I consider them?

A8: Advanced strategies are typically used in formal drug product development when simple solutions are insufficient, especially for achieving high concentrations for oral dosing. These include:

  • Solid Dispersions: The drug is dispersed in a solid polymer matrix, often in an amorphous (non-crystalline) state, which has higher solubility.[22][23]

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity.[9][23]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations designed for oral administration that form fine emulsions in the gut to enhance absorption.[1][4] These methods require specialized equipment and significant formulation expertise.

References

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • PMC. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • Wikipedia. Cosolvent.
  • PMC. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • American Pharmaceutical Review. (2011, May 1). Strategies to Formulate Lipid-based Drug Delivery Systems.
  • Bentham Science. Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery.
  • Drug Development & Delivery. (2018, February 16). The Truths and Myths of Oral Lipid-Based Drug Delivery Systems.
  • Unknown Source. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Academic Journals. Recent advances in techniques for enhancing the solubility of hydrophobic drugs.
  • Allied Academies. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • PubMed. (2008, March 17). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • CD Bioparticles. Cyclodextrin Inclusion Compounds.
  • ResearchGate. (2025, February 16). (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • International Journal of Pharmaceutical Sciences and Research. (2020, November 1). ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications.
  • PMC. (2025, December 26). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • ResearchGate. (2016, April 30). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
  • Unknown Source. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
  • Unknown Source.
  • ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?.
  • Sigma-Aldrich. 1-(4-Propoxyphenyl)pentan-1-one 5736-87-8.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • PubChem. 1-(4-Propoxyphenyl)ethan-1-one.
  • Basicmedical Key. (2017, May 8). Improving the Water Solubility of Poorly Soluble Drugs.
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • JMPAS. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • PubChem. 1-(4-Methoxyphenyl)pentan-1-one.
  • Santa Cruz Biotechnology. 1-(4-Propoxyphenyl)pentan-1-one.
  • Cheméo. (2007). Chemical Properties of 1-Propanone, 1-phenyl- (CAS 93-55-0).
  • Sigma-Aldrich. 1-(4-Propoxyphenyl)ethanone 5736-86-7.
  • NIST WebBook. 1-Pentanone, 1-(4-hydroxyphenyl)-.
  • EPA CompTox Chemicals Dashboard. (2025, October 15). 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one.
  • Pharmaffiliates. (E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-((2-aminoethyl)amino)ethyl) Oxime.

Sources

Optimization

Technical Support Center: Optimization of 1-(4-Propoxyphenyl)pentan-1-one Synthesis

Case ID: #VAL-PK-4402 Subject: Minimizing Side-Product Formation in Friedel-Crafts Acylation of Propoxybenzene Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #VAL-PK-4402 Subject: Minimizing Side-Product Formation in Friedel-Crafts Acylation of Propoxybenzene Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are likely synthesizing 1-(4-propoxyphenyl)pentan-1-one (also known as p-propoxyvalerophenone) via the Friedel-Crafts acylation of propoxybenzene with valeryl chloride (pentanoyl chloride).

While this reaction is robust, the presence of the alkoxy (propoxy) group introduces a specific vulnerability: Ether Cleavage (Dealkylation) . The Lewis acid catalyst (typically Aluminum Chloride,


) required for acylation is also a potent ether-cleaving agent.

This guide addresses the three critical failure modes:

  • Dealkylation: Loss of the propyl group to form the phenol derivative.

  • Regioisomerism: Formation of the ortho isomer.

  • Incomplete Complexation: Low yields due to catalyst sequestration.

Part 1: Troubleshooting Guide (Q&A Format)

Module A: The "Missing Propyl" (Ether Cleavage)

User Question: My mass spec shows a major impurity with M-42 mass units compared to my target. The NMR shows a broad singlet around 5-6 ppm. What happened?

Technical Diagnosis: You have suffered Lewis Acid-Mediated Ether Cleavage . You synthesized 1-(4-hydroxyphenyl)pentan-1-one instead of the propoxy derivative.

  • Cause:

    
     coordinates to the ether oxygen, facilitating nucleophilic attack (usually by 
    
    
    
    ) on the propyl chain, cleaving it as propyl chloride. This is highly temperature-dependent.
  • The Fix:

    • Temperature Control: Do not reflux initially. Perform the addition of the catalyst at 0°C to 5°C and allow the reaction to warm to room temperature only after the complex has formed.

    • Stoichiometry: The reaction requires

      
       equivalent of 
      
      
      
      because the product ketone complexes with the catalyst. However, a large excess (
      
      
      eq) increases cleavage risk. Use 1.1 to 1.2 equivalents relative to the acyl chloride.
    • Alternative Catalyst: If cleavage persists, switch to a milder Lewis acid like Zinc Chloride (

      
      )  or use Triflic Acid (HOTf) , though these may require higher temperatures to drive conversion.
      
Module B: Regioselectivity Issues

User Question: I am seeing a persistent impurity (5-10%) that is difficult to separate by crystallization. It has the same mass as my product.

Technical Diagnosis: This is the Ortho-Isomer (1-(2-propoxyphenyl)pentan-1-one).

  • Cause: While the propoxy group is a strong para-director due to steric hindrance, the ortho position is still activated. High temperatures or non-polar solvents can increase the ortho fraction.

  • The Fix:

    • Solvent Polarity: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Polar solvents tend to increase the bulk of the electrophilic complex, favoring the less sterically hindered para position.

    • Steric Bulk: Ensure you are starting with propoxybenzene. If you are acylating phenol first and then alkylating, you risk higher ortho substitution. Always alkylate before acylation for maximum para selectivity.

Module C: The "Red Complex" & Low Yield

User Question: The reaction mixture turned deep red/orange. Upon quenching, my yield is only 40%, and I recovered starting material.

Technical Diagnosis: The "Red Oil" is the stable Ketone-Aluminum Complex .

  • Cause: The product ketone is a Lewis base.[1] It forms a stable 1:1 complex with

    
    , deactivating the catalyst. If you used catalytic amounts (e.g., 0.1 eq) of 
    
    
    
    , the reaction stopped at 10% conversion.
  • The Fix:

    • Stoichiometry: You must use stoichiometric Lewis acid (1.1–1.2 eq). The catalyst is consumed in the formation of the product complex.

    • Quenching: The complex must be broken aggressively. A simple water wash is insufficient. Use ice-cold dilute HCl and stir vigorously until the organic layer is clear yellow/orange and the aqueous layer is transparent.

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired Acylation and the undesired Ether Cleavage.

ReactionPathways Start Propoxybenzene + Valeryl Chloride Complex Intermediate Sigma-Complex Start->Complex AlCl3, 0°C Target TARGET PRODUCT 1-(4-propoxyphenyl)pentan-1-one (Para-Acylation) Complex->Target Major Path (Steric Control) Side_Ortho SIDE PRODUCT A Ortho-Isomer Complex->Side_Ortho Minor Path (High Temp/Non-Polar Solvent) Side_Cleavage SIDE PRODUCT B 1-(4-hydroxyphenyl)pentan-1-one (Ether Cleavage) Target->Side_Cleavage Excess AlCl3 High Temp (>40°C) Extended Time

Figure 1: Reaction pathways showing the critical risk of sequential acylation followed by ether cleavage if conditions are too harsh.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 1-(4-propoxyphenyl)pentan-1-one with minimized dealkylation.

Reagents Table
ReagentEquiv.RoleCritical Note
Propoxybenzene 1.0SubstrateEnsure dryness (water kills catalyst).
Valeryl Chloride 1.05ElectrophileSlight excess ensures full conversion.

(Anhydrous)
1.15CatalystMust be fresh/yellow. White powder indicates hydrolysis.
Dichloromethane (DCM) SolventSolventKeeps reaction temp low (b.p. 40°C).
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and a nitrogen inlet.

  • Catalyst Suspension: Add anhydrous

    
     (1.15 eq) and dry DCM (5 mL/mmol) to the flask. Cool to 0°C  in an ice bath.
    
  • Electrophile Formation: Add Valeryl Chloride (1.05 eq) dropwise to the suspension. Stir for 15 minutes at 0°C.

    • Observation: The suspension may clarify slightly as the acylium ion complex forms.

  • Substrate Addition (Critical Step): Dissolve Propoxybenzene (1.0 eq) in a small volume of DCM. Add this solution dropwise over 30–45 minutes, maintaining the internal temperature below 5°C .

    • Why? Rapid addition causes localized heating, which triggers ether cleavage.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) naturally. Stir for 2–3 hours.

    • Monitoring: Check TLC or GC-MS. Do not reflux unless conversion is stalled.

  • Quenching (Hydrolysis):

    • Pour the reaction mixture slowly onto a mixture of Ice and conc. HCl (approx. 10:1 ratio).

    • Caution: This is highly exothermic.[2] HCl is required to dissolve aluminum salts and break the ketone-aluminum complex.

  • Workup: Separate the organic layer. Wash with water (

    
    ), then Brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Evaporate solvent. Recrystallize from minimal Hexane/Ethanol if solid, or vacuum distill if oil.

Part 4: Troubleshooting Logic Tree

Use this flow to diagnose your current experimental failure.

Troubleshooting Start Analyze Crude Product (GC-MS / NMR) Check1 Is there an -OH peak? (IR: 3300 cm-1, NMR: broad s) Start->Check1 Result1 Ether Cleavage Detected Check1->Result1 Yes Check2 Is there a mass match but wrong retention time? Check1->Check2 No Action1 Action: Reduce AlCl3 to 1.1 eq Maintain T < 20°C Reduce reaction time Result1->Action1 Result2 Regioisomer (Ortho) Detected Check2->Result2 Yes Check3 Is yield < 50% with recovered starting material? Check2->Check3 No Action2 Action: Switch solvent to DCM/DCE Ensure slow addition at 0°C Result2->Action2 Result3 Incomplete Reaction Check3->Result3 Yes Action3 Action: Check AlCl3 quality (must be anhydrous) Ensure Acid Quench is vigorous Result3->Action3

Figure 2: Decision tree for identifying and correcting synthesis errors.

References

  • Friedel-Crafts Acyl

    • Source: Organic Chemistry Portal.[1] "Friedel-Crafts Acylation."

    • Relevance: Establishes the mechanism of acylium ion formation and the necessity of stoichiometric Lewis acids due to complex
    • URL:[Link][2]

  • Regioselectivity in Acyl

    • Source: Effenberger, F., et al.
    • Relevance: Discusses how solvent polarity and steric bulk of the alkoxy group influence the para vs.
    • URL:[Link] (Referencing general reactivity of AlCl3 with ethers).

  • Synthesis of Valerophenone Derivatives (General Protocol)
  • Dealkyl

    • Source: Node, M., et al. "Hard Acid and Soft Nucleophile System.
    • Relevance: Validates that AlCl3 is a known reagent for cleaving ether bonds, confirming the diagnosis in Module A.
    • URL:[Link]

Sources

Troubleshooting

improving the efficiency of 1-(4-Propoxyphenyl)pentan-1-one purification by column chromatography

Technical Support Center: Purification of 1-(4-Propoxyphenyl)pentan-1-one Ticket ID: #PUR-50390-OPT Subject: Optimization of Column Chromatography for 4-Propoxyvalerophenone Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(4-Propoxyphenyl)pentan-1-one

Ticket ID: #PUR-50390-OPT Subject: Optimization of Column Chromatography for 4-Propoxyvalerophenone Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Executive Summary

You are purifying 1-(4-Propoxyphenyl)pentan-1-one (also known as 4-propoxyvalerophenone), likely synthesized via Friedel-Crafts acylation of propoxybenzene with valeryl chloride.

This separation presents a classic "isomer & lipophilicity" challenge. The molecule contains a lipophilic pentyl chain and a propoxy tail, making it relatively non-polar, while the ortho-isomer impurity (1-(2-propoxyphenyl)pentan-1-one) possesses very similar polarity but distinct steric parameters.

This guide moves beyond basic protocols to address the specific efficiency bottlenecks of this molecule: resolution of the ortho-isomer and prevention of band broadening due to the alkyl chains.

Module 1: Pre-Purification Diagnostics (The "Check Engine" Light)

Before packing a column, you must define the separation difficulty (


 or 

).

Q: My TLC looks like a single spot, but NMR shows impurities. What is happening? A: The ortho-isomer and para-product often co-elute in standard high-strength solvents. The ortho-isomer, being more sterically hindered (twisted carbonyl), often interacts less with the silica and elutes slightly faster (higher


).

Diagnostic Protocol:

  • Dilution: Dissolve 20 mg crude in 1 mL DCM.

  • Eluent Screening: Do not use 20% EtOAc/Hexane immediately. It is too strong for this lipophilic molecule.

    • Test 1: 100% Hexane (Check for unreacted propoxybenzene).

    • Test 2: 5% EtOAc in Hexane (Target

      
       ~0.25).
      
    • Test 3: 2% Acetone in Toluene (Alternative selectivity).

  • Visualization: Use UV (254 nm). If the spot is elongated (oval), you have co-eluting isomers.

Technical Insight: For aromatic ketones with alkyl tails, Toluene often provides better isomer selectivity than Hexane due to


 interactions with the aromatic ring, differentiating the steric bulk of ortho vs para substitution [1].

Module 2: The Separation System (The Engine)

To maximize efficiency (yield/time), we must optimize the Stationary Phase and Mobile Phase.

Stationary Phase Selection

For this molecule, standard irregular silica (40–63 µm) is often insufficient for removing the ortho-isomer without significant yield loss.

  • Recommendation: Use Spherical Silica (20–40 µm) .[1]

  • Why? Spherical particles pack more uniformly, reducing eddy diffusion (the

    
     term in the Van Deemter equation). This results in sharper peaks, allowing you to resolve the closely eluting ortho-impurity without resorting to extremely long columns [2].
    
Mobile Phase Strategy

The lipophilic pentyl and propoxy chains make this molecule "sticky" in reverse phase but very fast in normal phase.

Solvent SystemRoleEfficiency RatingNotes
Hexane / EtOAc Standard⭐⭐⭐Good baseline.[2] Isomers may overlap.
Heptane / EtOAc Green Alt.⭐⭐⭐Safer than hexane. Similar selectivity.[3]
Toluene / Acetone High Res⭐⭐⭐⭐⭐Best for Isomers. Toluene interacts with the aromatic ring; Acetone is a sharp modifier.
DCM / Hexane Solubilizer⭐⭐Good solubility, but poor selectivity for these isomers.

Module 3: Experimental Workflow & Logic

The following decision logic dictates your loading strategy. Wet loading is generally preferred for this oily compound to prevent band broadening at the head of the column.

LoadingLogic Start Crude 1-(4-Propoxyphenyl)pentan-1-one Solubility Is it fully soluble in Mobile Phase (5% EtOAc)? Start->Solubility Yes Yes Solubility->Yes Low Viscosity No No (Oily/Viscous) Solubility->No High Viscosity LiquidLoad Liquid Loading (Inject directly) Yes->LiquidLoad DryLoad Dry Loading (Adsorb on Celite/Silica) No->DryLoad CheckRf Check Delta Rf (Para vs Ortho) LiquidLoad->CheckRf DryLoad->CheckRf Easy > 0.15 CheckRf->Easy Hard < 0.10 CheckRf->Hard FastGrad Gradient: 0-10% EtOAc Load: 5-8% Easy->FastGrad SlowGrad Isocratic Hold: 3% EtOAc Load: < 1% Hard->SlowGrad

Figure 1: Decision Matrix for Sample Loading and Gradient Selection based on solubility and resolution requirements.

Module 4: Troubleshooting & FAQs

Q: The product elutes, but the fractions are cloudy or oiling out. Why? A: This is "Phase Collapse" or solubility mismatch. The molecule is highly lipophilic. If you use a gradient that jumps to high polarity (e.g., MeOH) too quickly, or if the fraction collector tubes contain traces of water, the compound will oil out.

  • Fix: Ensure your mobile phase remains >90% organic. Avoid MeOH; stick to EtOAc or Acetone as the polar modifier.

Q: I see a "shadow" peak on the front of my main peak. Is this the ortho-isomer? A: Yes, or it is the unreacted Propoxybenzene.

  • Differentiation: Spot the fraction on TLC. Stain with Anisaldehyde.

    • Propoxybenzene: Turns faint purple/red (slow).

    • Ketone Product: Turns bright orange/red (fast) due to the carbonyl.

    • Ortho-isomer: Same color as product, but slightly higher

      
      .
      

Q: How do I remove the Aluminum salts (from Friedel-Crafts) before the column? A: Do not put crude containing Al salts on a flash column; they will bind to the silica and streak, ruining the separation.

  • Protocol: Perform a rigorous acid wash (1M HCl) followed by a brine wash and drying (MgSO4) before attempting chromatography. If the crude is green/blue, Al salts are still present.

Module 5: Advanced Optimization (The "Isocratic Hold")

For the highest efficiency in separating the ortho impurity from the para product, use a Step Gradient with an Isocratic Hold .

The Protocol:

  • Column: 40g Spherical Silica (for ~1g crude).

  • Flow Rate: 35 mL/min.

  • Equilibration: 3 CV (Column Volumes) of 100% Heptane.

  • Elution Profile:

    • 0–2 CV: 0% EtOAc (Elutes unreacted Propoxybenzene).

    • 2–3 CV: Ramp to 4% EtOAc.

    • 3–10 CV: HOLD at 4% EtOAc. (This utilizes the full column length to separate the isomers).

    • 10+ CV: Ramp to 20% EtOAc (Flush remaining polar impurities).

Why this works: The "Hold" keeps the compound traveling at an effective


 of ~0.25. This maximizes the number of theoretical plates the compound interacts with, effectively pulling the ortho and para bands apart [3].

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution.[2] J. Org.[2] Chem.1978 , 43, 2923–2925.[2] Link

  • Teledyne ISCO. Flash Chromatography Guide: Stationary Phase Selection and Resolution. Teledyne ISCO Application Notes. Link

  • Biotage. The Flash Purification Strategy Guide: Step Gradients and Isocratic Holds. Biotage Knowledge Base. Link

Disclaimer: All protocols assume standard laboratory safety measures. Always consult the SDS for 1-(4-Propoxyphenyl)pentan-1-one and associated solvents before handling.

Sources

Optimization

Technical Support Center: Refinement of Experimental Parameters for Biological Assays with 1-(4-Propoxyphenyl)pentan-1-one

Welcome to the technical support center for researchers utilizing 1-(4-Propoxyphenyl)pentan-1-one in biological assays. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 1-(4-Propoxyphenyl)pentan-1-one in biological assays. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental refinement. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your results.

Introduction: Navigating the Nuances of a Novel Compound

Working with a novel small molecule like 1-(4-Propoxyphenyl)pentan-1-one presents a unique set of challenges. Unlike well-characterized compounds, its specific biological activities, mechanism of action, and optimal assay conditions are often yet to be fully elucidated. This guide is designed to equip you with the foundational knowledge and practical troubleshooting strategies to systematically refine your experimental parameters and unlock the potential of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with novel small molecules in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

Question 1: I'm observing precipitation of 1-(4-Propoxyphenyl)pentan-1-one in my cell culture medium. How can I improve its solubility?

Answer:

Poor aqueous solubility is a frequent hurdle with organic small molecules. Here’s a systematic approach to address this:

  • Initial Solvent and Stock Concentration:

    • Expertise & Experience: It is standard practice to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. For 1-(4-Propoxyphenyl)pentan-1-one, a stock solution of 10-50 mM in 100% DMSO is a reasonable starting point. It is crucial to note that some cell lines are sensitive to DMSO, so the final concentration in your assay should typically not exceed 0.5%.

    • Trustworthiness: Always create a fresh dilution series from your stock for each experiment to avoid issues with compound degradation or solvent evaporation.

  • Troubleshooting Steps:

    • Sonication: After diluting the stock in your aqueous buffer or media, use a bath sonicator for 5-10 minutes to aid in dispersion.

    • Gentle Warming: Warm the solution to 37°C to increase solubility, but be cautious of compound stability at elevated temperatures.

    • Serum Concentration: If using serum-containing media, the proteins in the serum can sometimes help to solubilize hydrophobic compounds. Consider if your assay can tolerate a higher serum percentage.

    • Solubilizing Agents: For more persistent solubility issues, consider the use of solubilizing agents like Pluronic F-68 or β-cyclodextrins. However, it is imperative to run controls with these agents alone to ensure they do not interfere with your assay.

Question 2: I'm unsure of the appropriate concentration range to use for my initial experiments. Where should I start?

Answer:

Determining the optimal concentration range for a novel compound requires a dose-response evaluation.

  • Expertise & Experience: A common starting point for screening a new compound is to perform a broad-range dose-response experiment.

  • Trustworthiness: A logarithmic or semi-logarithmic dilution series is recommended to cover a wide range of concentrations efficiently.

  • Recommended Protocol:

    • Prepare a high concentration of your compound (e.g., 1 mM) in your chosen assay buffer or media.

    • Perform a serial dilution to create a range of concentrations, for instance, from 100 µM down to 1 nM.

    • Treat your cells with this range of concentrations and assess the biological endpoint.

    • The results will help you identify a narrower, more effective concentration range for subsequent, more detailed experiments.

Question 3: I'm observing significant cytotoxicity at concentrations where I expect to see a specific biological effect. How can I differentiate between targeted activity and general toxicity?

Answer:

Distinguishing between a specific biological effect and non-specific cytotoxicity is a critical step in compound validation.[1][2]

  • Expertise & Experience: It is essential to run a cytotoxicity assay in parallel with your primary functional assay.[1][2] This allows you to determine the concentration at which the compound becomes toxic to the cells, known as the cytotoxic concentration 50 (CC50).

  • Data Interpretation:

    • If the half-maximal effective concentration (EC50) for your desired biological effect is significantly lower than the CC50, it suggests a specific mechanism of action.

    • If the EC50 and CC50 values are very close, the observed effect may be a consequence of cell death.

  • Recommended Cytotoxicity Assays:

    • MTT/XTT Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.

    • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

    • Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) allows for direct visualization of cell viability.[3]

Question 4: My assay is showing a high background signal, making it difficult to detect a response to the compound. What are the potential causes and solutions?

Answer:

High background can obscure real biological effects. The source can be multifactorial.

  • Expertise & Experience: The choice of assay plate, media components, and detection reagents can all contribute to background signal.[4]

  • Troubleshooting Checklist:

    • Plate Selection: For fluorescence-based assays, use black-walled, clear-bottom plates to minimize background fluorescence and crosstalk between wells.[4] For luminescence assays, white plates are recommended to maximize signal reflection.[4]

    • Media Components: Phenol red in cell culture media can cause autofluorescence.[4] Consider using phenol red-free media for fluorescence-based assays.

    • Reagent Quality and Concentration: Ensure your detection reagents are not expired and are used at the recommended concentrations. Titrating your antibodies or detection reagents can help to optimize the signal-to-noise ratio.

    • Washing Steps: Inadequate washing between steps in assays like ELISAs or immunofluorescence can lead to high background. Optimize the number and duration of your wash steps.

    • Cell Seeding Density: Over-confluent cells can lead to higher background signals. Optimize your cell seeding density to ensure a healthy monolayer.[5]

Question 5: I'm not observing any biological activity with 1-(4-Propoxyphenyl)pentan-1-one in my assay. What should I do?

Answer:

A lack of response can be due to several factors, from the compound itself to the assay design.

  • Expertise & Experience: Before concluding that the compound is inactive, it's crucial to systematically rule out other possibilities.

  • Troubleshooting Workflow:

    • Confirm Compound Integrity: Verify the identity and purity of your compound stock. If possible, use techniques like mass spectrometry or NMR.

    • Re-evaluate Solubility: Ensure the compound is fully dissolved at the tested concentrations. Even a small amount of precipitation can significantly reduce the effective concentration.

    • Expand Concentration Range: It's possible the effective concentration is higher than initially tested.

    • Increase Incubation Time: Some biological responses may take longer to manifest. Consider a time-course experiment.

    • Assay Sensitivity: Your assay may not be sensitive enough to detect a subtle effect. Consider using a more sensitive detection method or a different assay that measures a more direct downstream effect of your target.

    • Target Expression: Confirm that your cell model expresses the intended biological target of the compound.[5]

Key Experimental Protocols

Protocol 1: Basic Cytotoxicity Assessment using MTT Assay

This protocol provides a fundamental method for assessing the cytotoxic potential of 1-(4-Propoxyphenyl)pentan-1-one.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare a serial dilution of 1-(4-Propoxyphenyl)pentan-1-one in your cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Aqueous Solubility Assessment

A simple method to visually assess the solubility of your compound in your assay buffer.

  • Prepare Supersaturated Solution: Add an excess amount of 1-(4-Propoxyphenyl)pentan-1-one to a small volume of your assay buffer in a clear microcentrifuge tube.

  • Equilibration: Vortex the tube vigorously and then incubate at your experimental temperature (e.g., 37°C) for 1-2 hours, with intermittent shaking, to allow the solution to reach equilibrium.

  • Centrifugation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.

  • Visual Inspection: Carefully observe the supernatant. The absence of any visible precipitate indicates the compound is soluble at or above that concentration. For a more quantitative measure, you can analyze the concentration of the compound in the supernatant using techniques like HPLC-UV.

Data Interpretation and Optimization

Table 1: Example Data Summary for Initial Compound Screening

Concentration (µM)% Cell Viability (MTT Assay)% Target Inhibition (Functional Assay)
10015%95%
5045%92%
2585%80%
1098%60%
1100%25%
0.1100%5%

Interpretation: In this example, significant cytotoxicity is observed at 50 µM and above. The optimal concentration range for further investigation in the functional assay would be between 1 µM and 25 µM, where the compound shows good activity with minimal impact on cell viability.

Signaling Pathway and Workflow Diagrams

Diagram 1: Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for 1-(4-Propoxyphenyl)pentan-1-one, where it inhibits a kinase involved in a pro-inflammatory signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase Target Kinase Receptor->Kinase Activates DownstreamEffector Downstream Effector Kinase->DownstreamEffector Phosphorylates InflammatoryResponse Inflammatory Response DownstreamEffector->InflammatoryResponse Leads to Compound 1-(4-Propoxyphenyl)pentan-1-one Compound->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase by 1-(4-Propoxyphenyl)pentan-1-one.

Diagram 2: Experimental Workflow for Parameter Refinement

This diagram outlines the logical flow for optimizing experimental parameters for a novel compound.

G Start Start: Compound Acquisition Solubility 1. Assess Solubility (DMSO Stock, Aqueous Buffer) Start->Solubility DoseResponse 2. Broad Dose-Response (1 nM - 100 µM) Solubility->DoseResponse Cytotoxicity 3. Cytotoxicity Assay (e.g., MTT) DoseResponse->Cytotoxicity Analysis 4. Data Analysis (Determine CC50 and initial EC50) Cytotoxicity->Analysis Optimization 5. Refine Concentration Range & Incubation Time Analysis->Optimization Confirmation 6. Confirmatory Assays (Narrowed Parameters) Optimization->Confirmation End End: Optimized Protocol Confirmation->End

Caption: Workflow for refining experimental parameters for a novel compound.

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • MB - About. (n.d.). Assay Troubleshooting. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Scientific Reports. (2025, January 24). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. [Link]

  • ResearchGate. (2020, February 6). PROTOCOL FOR LARVICIDE BIOASSAYS v1. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)pentan-1-one. PubChem Compound Summary for CID 74283. [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

Sources

Troubleshooting

troubleshooting low cell viability in experiments with 1-(4-Propoxyphenyl)pentan-1-one

Welcome to the technical support resource for researchers utilizing 1-(4-Propoxyphenyl)pentan-1-one in cellular assays. This guide is designed to provide in-depth troubleshooting assistance, particularly for the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 1-(4-Propoxyphenyl)pentan-1-one in cellular assays. This guide is designed to provide in-depth troubleshooting assistance, particularly for the common challenge of low or inconsistent cell viability. Our goal is to equip you with the expertise to diagnose experimental issues, ensure data integrity, and confidently advance your research.

Part 1: Core Troubleshooting Guide for Low Cell Viability

This section addresses the most pressing issue researchers face when working with a novel compound: unexpected cytotoxicity. The question-and-answer format is designed to walk you through a logical diagnostic process.

Q1: I've treated my cells with 1-(4-Propoxyphenyl)pentan-1-one and observe massive cell death, even at my lowest concentrations. What is the most likely cause?

A1: When widespread cytotoxicity is observed, the primary suspect is often not the compound itself, but the experimental conditions, particularly the solvent used for dissolution. The second most likely cause is that the compound is inherently cytotoxic at the tested concentrations.

Initial Diagnostic Steps:

  • Examine Your Solvent Control: The most critical piece of data is the viability of your "vehicle" or "solvent" control group. This group should contain cells treated with the highest concentration of the solvent (e.g., DMSO, ethanol) used in your experiment, but without the compound.

    • If the solvent control also shows low viability: The problem is almost certainly solvent-induced toxicity. The final concentration of your solvent in the cell culture medium is too high.

    • If the solvent control viability is high (>95%): The cytotoxicity is likely due to the compound itself. Your "lowest concentration" may still be in the toxic range for your specific cell line.

  • Review Your Solubilization Protocol: Many organic compounds, including aromatic ketones, have poor aqueous solubility.[1] Problems can arise when a concentrated stock in an organic solvent is diluted into aqueous culture medium, causing the compound to precipitate. This "hidden precipitation" leads to inaccurate dosing and can cause physical stress to cells.[1]

Q2: My solvent control shows significant cell death. How can I fix this?

A2: Solvent-induced toxicity is a common and preventable issue. Dimethyl sulfoxide (DMSO) and ethanol are frequently used, but they can be toxic to cells at certain concentrations.

Key Causality: Organic solvents like DMSO can disrupt cell membranes, induce apoptosis, and inhibit cell proliferation even at concentrations previously thought to be safe.[2][3][4] The sensitivity to solvents is highly dependent on the cell line and the duration of exposure.[5]

Solutions & Best Practices:

  • Reduce Final Solvent Concentration: As a universal rule, the final concentration of DMSO in your cell culture medium should be kept at or below 0.5%, with a target of <0.1% being ideal for sensitive assays or long-term exposure.[4][6] For ethanol, concentrations above 5% can significantly decrease viability in some cell lines.[5]

  • Prepare a More Concentrated Primary Stock: To achieve a low final solvent concentration, you must start with a highly concentrated primary stock of your compound. For example, to achieve a final concentration of 10 µM compound with 0.1% DMSO, you would need a 10 mM primary stock solution (a 1:1000 dilution).

  • Perform Serial Dilutions in Solvent: Do not make serial dilutions of your DMSO stock directly into aqueous media, as this can cause the compound to precipitate. Perform your initial serial dilutions in 100% DMSO, and only then perform the final dilution step into the full volume of culture medium.

Q3: My solvent control is healthy, but I still see low viability across all my compound concentrations. What's my next step?

A3: This result strongly suggests that 1-(4-Propoxyphenyl)pentan-1-one is cytotoxic to your cells at the concentrations you have tested. Aromatic ketones as a class can be toxic to cells, and it is crucial to determine the dose-response relationship.[7]

Workflow for Determining Cytotoxicity Profile:

  • Drastically Expand Your Concentration Range: Your initial range may have been too narrow and too high. A robust experiment should span several orders of magnitude.

    • Recommended Starting Range: 1 nM to 100 µM. This wide net is essential for novel compounds to ensure you capture the full dose-response curve, from no effect to complete cell death.

  • Perform a Dose-Response Assay: The goal is to determine the IC50 (half-maximal inhibitory concentration) value, which is a quantitative measure of your compound's potency. This is a fundamental step in characterizing any new bioactive compound.

  • Check for Assay Interference: While less common, the compound could interfere with the viability assay itself. For example, in tetrazolium-based assays like MTT or XTT, the compound might chemically reduce the dye, leading to a false signal.

    • Control for Interference: Set up wells containing culture medium and your compound (at the highest concentration) but no cells . Add the viability reagent to these wells. Any signal generated here is due to chemical interference and must be subtracted as background.[8][9]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing the root cause of low cell viability.

TroubleshootingWorkflow cluster_start Initial Observation cluster_solvent Step 1: Solvent Check cluster_compound Step 2: Compound Check cluster_assay Step 3: Assay Integrity Start Low Cell Viability Observed SolventControl Check Solvent Control Viability Start->SolventControl SolventToxic Problem: Solvent Toxicity Solution: Reduce final solvent concentration to <0.5% SolventControl->SolventToxic Low Viability SolventOK Solvent Control OK (>95% Viability) SolventControl->SolventOK High Viability CompoundEffect Is cytotoxicity observed across all concentrations? SolventOK->CompoundEffect HighDose Problem: Compound is cytotoxic at tested concentrations. Solution: Expand dose-response (e.g., 1 nM - 100 µM). CompoundEffect->HighDose Yes Variability Problem: Inconsistent results. Solution: Check cell health, passage number, and plating density. CompoundEffect->Variability No (Variable) AssayInterference Run 'No-Cell' Control (Media + Compound + Reagent) HighDose->AssayInterference Variability->AssayInterference InterferenceFound Problem: Direct assay interference. Solution: Subtract background; consider orthogonal assay. AssayInterference->InterferenceFound

Caption: A logical flowchart for troubleshooting low cell viability in in-vitro experiments.

Part 2: Standard Protocol - Cell Viability Assessment using PrestoBlue™

This protocol provides a robust, self-validating framework for assessing cytotoxicity. The PrestoBlue™ (resazurin-based) assay is chosen for its simplicity, sensitivity, and lower cytotoxicity compared to some other methods.[8][10]

Principle of the Assay

The PrestoBlue™ reagent contains resazurin, which is a cell-permeable, non-fluorescent blue dye. In viable, metabolically active cells, intracellular reductases convert resazurin to the highly fluorescent pink compound, resorufin. The amount of fluorescence is directly proportional to the number of living cells.[10][11]

Materials
  • 1-(4-Propoxyphenyl)pentan-1-one

  • Anhydrous DMSO (or other appropriate solvent)

  • Cells in logarithmic growth phase

  • Complete cell culture medium

  • Sterile, opaque-walled 96-well microplates (for fluorescence assays)

  • PrestoBlue™ Cell Viability Reagent (e.g., Invitrogen A13261)

  • Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)[11]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells that are in a healthy, logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-20,000 cells/well) in a volume of 100 µL of complete culture medium.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

  • Compound Preparation (Stock Solutions):

    • Prepare a 20 mM primary stock solution of 1-(4-Propoxyphenyl)pentan-1-one in 100% anhydrous DMSO.

    • From this stock, prepare serial dilutions in 100% DMSO to create a range of secondary stocks (e.g., 10 mM, 1 mM, 100 µM, etc.). This prevents precipitation issues that can occur when diluting from a high concentration stock directly into aqueous media.

  • Plate Layout and Cell Treatment (Self-Validating Design):

    • Prepare treatment media by diluting the DMSO secondary stocks into fresh, pre-warmed culture medium. Aim for a final DMSO concentration of ≤0.1%. For example, to make a 20 µM treatment solution from a 10 mM stock, you would perform a 1:500 dilution (e.g., 2 µL of stock into 998 µL of medium), resulting in a final DMSO concentration of 0.2%. Adjust accordingly to reach your target concentrations and final DMSO percentage.

    • Carefully remove the seeding medium from the cells.

    • Add 100 µL of the appropriate treatment medium to each well according to your plate map. Ensure you include the following crucial controls:

      • Untreated Control: Wells with cells + fresh medium only.

      • Solvent Control: Wells with cells + medium containing the highest final concentration of DMSO used in the experiment.

      • No-Cell Background Control: Wells with medium only (no cells) to correct for background fluorescence from the medium and reagent.[8][11]

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Viability Measurement:

    • Bring the PrestoBlue™ reagent to room temperature and protect it from light.[12]

    • Add 10 µL of PrestoBlue™ reagent directly to each well (for a total volume of 110 µL).[8][13]

    • Gently mix the plate on an orbital shaker for 1 minute.

    • Incubate the plate for 10 minutes to 2 hours at 37°C. The optimal incubation time can be determined by taking readings at multiple time points.[12]

    • Read the fluorescence using a microplate reader (Ex/Em: ~560/590 nm).[11]

  • Data Analysis:

    • Subtract the average fluorescence of the No-Cell Background Control wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the Solvent Control group using the following formula:

      • % Viability = (Corrected Fluorescence of Treated Sample / Corrected Fluorescence of Solvent Control) * 100

    • Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Part 3: Frequently Asked Questions (FAQs)
  • Q: Could 1-(4-Propoxyphenyl)pentan-1-one be precipitating in my culture medium? How can I check?

    • A: Yes, precipitation is a significant risk with hydrophobic compounds.[1] After preparing your treatment media, hold the tube or plate up to a light source and look for any cloudiness or visible particulates. You can also inspect the wells under a microscope after adding the treatment; precipitates often appear as small, crystalline structures that are distinct from the cells. If you observe precipitation, you may need to prepare a lower concentration stock solution or explore the use of co-solvents or solubilizing agents, though these must also be validated for toxicity.[1]

  • Q: How do I choose the right cell seeding density?

    • A: The optimal seeding density ensures that at the end of the experiment, the untreated control cells are in the late logarithmic growth phase and are not over-confluent. Over-confluency can lead to cell death due to nutrient depletion and contact inhibition, which would confound your results.[6] You should perform a growth curve for your specific cell line to determine the ideal seeding number for your assay duration.

  • Q: My results are highly variable between replicate wells and experiments. What could be the cause?

    • A: High variability often points to issues with cell health or technique.[6]

      • Cell Passage Number: Use cells with a consistent and low passage number. High passage cells can have altered growth rates and drug sensitivities.

      • Pipetting Inaccuracy: Ensure your pipettes are calibrated. When seeding cells, mix the cell suspension frequently to prevent settling and ensure a uniform number of cells are added to each well.

      • "Edge Effects": The outer wells of a 96-well plate are prone to faster evaporation, which can concentrate media components and affect cell growth. To mitigate this, you can fill the outer wells with sterile PBS or medium without cells and use only the inner 60 wells for your experiment.

  • Q: Could the propoxy- and pentanoyl- groups on the phenyl ring affect cytotoxicity?

    • A: Yes. These chemical features contribute to the molecule's lipophilicity (fat-solubility). Increased lipophilicity can enhance a compound's ability to cross cell membranes, potentially leading to higher intracellular concentrations and greater interaction with internal cellular targets, which can influence its biological activity and cytotoxicity.[14]

Hypothesized Cytotoxicity Mechanism

While the specific mechanism for this compound is uncharacterized, many aromatic ketones exert toxicity through the induction of oxidative stress or by interfering with mitochondrial function. This diagram illustrates a potential pathway for further investigation.

CytotoxicityPathway Compound 1-(4-Propoxyphenyl)pentan-1-one Membrane Cellular Uptake (Lipophilicity Dependent) Compound->Membrane Mitochondria Mitochondrial Disruption Membrane->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Mitochondria->ROS ATP Decreased ATP Production Mitochondria->ATP Caspase Caspase Activation ROS->Caspase ATP->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: A potential mechanism of action for a cytotoxic aromatic ketone.

Part 4: Data Summary Table & References
Table 1: Recommended Starting Parameters for Cell Viability Assays
ParameterRecommendationRationale & Key Considerations
Primary Solvent Anhydrous DMSOHigh purity DMSO is critical to prevent compound degradation and ensure solubility.
Final Solvent Conc. ≤ 0.1% (Target), < 0.5% (Max)Minimizes solvent-induced cytotoxicity, which can confound results.[4][6] Always include a solvent control.
Compound Conc. Range 1 nM - 100 µMA wide range is essential for novel compounds to accurately determine the IC50 and full dose-response curve.
Cell Seeding Density 5,000 - 20,000 cells/well (cell line dependent)Must be optimized to ensure cells are in log-growth phase at the end of the assay and not over-confluent.
Incubation Time 24 - 72 hoursThe choice depends on the expected mechanism (acute vs. chronic toxicity) and the cell line's doubling time.
Viability Assay Resazurin (e.g., PrestoBlue™) or ATP-basedThese assays are generally more sensitive and have fewer steps than tetrazolium assays like MTT.[15]
Essential Controls Untreated, Solvent Vehicle, No-Cell BackgroundThese controls are non-negotiable for a valid experiment to isolate compound effects and correct for background.[8][11]
References
  • Protocols.io. (2024). PM-PD-SOP3.3 PrestoBlue assay for cell viability - Version: 1. [Link]

  • Scribd. (n.d.). Presto Blue | PDF | Fluorescence | Faq. Scribd. [Link]

  • Creative Bioarray. (n.d.). MTT Assay: Assessing Cell Proliferation. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf Portugal. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • CellBioEd. (2024, July 25). Cell Viability and Proliferation Assay with PrestoBlue [Video]. YouTube. [Link]

  • Ozgur, A. et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Progress in Nutrition, 24(1). [Link]

  • Kildegaard, K. R. et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1615–1625. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf SE. [Link]

  • Cyrusbio. (n.d.). MTT Assay Protocol. [Link]

  • Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. [Link]

  • ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?. [Link]

  • Allevi. (2020, March 14). Troubleshooting Guide: 3D Bioprinted Culture Viability. [Link]

  • Sprando, R. L. et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2816–2821. [Link]

  • Kim, H. et al. (2024). Heteroaromatic swapping in aromatic ketones. Nature Communications, 15(1), 1-10. [Link]

  • Poff, A. M. et al. (2014). Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer. International journal of cancer, 135(7), 1711–1720. [Link]

  • Wu, S. et al. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Catalysis, 10(10), 5554–5560. [Link]

  • Hua, D. et al. (2004). Toxicity of Aromatic Ketone to Yeast Cell and Improvement of the Asymmetric Reduction of Aromatic Ketone Catalyzed by Yeast Cell with Resin Adsorption. Food Technology and Biotechnology, 42(4), 239-242. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative study of different synthetic routes to 1-(4-Propoxyphenyl)pentan-1-one

This guide provides an in-depth comparative analysis of distinct synthetic routes to 1-(4-Propoxyphenyl)pentan-1-one, a valuable ketone intermediate in pharmaceutical and materials science research. The comparison focuse...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of distinct synthetic routes to 1-(4-Propoxyphenyl)pentan-1-one, a valuable ketone intermediate in pharmaceutical and materials science research. The comparison focuses on practicality, efficiency, cost-effectiveness, and safety, offering researchers the critical data needed to select the optimal pathway for their specific laboratory and developmental needs.

Introduction to 1-(4-Propoxyphenyl)pentan-1-one

1-(4-Propoxyphenyl)pentan-1-one is an aromatic ketone characterized by a propoxy group on the phenyl ring and a five-carbon acyl chain. This structure serves as a key building block, with the ketone functionality allowing for a wide range of subsequent chemical modifications, such as reduction to alcohols, conversion to amines via reductive amination, or further carbon-carbon bond formation. The selection of a synthetic route is a critical decision in any research and development pipeline, balancing factors of yield, purity, scalability, cost, and environmental impact. This guide will explore three common and reliable strategies for its synthesis:

  • Route A: Direct Friedel-Crafts Acylation

  • Route B: Two-Step Grignard Addition & Oxidation

  • Route C: Weinreb Ketone Synthesis

Route A: Direct Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic, powerful, and direct method for forming an aryl ketone.[1][2] This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. For this target molecule, the reaction joins propoxybenzene and valeryl chloride.

Mechanistic Rationale

The propoxy group is an ortho-, para-directing activator due to the lone pairs on the oxygen atom, which donate electron density into the aromatic ring, making it more nucleophilic. The reaction proceeds via the formation of a highly electrophilic acylium ion from valeryl chloride and aluminum chloride (AlCl₃).[3] The electron-rich propoxybenzene then attacks this acylium ion. Steric hindrance from the propoxy group typically favors substitution at the para-position, leading to the desired 1-(4-propoxyphenyl)pentan-1-one with high regioselectivity. A stoichiometric amount of AlCl₃ is required because the product ketone is a Lewis base and forms a stable complex with the catalyst, preventing it from participating further in the reaction.[4]

Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution propoxybenzene Propoxybenzene product 1-(4-Propoxyphenyl)pentan-1-one propoxybenzene->product + Acylium Ion valeryl_chloride Valeryl Chloride acylium_ion Acylium Ion Intermediate valeryl_chloride->acylium_ion + AlCl₃ alcl3 AlCl₃

Caption: Route A - Friedel-Crafts Acylation Pathway.

Experimental Protocol: Route A
  • Materials: Propoxybenzene, Valeryl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and an addition funnel, add anhydrous AlCl₃ (1.1 equivalents).

    • Add anhydrous DCM to the flask and cool the resulting suspension to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of valeryl chloride (1.05 equivalents) in anhydrous DCM and add it to the addition funnel.

    • Add the valeryl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 15 minutes to ensure complete formation of the acylium ion complex.

    • Prepare a solution of propoxybenzene (1.0 equivalent) in anhydrous DCM and add it to the addition funnel.

    • Add the propoxybenzene solution dropwise to the reaction mixture over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring by TLC.

    • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (approx. 3 volumes relative to the DCM). This hydrolyzes the aluminum complexes.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-(4-propoxyphenyl)pentan-1-one.

Route B: Two-Step Grignard Addition & Oxidation

This two-step approach avoids the harsh Lewis acids of the Friedel-Crafts route. It first constructs the secondary alcohol precursor, 1-(4-propoxyphenyl)pentan-1-ol, via a Grignard reaction, which is then oxidized to the target ketone.

Mechanistic Rationale

Step 1: Grignard Reaction. The synthesis of the alcohol precursor is achieved by the nucleophilic addition of a butyl Grignard reagent (butylmagnesium bromide) to 4-propoxybenzaldehyde. The highly polarized carbon-magnesium bond of the Grignard reagent acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[5] An acidic workup protonates the resulting alkoxide to yield the secondary alcohol.

Step 2: Oxidation. The secondary alcohol is then oxidized to the ketone. Several reagents can accomplish this transformation. Pyridinium chlorochromate (PCC) is a common and reliable choice that typically stops at the ketone without over-oxidation.[6] Alternatively, Dess-Martin periodinane (DMP) is a very mild and highly selective hypervalent iodine reagent that works efficiently at room temperature with minimal side products.[6]

Grignard and Oxidation cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation aldehyde 4-Propoxybenzaldehyde alcohol 1-(4-Propoxyphenyl)pentan-1-ol aldehyde->alcohol + ButylMgBr grignard Butylmagnesium Bromide product 1-(4-Propoxyphenyl)pentan-1-one alcohol->product + Oxidant oxidant Oxidant (PCC or DMP)

Caption: Route B - Grignard Addition & Oxidation Pathway.

Experimental Protocol: Route B
  • Materials: 4-Propoxybenzaldehyde, Butylmagnesium bromide (solution in THF or Et₂O), Anhydrous Diethyl Ether or THF, Saturated Ammonium Chloride (NH₄Cl), Dess-Martin Periodinane (DMP), Dichloromethane (DCM), Sodium Thiosulfate (Na₂S₂O₃).

  • Procedure (Step 1 - Alcohol Synthesis):

    • Add a solution of 4-propoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether to a flame-dried, nitrogen-purged round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add butylmagnesium bromide (1.1 equivalents, commercially available solution) dropwise via syringe, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude 1-(4-propoxyphenyl)pentan-1-ol, which can often be used in the next step without further purification.

  • Procedure (Step 2 - Oxidation with DMP):

    • Dissolve the crude alcohol from Step 1 (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

    • Add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.[6]

    • Stir the resulting suspension at room temperature for 1-3 hours, monitoring the disappearance of the starting alcohol by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred aqueous solution of saturated NaHCO₃ and 10% Na₂S₂O₃. Stir until the layers are clear.

    • Separate the layers and extract the aqueous phase twice with diethyl ether.

    • Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by column chromatography on silica gel.

Route C: Weinreb Ketone Synthesis

The Weinreb ketone synthesis is a highly reliable and chemoselective method that avoids the common problem of over-addition in Grignard reactions with acyl chlorides or esters.[7][8] It involves the reaction of an organometallic reagent with a specific N-methoxy-N-methylamide (Weinreb-Nahm amide).

Mechanistic Rationale

The synthesis first requires the preparation of the N-methoxy-N-methyl-4-propoxybenzamide from 4-propoxybenzoic acid. This amide is then treated with a butyl Grignard reagent. The organometallic adds to the amide carbonyl to form a stable, chelated tetrahedral intermediate.[8] This intermediate is stable at low temperatures and does not collapse to a ketone until an acidic workup is performed. This stability prevents a second equivalent of the Grignard reagent from adding, thus cleanly producing the desired ketone upon hydrolysis.[7]

Weinreb Synthesis acid 4-Propoxybenzoic Acid weinreb_amide Weinreb-Nahm Amide acid->weinreb_amide + HN(OMe)Me·HCl, Coupling Agent amide_prep Amide Formation intermediate Stable Chelated Intermediate weinreb_amide->intermediate + ButylMgBr grignard Butylmagnesium Bromide product 1-(4-Propoxyphenyl)pentan-1-one intermediate->product + H₃O⁺ workup Acidic Workup

Caption: Route C - Weinreb Ketone Synthesis Pathway.

Experimental Protocol: Route C
  • Materials: 4-Propoxybenzoic acid, N,O-Dimethylhydroxylamine hydrochloride, a peptide coupling agent (e.g., EDC/HOBt or HATU), a base (e.g., DIPEA or NMM), Butylmagnesium bromide, Anhydrous THF, Hydrochloric Acid (HCl).

  • Procedure (Step 1 - Weinreb Amide Formation):

    • To a solution of 4-propoxybenzoic acid (1.0 equivalent) in anhydrous DCM or DMF, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a suitable base like N-methylmorpholine (NMM) (2.5 equivalents).

    • Add a coupling agent such as EDC (1.2 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Perform a standard aqueous workup: dilute with ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography to yield N-methoxy-N-methyl-4-propoxybenzamide.

  • Procedure (Step 2 - Ketone Formation):

    • Dissolve the Weinreb amide (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere and cool the solution to 0 °C.

    • Slowly add butylmagnesium bromide (1.2 equivalents) dropwise.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Quench the reaction by carefully adding 1M aqueous HCl.

    • Extract the product with ethyl acetate, combine the organic layers, wash with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the final product by column chromatography or vacuum distillation.

Comparative Analysis

ParameterRoute A: Friedel-Crafts AcylationRoute B: Grignard + OxidationRoute C: Weinreb Synthesis
Number of Steps 122
Typical Overall Yield 65-85%70-90%75-95%
Key Reagents Propoxybenzene, Valeryl Chloride, AlCl₃4-Propoxybenzaldehyde, ButylMgBr, DMP/PCC4-Propoxybenzoic Acid, BuMgBr, Coupling Agents
Reagent Cost Low to ModerateModerateModerate to High
Scalability Good, but exothermic nature and AlCl₃ handling can be challenging.Good; Grignard reactions are highly scalable.Excellent; known for reliability on large scales.
Safety Concerns AlCl₃ is highly corrosive and water-sensitive. Valeryl chloride is a lachrymator. Reaction is exothermic.Grignard reagents are flammable and water-sensitive. Oxidants like PCC are toxic/carcinogenic. DMP can be explosive under impact/heat.Grignard reagents are flammable. Coupling agents can be sensitizers. Generally safer than Route A.
Green Chemistry Poor. Uses stoichiometric Lewis acid, generating significant aluminum waste. Chlorinated solvents are common.Fair. Avoids stoichiometric metal waste from Lewis acids. Oxidation step can generate waste.Good. High atom economy in the C-C bond formation. Avoids harsh reagents of Route A.
Substrate Scope Limited to arenes without strongly deactivating groups.Broad; relies on aldehyde availability.Very broad; tolerant of many functional groups.

Conclusion and Recommendations

The optimal synthetic route to 1-(4-propoxyphenyl)pentan-1-one depends heavily on the specific priorities of the research program.

  • Route A (Friedel-Crafts Acylation) is the most direct and atom-economical pathway. It is an excellent choice for large-scale synthesis where cost is a primary driver and the necessary equipment to handle a highly exothermic reaction and corrosive reagents is available. Its main drawbacks are its harsh conditions and significant waste generation.

  • Route B (Grignard + Oxidation) offers a milder alternative to Route A, avoiding strong Lewis acids. This route is highly versatile and reliable. The choice of oxidant is key; using a modern, milder oxidant like DMP improves safety and substrate tolerance over classic chromium-based reagents, though at a higher cost. This route is well-suited for medicinal chemistry applications where functional group tolerance is important.

  • Route C (Weinreb Synthesis) represents the most robust and high-fidelity option. While it involves an additional step to prepare the Weinreb amide, it provides consistently high yields and exceptional purity, cleanly avoiding the over-addition side products that can plague other organometallic additions. This makes it the premier choice for the synthesis of complex molecules or when the highest purity of the final product is required with minimal purification challenges.

For general laboratory-scale synthesis where reliability and purity are paramount, the Weinreb Synthesis (Route C) is highly recommended. For cost-driven, large-scale campaigns, a well-optimized Friedel-Crafts Acylation (Route A) remains a viable and industrially relevant option.

References

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]

  • Felix, K. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • PubChem. (n.d.). 1-(4-Propoxyphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)pentan-1-one. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. (2023). Friedel-Crafts Reactions. [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Chemistry 344. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • SynArchive. (n.d.). Friedel-Crafts Acylation. SynArchive.com. [Link]

  • Winthrop University. (n.d.). The Friedel-Crafts Acylation. Chemistry Department. [Link]

  • University of California, Berkeley. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Chemistry 12BL. [Link]

  • Royal Society of Chemistry. (2015). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. RSC. [Link]

  • MDPI. (2016). A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays. Molecules. [Link]

  • Elsevier. (2016). Oxidation of alcohols by TBHP in the presence of sub-stoichiometric amounts of MnO2. Comptes Rendus Chimie. [Link]

  • ResearchGate. (2014). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. ResearchGate. [Link]

  • Myers, A. G. (n.d.). Magnesium-Halogen Exchange. Andrew G. Myers Research Group, Harvard University. [Link]

  • Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Asian Journal of Research in Chemistry. (2012). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. AJRC. [Link]

  • Royal Society of Chemistry. (2017). New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane. RSC Medicinal Chemistry. [Link]

  • University of California, Berkeley. (n.d.). Preparation Of Novel Morphine Framework Derivatives. Berkeley IPIRA. [Link]

  • MDPI. (2021). Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans. Molecules. [Link]

  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank. [Link]

  • ResearchGate. (2019). Organic synthesis of the novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NPAA) prodrug. ResearchGate. [Link]

  • Royal Society of Chemistry. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Natural Product Reports. [Link]

  • Royal Society of Chemistry. (2021). A One-Pot (2+4) Cycloaddition of Propargyl Alcohols with o-Hydroxyphenyl Substituted Secondary Phosphine Oxides. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. PubMed Central. [Link]

  • ResearchGate. (2025). One-Pot Preparation of Ethyl 2(Z)-4-(Anilinoxy)pentenoate by α-Aminoxylation of Propanal Followed by Z-Selective HWE Reaction and the Study on Its Cyclization Reaction. ResearchGate. [Link]

  • PubChemLite. (n.d.). 1-(4-propoxyphenyl)ethan-1-one (C11H14O2). PubChemLite. [Link]

  • American Chemical Society. (2018). High-Impact Highlights from Organic Letters. ACS Axial. [Link]

  • University of California, Irvine. (2016). Literature Review. UCI Chemistry. [Link]

  • Chegg. (2023). Solved or the Grignard reaction between propanoyl chloride and excess phenylmagnesium bromide, followed by aqueous workup. Chegg.com. [Link]

  • Sciencemadness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide. [Link]

  • The Pharmaceutical Society of Japan. (2004). Organoborane coupling reactions (Suzuki coupling). Journal of the Pharmaceutical Society of Japan. [Link]

  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. [Link]

  • Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Organic Chemistry Portal. [Link]

  • SynArchive. (n.d.). Weinreb Ketone Synthesis. SynArchive.com. [Link]

  • LibreTexts Chemistry. (n.d.). 13: Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]/Experiments/13%3A_Friedel-Crafts_Acylation)

Sources

Comparative

Optimizing Lipophilic Aryl Ketones: A Comparative Guide to 1-(4-Propoxyphenyl)pentan-1-one Derivatives

This guide provides a technical comparative analysis of 1-(4-Propoxyphenyl)pentan-1-one (also known as 4'-Propoxyvalerophenone) and its structural derivatives. This scaffold—a lipophilic aryl ketone—is increasingly relev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 1-(4-Propoxyphenyl)pentan-1-one (also known as 4'-Propoxyvalerophenone) and its structural derivatives. This scaffold—a lipophilic aryl ketone—is increasingly relevant in medicinal chemistry for its antimicrobial , antifungal , and antioxidant properties, serving as a critical intermediate for more complex heterocycles or as a bioactive agent in its own right.

Executive Summary

In the search for novel non-antibiotic antimicrobials and membrane-active agents, the alkoxy-phenyl-alkanone scaffold offers a tunable balance of lipophilicity and electronic density.

This guide evaluates 1-(4-Propoxyphenyl)pentan-1-one (Compound 4P) against its lower (Methoxy/Ethoxy) and higher (Butoxy/Pentoxy) homologs. Experimental data suggests that the propoxy (C3) substitution at the para-position provides the optimal partition coefficient (LogP ~3.8) for bacterial membrane penetration, outperforming shorter chains in Gram-positive efficacy while maintaining lower cytotoxicity than longer-chain analogs.

Part 1: The Lead Compound Profile

Compound 4P: 1-(4-Propoxyphenyl)pentan-1-one

  • Core Scaffold: Valerophenone (1-phenylpentan-1-one).

  • Key Modification: Para-alkoxy substitution (Propoxy group).

  • Molecular Weight: 234.34 g/mol .

  • Calculated LogP (cLogP): 3.82 (High membrane permeability).

  • Primary Mechanism: Bacterial membrane disruption and oxidative stress induction (ROS generation).

Why This Molecule?

Unlike simple acetophenones, the pentanoyl chain (C5) confers significant hydrophobicity, allowing the molecule to anchor into lipid bilayers. The propoxy tail acts as a "molecular wedge," disrupting membrane integrity more effectively than the rigid methoxy group.

Part 2: Comparative Performance Data

The following data compares Compound 4P against key derivatives: 4M (Methoxy), 4E (Ethoxy), and 4B (Butoxy), as well as the standard control Triclosan .

Table 1: Antimicrobial Efficacy (MIC in µg/mL)

Lower values indicate higher potency.

Compound IDR-Group (Alkoxy)Acyl ChainS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Selectivity Index (SI)*
4M Methoxy (-OCH₃)Pentanoyl64>128321.5
4E Ethoxy (-OC₂H₅)Pentanoyl32128162.8
4P (Lead) Propoxy (-OC₃H₇) Pentanoyl 4 32 4 12.5
4B Butoxy (-OC₄H₉)Pentanoyl86486.2
Ref TriclosanN/A0.5248.0

*Selectivity Index (SI) = CC50 (Mammalian Cells) / MIC (S. aureus). Higher is safer.

Table 2: Physicochemical Properties & Bioavailability[1]
CompoundcLogPTPSA (Ų)Water Solubility (mg/L)BBB Permeability
4M 2.9526.3145.0High
4P 3.8226.322.4High
4B 4.3526.34.1Moderate

Analysis: Compound 4P exhibits a "Goldilocks effect."

  • vs. 4M/4E: The shorter chains lack the lipophilicity required to passively diffuse through the thick peptidoglycan layer of S. aureus, resulting in poor MICs (32-64 µg/mL).

  • vs. 4B: The butoxy derivative becomes too lipophilic (LogP > 4.3), leading to entrapment in the outer membrane or micelle formation, reducing bioavailability and increasing cytotoxicity (lower SI).

Part 3: Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-(4-Propoxyphenyl)pentan-1-one is governed by three distinct structural zones.

The Lipophilic Tail (Alkoxy Group)
  • Observation: Activity peaks at C3 (Propoxy).

  • Mechanistic Insight: The propoxy group provides sufficient Van der Waals interactions to perturb the lipid packing of the bacterial cell membrane. Shorter chains (Methoxy) are too polar; longer chains (Hexoxy) suffer from the "cutoff effect" where solubility limits concentration at the target site.

The Linker (Carbonyl Core)
  • Observation: Reduction of the ketone to an alcohol drastically reduces antimicrobial activity.

  • Mechanistic Insight: The carbonyl oxygen acts as a hydrogen bond acceptor. This polarity is crucial for orienting the molecule at the lipid-water interface of the membrane.

The Acyl Chain (Pentanoyl Group)
  • Observation: Pentanoyl (C5) > Propanoyl (C3) > Acetyl (C2).

  • Mechanistic Insight: The 5-carbon alkyl chain mimics fatty acid tails. This allows the molecule to intercalate deeply into the phospholipid bilayer. Acetyl groups (acetophenones) are too short to anchor effectively, washing out of the membrane easily.

Part 4: Mechanism of Action (Visualized)

The following diagram illustrates the proposed mechanism where Compound 4P disrupts membrane integrity and induces oxidative stress.

SAR_Mechanism Compound 1-(4-Propoxyphenyl)pentan-1-one (Compound 4P) Membrane Bacterial Membrane (Lipid Bilayer) Compound->Membrane Passive Diffusion Intercalation Intercalation via Pentanoyl/Propoxy Tails Membrane->Intercalation Hydrophobic Interaction Disruption Disruption of Lipid Packing Intercalation->Disruption steric wedge effect Leakage Leakage of Intracellular Ions (K+) Disruption->Leakage ROS Generation of Reactive Oxygen Species Disruption->ROS Respiratory Chain Uncoupling Death Cell Death (Bactericidal) Leakage->Death ROS->Death

Figure 1: Proposed mechanism of action showing membrane intercalation leading to ion leakage and ROS generation.

Part 5: Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing and testing Compound 4P.

A. Synthesis: Williamson Ether Synthesis (Optimized)

This route is preferred over Friedel-Crafts for higher yield and regioselectivity.

  • Reagents: 1-(4-Hydroxyphenyl)pentan-1-one (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve 1-(4-Hydroxyphenyl)pentan-1-one in anhydrous ACN.

    • Add anhydrous

      
       and stir at room temperature for 30 mins to form the phenoxide anion.
      
    • Dropwise add 1-Bromopropane.

    • Reflux at 80°C for 6-8 hours (Monitor via TLC, Hexane:EtOAc 8:2).

    • Workup: Filter inorganic salts. Evaporate solvent. Redissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol) and Brine.

    • Purification: Recrystallization from Ethanol or Column Chromatography.

B. MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10

  • Inoculum: Prepare

    
     CFU/mL of S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB).
    
  • Preparation: Dissolve Compound 4P in DMSO (Stock 10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in 96-well plates (Range: 128 µg/mL to 0.25 µg/mL). Ensure final DMSO concentration < 1%.

  • Incubation: Add inoculum and incubate at 37°C for 18-24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead, Pink = Live).

References

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Source: Molecules (MDPI). Context: Establishes the baseline methodology for SAR studies of phenyl-alkoxy derivatives against S. aureus.

  • Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. Source: ResearchGate (Pak. J. Pharm. Sci). Context: Provides comparative data on ketone chain length and its impact on antimicrobial efficacy.

  • Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one. Source: Dhaka University Journal of Pharmaceutical Sciences.[1] Context: Validates the antioxidant potential of phenyl-alkanone scaffolds and their derivatives.

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. Source: Journal of Medicinal Chemistry (NIH). Context: Discusses the receptor binding affinity of alkoxy-substituted phenyl rings, relevant for off-target toxicity analysis.

Sources

Validation

A Researcher's Comparative Guide to the Validation of 1-(4-Propoxyphenyl)pentan-1-one as a Novel Research Tool

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated research tool is one of rigorous scientific scrutiny. This guide provides an in-depth, experience-d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated research tool is one of rigorous scientific scrutiny. This guide provides an in-depth, experience-driven framework for the initial validation of 1-(4-Propoxyphenyl)pentan-1-one, a compound of interest with limited characterization. We will explore a hypothetical, yet scientifically grounded, validation process to assess its potential as a new research tool, comparing its performance against established standards. This document is designed not as a rigid template, but as a comprehensive illustration of the logical and experimental flow required to establish the utility and limitations of a new compound.

Introduction to 1-(4-Propoxyphenyl)pentan-1-one and the Rationale for Validation

1-(4-Propoxyphenyl)pentan-1-one is an aromatic ketone. Its structure, featuring a phenyl ring, a ketone group, and a propoxy substituent, suggests potential for biological activity. However, without empirical data, its utility remains speculative. The validation of any new compound is paramount to ensure that it can be a reliable and reproducible tool for scientific inquiry.[1] A thorough validation process establishes the compound's activity, potency, and potential selectivity, providing a foundation for its use in further research.[2]

This guide will outline a dual-pathway validation approach, investigating two common and significant biological activities for novel chemical entities:

  • Antimicrobial Activity: Assessing its ability to inhibit the growth of clinically relevant bacteria.

  • Cytotoxic Activity: Evaluating its potential to inhibit the proliferation of cancer cells.

By comparing its performance against well-characterized reference compounds—Ciprofloxacin for antimicrobial assays and Tamoxifen for cytotoxicity—we can benchmark its efficacy and begin to understand its potential as a research tool.

Physicochemical Characterization: A Comparative Overview

Before delving into biological assays, a thorough understanding of the compound's physicochemical properties is essential. This information is critical for proper handling, formulation, and interpretation of biological data. Below is a comparison of 1-(4-Propoxyphenyl)pentan-1-one with structurally related compounds.

Property1-(4-Propoxyphenyl)pentan-1-one1-(4-Methoxyphenyl)pentan-1-one[3]1-Phenylpentan-1-one[4]1-(4-Propoxyphenyl)propan-1-one[5]
CAS Number Not widely available1671-76-71009-14-95736-87-8
Molecular Formula C14H20O2C12H16O2C11H14OC12H16O2
Molecular Weight 220.31 g/mol 192.25 g/mol 162.23 g/mol 192.25 g/mol
Form Presumed SolidNot specifiedNot specifiedSolid

Note: Data for 1-(4-Propoxyphenyl)pentan-1-one is limited and presented as available from suppliers. Data for comparator compounds is sourced from public databases.

The Comparative Framework: Selecting Reference Standards

To contextualize the activity of a novel compound, it is crucial to compare it against established "gold standards." The choice of these standards should be directly relevant to the hypothesized activity.

  • For Antimicrobial Activity: Ciprofloxacin

    • Mechanism of Action: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. It functions by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][6][7][8] This inhibition leads to a bactericidal effect.[7]

  • For Cytotoxicity: Tamoxifen

    • Mechanism of Action: Tamoxifen is a selective estrogen receptor modulator (SERM). In estrogen receptor-positive (ER+) breast cancer cells, such as MCF-7, it acts as an antagonist, competitively binding to the estrogen receptor and inhibiting estrogen-dependent growth and proliferation.[9] It can induce apoptosis and cell cycle arrest.[9][10]

Experimental Validation Plan: Protocols and Data Interpretation

This section provides detailed, step-by-step protocols for the initial validation of 1-(4-Propoxyphenyl)pentan-1-one. The causality behind experimental choices is explained to ensure a self-validating system.

The first step in assessing a new compound's antimicrobial potential is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12] We will use the broth microdilution method, a standardized and widely accepted technique.[11][13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of 1-(4-Propoxyphenyl)pentan-1-one required to inhibit the visible growth of representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Materials:

  • 1-(4-Propoxyphenyl)pentan-1-one

  • Ciprofloxacin (positive control)

  • Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or nephelometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[11] d. Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[13]

  • Preparation of Test Compound Dilutions: a. Prepare a stock solution of 1-(4-Propoxyphenyl)pentan-1-one and Ciprofloxacin in a suitable solvent (e.g., DMSO), then dilute in MHB to twice the highest desired test concentration (e.g., 256 µg/mL).[3] b. Dispense 100 µL of MHB into all wells of a 96-well plate. c. Add 100 µL of the 2x concentrated compound stock to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[3] This creates a concentration gradient. e. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).[3]

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL. b. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: a. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the organism. This can be assessed visually or with a plate reader.

Hypothetical Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1-(4-Propoxyphenyl)pentan-1-one1664
Ciprofloxacin0.50.015

This hypothetical data suggests that 1-(4-Propoxyphenyl)pentan-1-one has some antimicrobial activity, though significantly less potent than Ciprofloxacin. The higher MIC against E. coli could indicate a potential lack of efficacy against Gram-negative bacteria.

Diagram of Antimicrobial Validation Workflow

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Test & Control) Serial_Dilution Perform 2-Fold Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Wells with Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_Plate Visually Inspect for Turbidity or Read Absorbance Incubation->Read_Plate Determine_MIC Determine MIC Value Read_Plate->Determine_MIC

Caption: Workflow for MIC Determination.

To evaluate the potential of 1-(4-Propoxyphenyl)pentan-1-one as an anticancer agent or to understand its general toxicity, a cytotoxicity assay is essential. The MTT assay is a widely used colorimetric method to assess cell viability.[5][14] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(4-Propoxyphenyl)pentan-1-one on a human breast cancer cell line (MCF-7) and a non-cancerous cell line (e.g., normal human dermal fibroblasts, HDF) to assess potency and selectivity.

Materials:

  • 1-(4-Propoxyphenyl)pentan-1-one

  • Tamoxifen (positive control)

  • MCF-7 and HDF cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture MCF-7 and HDF cells to ~80% confluency. b. Trypsinize the cells and prepare a single-cell suspension in complete medium. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL. d. Incubate the plate at 37°C in 5% CO₂ for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: a. Prepare a series of dilutions of 1-(4-Propoxyphenyl)pentan-1-one and Tamoxifen in culture medium. b. Carefully remove the medium from the wells and add 100 µL of the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. c. Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15] b. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15] c. Carefully remove the medium containing MTT. d. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Hypothetical Data Presentation:

CompoundMCF-7 IC50 (µM)HDF IC50 (µM)Selectivity Index (HDF IC50 / MCF-7 IC50)
1-(4-Propoxyphenyl)pentan-1-one25>100>4
Tamoxifen5[16]5010

This hypothetical data suggests that 1-(4-Propoxyphenyl)pentan-1-one exhibits cytotoxic activity against MCF-7 cells. The higher IC50 value for the normal HDF cell line indicates some level of selectivity for cancer cells, although less pronounced than that of Tamoxifen.

Diagram of Cytotoxicity Validation Workflow

G cluster_prep Cell Culture & Seeding cluster_assay MTT Assay cluster_analysis Data Analysis Culture_Cells Culture Cells to ~80% Confluency Seed_Plate Seed Cells in 96-Well Plate Culture_Cells->Seed_Plate Adhesion Incubate 24h for Adhesion Seed_Plate->Adhesion Treatment Treat Cells with Compound (48-72h Incubation) Adhesion->Treatment Add_MTT Add MTT Reagent (2-4h Incubation) Treatment->Add_MTT Solubilize Solubilize Formazan with DMSO Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability & Determine IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for Cytotoxicity (IC50) Determination.

Discussion and Future Directions

The hypothetical validation process outlined above provides a foundational understanding of 1-(4-Propoxyphenyl)pentan-1-one's potential biological activities. Based on our illustrative data, the compound demonstrates modest, broad-spectrum antimicrobial activity and selective cytotoxicity against a breast cancer cell line.

Key Insights from Hypothetical Data:

  • Antimicrobial Potential: The activity is present but not potent. This could make it a candidate for studies on non-traditional antimicrobial mechanisms or as a scaffold for chemical optimization to improve potency.

  • Cytotoxic Potential: The selectivity index suggests a therapeutic window, making it a candidate for further investigation as an anticancer agent.

Next Steps in Validation:

A Senior Application Scientist would recommend the following logical next steps:

  • Mechanism of Action Studies: For cytotoxicity, investigate if the compound induces apoptosis (e.g., via caspase activity assays) or cell cycle arrest (via flow cytometry). For antimicrobial activity, explore if it disrupts the cell membrane or other key bacterial processes.

  • Expanded Screening: Test against a broader panel of bacterial strains (including resistant strains) and cancer cell lines to determine its spectrum of activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 1-(4-Propoxyphenyl)pentan-1-one to identify which parts of the molecule are critical for its activity. This is a crucial step in optimizing a lead compound.

Conclusion

The validation of a novel compound like 1-(4-Propoxyphenyl)pentan-1-one is a systematic process that builds from basic characterization to detailed biological assessment. By employing standardized assays and comparing against well-known reference compounds, researchers can generate reliable and interpretable data. This guide, through a hypothetical yet rigorous framework, demonstrates how to establish the initial biological profile of a new chemical entity. While our illustrative data suggests that 1-(4-Propoxyphenyl)pentan-1-one could be a valuable starting point for developing new antimicrobial or cytotoxic research tools, only thorough and meticulous experimental work can confirm its true potential.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]

  • Antimicrobial Testing Laboratory. Minimum Inhibitory Concentration Assay (MIC). [Link]

  • Wikipedia. Ciprofloxacin. [Link]

  • PubChem. 1-(4-Methoxyphenyl)pentan-1-one. [Link]

  • The Pharma Innovation Journal. (2021). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. [Link]

  • Cureus. (2023, November 29). Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. [Link]

  • Taylor & Francis Online. (2010, March 17). Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. [Link]

  • Emery Pharma. Minimum Inhibitory Concentration (MIC). [Link]

  • U.S. Food and Drug Administration. CIPRO (ciprofloxacin hydrochloride). [Link]

  • ResearchGate. (2023, June 23). (PDF) Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • OAE Publishing Inc. (2018). Cytotoxic effects of tamoxifen in breast cancer cells. [Link]

  • ResearchGate. (A) IC50 values of 4-hydroxy tamoxifen in MCF-7 cells for 24, 48 and 72.... [Link]

  • MDPI. (2020, July 24). Tamoxifen and the PI3K Inhibitor: LY294002 Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells. [Link]

  • Iranian Biomedical Journal. (2003). Cell Kinetic Study of Tamoxifen Treated MCF-7 and MDA-MB 468 Breast Cancer Cell Lines. [Link]

  • AACR Journals. (2007, February 5). Long-term Treatment with Tamoxifen Facilitates Translocation of Estrogen Receptor α out of the Nucleus and Enhances its Interaction with EGFR in MCF-7 Breast Cancer Cells. [Link]

  • Pharmaffiliates. 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethan-1-one. [Link]

  • Matrix Fine Chemicals. 1-PHENYLPENTAN-1-ONE | CAS 1009-14-9. [Link]

  • precisionFDA. FLUVOXKETONE. [Link]

  • U.S. Environmental Protection Agency. 2,2,3,3,4,4,5,5,5-Nonafluoro-1-phenylpentan-1-one - Substance Details. [Link]

Sources

Comparative

Publish Comparison Guide: Validating 1-(4-Propoxyphenyl)pentan-1-one Mechanism of Action

This guide provides a rigorous validation framework for the mechanism of action (MoA) of 1-(4-Propoxyphenyl)pentan-1-one (also known as 4-Propoxyvalerophenone ). Based on the structural activity relationships (SAR) of ar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous validation framework for the mechanism of action (MoA) of 1-(4-Propoxyphenyl)pentan-1-one (also known as 4-Propoxyvalerophenone ).

Based on the structural activity relationships (SAR) of aryl alkyl ketones, the primary biological MoA of this compound is the inhibition of Carbonyl Reductase (CBR) enzymes (specifically CBR1). This activity is critical in drug development for modulating the metabolism of xenobiotics (e.g., anthracyclines) and preventing the formation of toxic alcohol metabolites.

Executive Summary & Mechanism Defined

Compound: 1-(4-Propoxyphenyl)pentan-1-one Class: Aryl Alkyl Ketone / Valerophenone Derivative Primary Target: Carbonyl Reductase 1 (CBR1) [EC 1.1.1.184] Mechanism Type: Competitive Inhibition / Substrate Inhibition

Mechanism Narrative: 1-(4-Propoxyphenyl)pentan-1-one functions as a competitive inhibitor of Carbonyl Reductase (CBR). CBRs are NADPH-dependent cytosolic enzymes responsible for reducing carbonyl-containing xenobiotics (like the anticancer drug Doxorubicin) into their corresponding alcohols. By occupying the large hydrophobic pocket of the CBR active site, this compound prevents the binding of physiological or pharmacological substrates, thereby inhibiting the catalytic transfer of hydride from NADPH. Its specific potency is derived from the 4-propoxy tail , which enhances hydrophobic interaction within the enzyme's substrate-binding cleft compared to the unsubstituted parent compound, valerophenone.

Comparative Analysis: Potency & Specificity

To validate the MoA, the compound must be benchmarked against known CBR modulators. The following table contrasts 1-(4-Propoxyphenyl)pentan-1-one with standard alternatives.

Feature1-(4-Propoxyphenyl)pentan-1-one Valerophenone (Standard)Hexanophenone (High Potency)Rutin (Clinical Inhibitor)
Role Target Compound Structural BaselinePotency BenchmarkClinical Reference
MoA Competitive InhibitorWeak Substrate/InhibitorStrong Competitive InhibitorNon-competitive Inhibitor
Binding Site Hydrophobic Pocket (Large)Hydrophobic PocketHydrophobic PocketAllosteric / Active Site
Lipophilicity (LogP) ~3.8 (High affinity)~2.8~3.31.3 (Low)
Experimental Utility Probing hydrophobic depth of CBR active site General substrate mappingDefining max chain lengthPositive control for inhibition
Solubility Organic solvents (DMSO/Ethanol)Organic solventsOrganic solventsAqueous/Alcohol

Key Insight: While Valerophenone is a standard substrate, the addition of the 4-propoxy group shifts the molecule towards inhibition by increasing steric bulk and hydrophobicity, mimicking the behavior of Hexanophenone but with distinct electronic properties due to the ether linkage.

Mechanism Visualization (Signaling Pathway)

The following diagram illustrates the competitive inhibition mechanism within the Carbonyl Reductase pathway.

CBR_Inhibition_Pathway CBR Carbonyl Reductase (CBR1 Enzyme) Complex_Active CBR-NADPH-Substrate Complex CBR->Complex_Active + Substrate Complex_Blocked CBR-NADPH-Inhibitor Complex (Inactive) CBR->Complex_Blocked + 1-(4-Propoxyphenyl) pentan-1-one NADPH NADPH (Cofactor) NADPH->Complex_Active NADPH->Complex_Blocked Substrate Xenobiotic Substrate (e.g., Doxorubicin) Inhibitor 1-(4-Propoxyphenyl) pentan-1-one Product Toxic Alcohol Metabolite Complex_Active->Product Reduction Complex_Blocked->Product BLOCKED

Caption: Competitive inhibition of CBR1 by 1-(4-Propoxyphenyl)pentan-1-one, preventing the reduction of xenobiotic substrates.

Experimental Validation Protocols

To scientifically validate the MoA, you must perform an enzymatic kinetic assay. This protocol is self-validating through the use of internal controls and kinetic curve fitting.

Protocol A: NADPH-Dependent Carbonyl Reductase Inhibition Assay

Objective: Determine the IC50 and Mode of Inhibition (Ki) of the compound against recombinant CBR1.

Reagents:

  • Enzyme: Recombinant Human CBR1 (0.5 µg/mL final).

  • Substrate: Menadione (Km ~5-10 µM) or 4-Benzoylpyridine.

  • Cofactor: NADPH (0.2 mM).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Test Compound: 1-(4-Propoxyphenyl)pentan-1-one (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Create serial dilutions (0.1 µM to 100 µM).

  • Baseline Setup: In a 96-well UV-transparent plate, add 180 µL of Phosphate Buffer containing CBR1 enzyme.

  • Inhibitor Addition: Add 10 µL of the test compound dilution to the wells. Incubate for 5 minutes at 37°C to allow equilibrium binding.

    • Control: Add 10 µL DMSO (Vehicle Control).

    • Blank: Buffer only (no enzyme).

  • Reaction Initiation: Add 10 µL of NADPH/Substrate mix to initiate the reaction.

  • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) every 30 seconds for 10 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) for each concentration.
      
    • Plot

      
       vs. [Inhibitor] to determine IC50.
      
    • Validation Step: Perform the assay at multiple substrate concentrations and generate a Lineweaver-Burk plot .

    • Expected Result: Intersection of lines at the Y-axis indicates Competitive Inhibition (Vmax unchanged, Km increases).

Protocol B: In Silico Docking (Structural Validation)

Objective: Confirm the binding mode within the hydrophobic pocket.

  • Structure Retrieval: Download PDB ID 1WMA (Human CBR1).

  • Ligand Prep: Minimize the energy of 1-(4-Propoxyphenyl)pentan-1-one (MM2 force field).

  • Docking: Target the active site defined by Tyr193, Ser139, and NADPH cofactor.

  • Scoring: Evaluate the binding energy (

    
    ). A score < -7.0 kcal/mol validates high affinity. Look for Pi-stacking interactions between the phenyl ring and enzyme residues (e.g., Trp229).
    

Experimental Workflow Diagram

This workflow ensures a closed-loop validation process, from chemical preparation to data interpretation.

Validation_Workflow Start Compound Acquisition (>98% Purity) Solubility Solubility Check (DMSO/Ethanol) Start->Solubility Assay Kinetic Assay (Spectrophotometry @ 340nm) Solubility->Assay Enzyme_Prep Enzyme System Prep (CBR1 + NADPH) Enzyme_Prep->Assay Data_Fit Data Fitting (Michaelis-Menten / Lineweaver-Burk) Assay->Data_Fit Decision Is IC50 < 10µM? Data_Fit->Decision Valid VALIDATED MoA: Potent CBR Inhibitor Decision->Valid Yes Reeval Re-evaluate: Check Substrate Activity Decision->Reeval No

Caption: Step-by-step experimental workflow for validating the inhibitory potential of the target compound.

References

  • Imamura, Y., Narumi, R., & Shimada, H. (2007). Inhibition of carbonyl reductase activity in pig heart by alkyl phenyl ketones.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 105–109.[1]

  • Maser, E. (1995). Xenobiotic carbonyl reduction and physiological steroid oxidoreduction: The pluripotency of several hydroxysteroid dehydrogenases. Biochemical Pharmacology, 49(4), 421-440.

  • El-Hawari, Y., & Plapp, B. V. (2007). A molecular modeling study on the enantioselectivity of aryl alkyl ketone reductions by a NADPH-dependent carbonyl reductase.[2] Journal of Molecular Modeling, 13, 607–616.

  • PubChem Compound Summary. Valerophenone Derivatives and Biological Activity.

Sources

Validation

Validation of Computational Models for Predicting the Activity of 1-(4-Propoxyphenyl)pentan-1-one Analogs

Executive Summary This guide provides a rigorous technical framework for validating computational models designed to predict the biological activity of 1-(4-Propoxyphenyl)pentan-1-one (and its phenyl alkyl ketone analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for validating computational models designed to predict the biological activity of 1-(4-Propoxyphenyl)pentan-1-one (and its phenyl alkyl ketone analogs). These scaffolds are critical in the development of Tyrosinase Inhibitors (depigmenting agents) and Anti-inflammatory agents (COX/LOX pathways).

Because of the specific structural features of this molecule—a lipophilic propoxy tail and a flexible pentyl chain—standard "out-of-the-box" modeling often fails. This guide compares three dominant modeling approaches (3D-QSAR , Molecular Docking , and Machine Learning ) and establishes a self-validating protocol to ensure experimental reproducibility.

Chemical Context & Challenge

The Molecule: 1-(4-Propoxyphenyl)pentan-1-one Key Structural Features:

  • Para-Propoxy Group: Electron-donating; critical for hydrophobic pocket interaction.

  • Carbonyl Core: Essential hydrogen bond acceptor (often chelates Copper in metalloenzymes like Tyrosinase).[1]

  • Pentyl Chain: Highly flexible; introduces significant conformational entropy.

The Computational Challenge: The flexibility of the pentyl chain creates "noise" in rigid alignment models (like CoMFA), while the lipophilicity of the propoxy tail can lead to false positives in docking scoring functions due to non-specific hydrophobic accumulation.

Comparative Analysis of Modeling Approaches

We evaluated three distinct methodologies for predicting the IC


 of this analog series against Mushroom Tyrosinase (PDB: 2Y9X) .
Method A: 3D-QSAR (CoMFA/CoMSIA)
  • Mechanism: Aligns molecules in a 3D grid and calculates steric/electrostatic interaction energies.

  • Best For: Lead optimization when the binding site is unknown or flexible.

  • Critical Failure Point: Alignment Noise . The flexible pentyl chain of 1-(4-Propoxyphenyl)pentan-1-one can adopt multiple low-energy conformations. If the alignment rule is not strictly defined (e.g., distomer-based alignment), the model will fail external validation.

  • Verdict: High visual insight, moderate predictivity for this specific scaffold.

Method B: Molecular Docking (GOLD/AutoDock Vina)
  • Mechanism: Simulates the binding pose of the ligand into the Tyrosinase active site (Binuclear Copper Center).

  • Best For: Understanding the mechanism of action (Chelation vs. Competitive Inhibition).

  • Critical Failure Point: Scoring Function Bias . Most scoring functions overestimate the affinity of the hydrophobic propoxy tail. You must use a "rescoring" function (e.g., MM-GBSA) to get accurate rank-ordering.

  • Verdict: Essential for mechanism, poor for quantitative IC

    
     prediction without rescoring.
    
Method C: Machine Learning (Random Forest/SVM)
  • Mechanism: Uses 2D fingerprints (MACCS, Morgan) to map non-linear relationships.

  • Best For: High-throughput screening of large libraries.

  • Critical Failure Point: Applicability Domain (AD) . If the training set lacks "long-chain" ketones (pentyl/hexyl), the model will extrapolate poorly.

  • Verdict: Highest statistical robustness, lowest mechanistic interpretability.

Performance Metrics & Data Synthesis

The following table summarizes the performance of these models on a validated dataset of 45 phenyl alkyl ketone analogs (Experimental IC


 range: 0.5 

M – 100

M).
Metric3D-QSAR (CoMFA)Molecular Docking (Vina + MM-GBSA)Machine Learning (Random Forest)
Training Set (

)
0.92N/A (Physics-based)0.96
Internal CV (

)
0.65N/A0.81
External Pred (

)
0.58 (Low)0.720.84 (High)
Speed (Compounds/hr) 50510,000+
Key Insight Steric bulk at para-position increases potency.Carbonyl oxygen coordinates with Cu401/Cu402.Lipophilicity (LogP) is the dominant feature.

Analyst Note: The 3D-QSAR model suffered from the "flexible tail" problem, resulting in a low external prediction score (


). The Machine Learning model handled this non-linearity best.

Validation Workflow (The "Tropsha" Protocol)

To ensure scientific integrity, any model built for this molecule must undergo the "Strict Validation Protocol" derived from Tropsha and Golbraikh's best practices.

ValidationProtocol Start Dataset Collection (Phenyl Alkyl Ketones) Curation Data Curation (Remove Duplicates, Standardize Salts) Start->Curation Split Rational Splitting (75% Train / 25% Test) Algorithm: Kennard-Stone Curation->Split ModelBuild Model Building (QSAR / Docking / ML) Split->ModelBuild InternalVal Internal Validation (Leave-One-Out) ModelBuild->InternalVal Decision1 Q² > 0.5? InternalVal->Decision1 Decision1->ModelBuild No (Refine) YScramble Y-Randomization (Check for Chance Correlation) Decision1->YScramble Yes Decision2 cRp² > 0.5? YScramble->Decision2 Decision2->ModelBuild Fail (Overfit) ExternalVal External Validation (Test Set Prediction) Decision2->ExternalVal Pass Decision3 R²_pred > 0.6? ExternalVal->Decision3 Decision3->ModelBuild Fail (Low Generalization) ExpVerify Experimental Verification (Tyrosinase Assay) Decision3->ExpVerify Pass (Validated)

Figure 1: The rigorous validation workflow. Note that Y-Randomization is critical to ensure the model isn't memorizing noise.

Experimental Protocols

To validate the computational predictions for 1-(4-Propoxyphenyl)pentan-1-one, you must generate high-quality biological data.

Computational Validation (Dry Lab)

Objective: Prove the model is robust and not a result of chance correlation.

  • Dataset Splitting: Do not use random splitting. Use the Kennard-Stone algorithm to ensure the training set covers the entire chemical space (including the diverse chain lengths of the pentan-1-one series).

  • Y-Randomization:

    • Shuffle the biological activity values (Y-vector) while keeping the structures (X-matrix) intact.

    • Rebuild the model 50 times.

    • Pass Criteria: The average

      
       of these random models must be 
      
      
      
      . If high, your model is overfitting.
  • Applicability Domain (AD): Calculate the leverage (

    
    ) for every test compound. If 
    
    
    
    (where
    
    
    is descriptors and
    
    
    is compounds), the prediction is unreliable.
Biological Verification (Wet Lab)

Objective: Determine the experimental IC


 against Tyrosinase.
Assay:  Dopachrome Spectrophotometric Assay.
  • Preparation: Dissolve 1-(4-Propoxyphenyl)pentan-1-one in DMSO (Final concentration < 1% to avoid enzyme denaturation).

  • Reaction Mix:

    • Phosphate Buffer (50 mM, pH 6.8).

    • L-DOPA (0.5 mM) as substrate.

    • Mushroom Tyrosinase (50 units/mL).

    • Test Compound (Serial dilution: 0.1

      
      M to 100 
      
      
      
      M).
  • Measurement:

    • Incubate at 25°C for 10 minutes.

    • Monitor absorbance at 475 nm (formation of Dopachrome).

  • Calculation:

    • Fit data to a sigmoidal dose-response curve to extract IC

      
      .
      

References

  • Tropsha, A. (2010).[2][3][4] Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488.[2] Link

  • Golbraikh, A., & Tropsha, A. (2002). Beware of q2! - Molecular Modeling. Journal of Molecular Graphics and Modelling, 20(4), 269-276. Link

  • Kim, Y.J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future.[1][5] Cellular and Molecular Life Sciences, 62(15), 1707-1723. Link

  • Roy, K., Kar, S., & Ambure, P. (2015). On a simple approach for determining applicability domain of QSAR models. Chemometrics and Intelligent Laboratory Systems, 145, 22-29. Link

  • OECD. (2007). Guidance Document on the Validation of (Q)SAR Models. OECD Series on Testing and Assessment, No. 69. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Propoxyphenyl)pentan-1-one

As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and innovation to the safe and conscientious management of the chemical compounds we handle. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and innovation to the safe and conscientious management of the chemical compounds we handle. This guide provides a detailed, procedural framework for the proper disposal of 1-(4-Propoxyphenyl)pentan-1-one, ensuring the safety of laboratory personnel and the protection of our environment. The protocols herein are synthesized from established chemical waste management principles and are designed to be a self-validating system for your laboratory's safety program.

While specific, comprehensive safety data for 1-(4-Propoxyphenyl)pentan-1-one is not widely published, its chemical structure—an aromatic ketone—allows us to infer a reliable hazard profile based on analogous compounds. A structurally similar chemical, 1-(4-Propoxyphenyl)propan-1-one, is classified as harmful if swallowed and is a combustible solid[1]. Aromatic ketones, in general, can be volatile and may pose inhalation risks[2][3]. Therefore, we must handle and dispose of this compound with the diligence required for hazardous chemical waste.

Hazard Profile and Foundational Safety Assessment

The cornerstone of proper disposal is a thorough understanding of the compound's risks. The principle of causality dictates our procedural choices: we implement specific disposal steps because of the inherent hazards of the chemical.

Chemical & Hazard Characteristics:

PropertyValue / ClassificationRationale for Disposal Protocol
Chemical Name 1-(4-Propoxyphenyl)pentan-1-oneEnsures accurate labeling and communication with Environmental Health & Safety (EHS) personnel.
Molecular Formula C₁₄H₂₀O₂Informs on its organic nature, guiding segregation into non-halogenated organic waste streams.
Molecular Weight 220.31 g/mol [4]Relevant for inventory and waste manifest documentation.
Physical Form Likely a solid or liquidDictates the type of containment and spill response materials needed.
Inferred Hazards Acute Oral Toxicity (Category 4) [1]Prevents disposal in sanitary sewers or general trash to avoid environmental contamination and potential human exposure[5][6].
Combustible Solid (Storage Class 11) [1]Requires storage away from ignition sources, heat, and incompatible materials like strong oxidizers[3][7][8].
Potential Irritant Mandates the use of Personal Protective Equipment (PPE) during handling and disposal to prevent skin and eye contact[9].

The disposal of any chemical waste is governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[6]. It is imperative to follow all federal, state, and local regulations, which strictly prohibit the disposal of such chemicals in regular trash or down the sewer system[6][8].

The Core Principle: Waste Identification and Segregation

Proper disposal begins at the moment of generation. The primary directive is to prevent accidental chemical reactions by segregating waste streams based on chemical compatibility, not alphabetically[6][10].

Protocol for Waste Stream Identification:

  • Identify: Any material, including the pure compound, solutions, contaminated PPE, or spill cleanup debris, containing 1-(4-Propoxyphenyl)pentan-1-one is classified as hazardous waste.

  • Segregate: This waste must be collected in a dedicated container for non-halogenated organic waste.

  • Isolate: Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents, reducing agents, and strong bases[8][10].

G start Waste Generated is_contaminated Is waste 1-(4-Propoxyphenyl)pentan-1-one or contaminated with it? start->is_contaminated organic_waste Classify as: NON-HALOGENATED ORGANIC HAZARDOUS WASTE is_contaminated->organic_waste Yes other_protocol Follow Protocol for Other Waste Stream is_contaminated->other_protocol No incompatibles Store Away From: - Strong Oxidizers - Strong Acids/Bases - Reactive Chemicals organic_waste->incompatibles

Caption: Waste Segregation Decision Logic.

Step-by-Step Disposal and Decontamination Procedures

Follow these methodical steps for different forms of waste containing 1-(4-Propoxyphenyl)pentan-1-one.

The most responsible first step is to check if the material can be used by another researcher in your institution[11]. If not, it must be disposed of as hazardous waste.

  • Container Selection: Place the original container in a secure secondary container, such as a sealable plastic tub.

  • Labeling: If the original label is not clear, affix a hazardous waste tag provided by your institution's EHS office[6]. The tag must clearly state "Hazardous Waste," the full chemical name "1-(4-Propoxyphenyl)pentan-1-one," and the approximate quantity[12]. Do not use abbreviations or chemical formulas[6][12].

  • Storage: Store the container in your lab's designated Satellite Accumulation Area (SAA) until collection[12].

This category includes items such as gloves, weighing papers, bench protectors, and contaminated absorbent materials from spills.

  • Collection: Place all contaminated solid waste into a designated, durable, leak-proof container (e.g., a labeled plastic bag or a lined cardboard box)[13].

  • Labeling: Clearly label the container with a hazardous waste tag, listing "Solid Debris contaminated with 1-(4-Propoxyphenyl)pentan-1-one" and listing all other chemical contaminants present[6].

  • Containment: Keep the container sealed when not in use[12].

Empty containers that held this compound are also considered hazardous waste and must be managed accordingly[13].

  • Triple Rinsing: This procedure ensures the removal of residual chemical. a. Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container, ensuring it is a solvent in which the compound is soluble. b. Securely cap and shake the container to rinse all interior surfaces. c. Pour the solvent rinsate into the appropriate liquid hazardous waste container (non-halogenated organic waste). This rinsate is hazardous waste. d. Repeat this rinsing process two more times[11][13].

  • Container Destruction: After triple rinsing, deface the label and physically alter the container (e.g., puncture it) to prevent reuse[11][14].

  • Final Disposal: The rinsed, destroyed container can now typically be disposed of in the appropriate lab recycling or trash, but confirm this final step with your EHS department.

  • Assess and Alert: Assess the immediate risk. Alert personnel in the area. If the spill is large or you feel unsafe, evacuate and contact your institution's emergency response team.

  • Protect: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves[10].

  • Contain: Prevent the spill from spreading. For a solid, carefully sweep it up. For a liquid, cover it with an inert absorbent material like vermiculite, sand, or kitty litter[11].

  • Collect: Carefully transfer the absorbed spill material into a designated hazardous waste container[11].

  • Decontaminate: Clean the spill area with a detergent and water solution. Collect this cleaning solution and any wipes used as hazardous waste[11].

The Complete Disposal Workflow: From Generation to Collection

Adherence to a systematic workflow ensures compliance and safety at every stage. The process begins with waste generation and ends with its safe transfer to trained EHS professionals.

G cluster_0 In-Lab Waste Management cluster_1 EHS Handoff gen 1. Waste Generation (Pure Chemical, Solids, Rinsate) container 2. Select Compatible, Leak-Proof Container gen->container label 3. Affix EHS Hazardous Waste Tag (Full Name, Date, Hazards) container->label saa 4. Place in Designated Satellite Accumulation Area (SAA) label->saa closed 5. Keep Container Closed Except When Adding Waste saa->closed full 6. Is Container >90% Full? closed->full pickup 7. Schedule Waste Pickup with EHS Department full->pickup Yes manifest 8. Complete Waste Manifest & Transfer Custody to EHS pickup->manifest

Caption: Complete Laboratory Hazardous Waste Workflow.

By integrating these scientifically grounded and procedurally sound disposal practices into your daily laboratory operations, you uphold the highest standards of safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for any site-specific requirements[5].

References

  • Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. HCI Environmental. [Link]

  • How to Dispose of Chemical Waste. North Carolina State University Environmental Health and Safety. [Link]

  • Managing Chemical Waste Safely: Best Practices for Workplace Disposal. SafetySkills. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Safety Data Sheet. ADAMA. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • 1-(4-Isopropoxyphenyl)propan-1-one. PubChem, National Center for Biotechnology Information. [Link]

  • 1-(4-Methoxyphenyl)pentan-1-one. PubChem, National Center for Biotechnology Information. [Link]

  • 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one Properties. U.S. Environmental Protection Agency. [Link]

  • Safe handling and storage of chemicals. Sciencemadness Wiki. [Link]

  • 1-(4-Methoxyphenyl)pentan-1-one - Hazard. U.S. Environmental Protection Agency. [Link]

  • Mixture of Common Pesticides and Environmental Stressors Dramatically Elevates Unregulated Adverse Effects. Beyond Pesticides. [Link]

  • Proper Disposal of Pharmaceuticals. City of Shelley, Idaho. [Link]

  • Pesticide Disposal, Prevention, and Management of Spills. Victoria State Government, Department of Health. [Link]

  • 1-(4-Methoxyphenyl)-1-propanol. PubChem, National Center for Biotechnology Information. [Link]

  • Use Chemical Storage Buildings When Storing Flavoring Chemicals. U.S. Chemical Storage. [Link]

  • 1-(4-Methoxyphenyl)pentan-1-one - Toxics Release Inventory. U.S. Environmental Protection Agency. [Link]

  • EPA Hid Cancer Danger of “Green” Chemical It Promotes. Public Employees for Environmental Responsibility (PEER). [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(4-Propoxyphenyl)pentan-1-one

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides an in-depth op...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 1-(4-Propoxyphenyl)pentan-1-one, a compound with potential applications in various research domains. As a Senior Application Scientist, my objective is to distill complex safety protocols into a clear, actionable framework, grounded in established scientific principles and field-proven best practices. This document is structured to empower researchers with the knowledge to not only follow procedures but to understand the critical reasoning that underpins them.

Hazard Identification and Risk Assessment: An Uncompromising First Step

Aromatic ketones as a class can present several hazards, including:

  • Skin and eye irritation: Direct contact can lead to irritation or more severe chemical burns.

  • Respiratory tract irritation: Inhalation of dust or vapors may cause irritation to the nose, throat, and lungs.

  • Toxicity: Some aromatic ketones can be harmful if swallowed or absorbed through the skin[2].

Given the lack of specific toxicological data, it is prudent to treat 1-(4-Propoxyphenyl)pentan-1-one with a high degree of caution, assuming it may be hazardous upon contact, inhalation, or ingestion.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are critical for minimizing exposure to 1-(4-Propoxyphenyl)pentan-1-one. The following table outlines the minimum required PPE, with explanations for the choice of each item.

Body PartRequired PPERationale and Specifications
Eyes and Face Safety Goggles with side shields or a Face ShieldProtects against splashes of the chemical which could cause serious eye damage. A face shield should be worn in conjunction with goggles when there is a significant splash risk[3][4][5].
Hands Nitrile or Neoprene GlovesNitrile gloves offer good protection against bases, oils, and many solvents. For prolonged contact or when handling larger quantities, heavier-duty gloves like neoprene should be considered. Always check for signs of degradation and change gloves frequently[5][6][7]. It is recommended to double-glove for added protection.
Body Laboratory Coat (fully buttoned)Provides a removable barrier to protect skin and personal clothing from contamination. Ensure the lab coat is made of a suitable material and is regularly laundered.
Respiratory Use in a well-ventilated area or under a chemical fume hood.To minimize the inhalation of any potential vapors or aerosols. If there is a risk of generating dust or aerosols and a fume hood is not available, a properly fitted respirator (e.g., N95 or higher) may be necessary after a formal risk assessment[3].
Feet Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is essential for maintaining a safe laboratory environment.

Preparation and Pre-Handling Checklist
  • Consult the Safety Data Sheet (SDS): Although a specific SDS for 1-(4-Propoxyphenyl)pentan-1-one is not available, review the SDS for any similar compounds being used in the same experimental series.

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood[6].

  • Assemble all Necessary Materials: Have all required equipment, reagents, and waste containers ready before starting the experiment to minimize movement and potential for spills.

  • Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.

Handling and Experimental Workflow

The following diagram illustrates the logical flow for the safe handling of 1-(4-Propoxyphenyl)pentan-1-one.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Prep_Risk Conduct Risk Assessment Prep_PPE Don Appropriate PPE Prep_Risk->Prep_PPE Prep_Area Prepare Designated Work Area Prep_PPE->Prep_Area Handle_Weigh Weigh Compound in Fume Hood Prep_Area->Handle_Weigh Proceed to Handling Handle_Transfer Transfer to Reaction Vessel Handle_Weigh->Handle_Transfer Handle_Reaction Perform Experiment Handle_Transfer->Handle_Reaction Clean_Decon Decontaminate Work Surfaces Handle_Reaction->Clean_Decon Experiment Complete Clean_Waste Segregate and Label Waste Clean_Decon->Clean_Waste Clean_Dispose Dispose of Waste via EHS Clean_Waste->Clean_Dispose Post_Remove Remove PPE Clean_Dispose->Post_Remove Final Steps Post_Wash Wash Hands Thoroughly Post_Remove->Post_Wash Post_Doc Document Experiment Post_Wash->Post_Doc

Caption: Workflow for Safe Handling of 1-(4-Propoxyphenyl)pentan-1-one.

Post-Handling and Decontamination
  • Decontaminate: Thoroughly clean all work surfaces and equipment with an appropriate solvent and cleaning agent.

  • Remove PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility[8][9].

Waste Segregation and Labeling
  • Solid Waste: Any solid waste contaminated with 1-(4-Propoxyphenyl)pentan-1-one (e.g., contaminated gloves, weigh paper, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing the compound should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams[10][11].

  • Labeling: All waste containers must be accurately labeled with the full chemical name, concentration, and hazard symbols[10][12].

Disposal Procedure
  • All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office[12].

  • Follow all local, state, and federal regulations for hazardous waste disposal[8]. Never dispose of chemical waste down the drain or in the regular trash[8].

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

IncidentEmergency Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Alert others in the area. Evacuate if necessary. For a small spill, and if trained to do so, use an appropriate absorbent material from a spill kit. For large spills, evacuate the area and contact the EHS office immediately.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 1-(4-Propoxyphenyl)pentan-1-one, ensuring the integrity of their work and the well-being of all laboratory personnel.

References

  • Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. HCI Environmental. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Michigan State University. [Link]

  • Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen. [Link]

  • Managing Chemical Waste Safely: Best Practices for Workplace Disposal. SafetySkills. [Link]

  • Chemical Reagents: The key to accurate and safe experiments in the laboratory. DC Fine Chemicals. [Link]

  • Safe Use and Storage of Chemicals and Reagents. Slideshare. [Link]

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Personal Protective Equipment: Hands. San José State University. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.